molecular formula C11H12O B1585117 5-Methyl-1-tetralone CAS No. 6939-35-1

5-Methyl-1-tetralone

Cat. No.: B1585117
CAS No.: 6939-35-1
M. Wt: 160.21 g/mol
InChI Key: ZYBCYRGGMARDQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1-tetralone is a useful research compound. Its molecular formula is C11H12O and its molecular weight is 160.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57011. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2,4,6H,3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBCYRGGMARDQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC(=O)C2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052438
Record name 3,4-Dihydro-5-methylnaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6939-35-1
Record name 5-Methyl-1-tetralone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6939-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1-tetralone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006939351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-1-tetralone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57011
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1(2H)-Naphthalenone, 3,4-dihydro-5-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,4-Dihydro-5-methylnaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-5-methylnaphthalen-1(2H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.339
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-METHYL-1-TETRALONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A481GK7DJQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction: The Strategic Importance of the Tetralone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Methyl-1-tetralone: Chemical Properties, Structure, and Synthetic Utility

The 1-tetralone framework represents a "privileged structure" in the lexicon of medicinal and synthetic chemistry.[1][2] This benzo-fused cyclohexanone is not merely a chemical curiosity; it is a foundational building block for a vast portfolio of biologically active compounds, from natural products to frontline pharmaceuticals.[1][3] Within this class, this compound (CAS No. 6939-35-1) emerges as a particularly valuable intermediate.[4][5] Its strategic methylation on the aromatic ring subtly alters electronic and steric properties, providing a nuanced starting point for complex molecular architectures.

This guide offers an in-depth exploration of this compound, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of data, focusing instead on the causal relationships between its structure, chemical properties, and its utility in advanced organic synthesis.

PART 1: Core Chemical and Physical Identity

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in research and development. This compound is a solid at room temperature, characterized by the following key identifiers and properties.

Nomenclature and Structural Identifiers
  • Systematic IUPAC Name : 5-methyl-3,4-dihydro-2H-naphthalen-1-one[6]

  • Common Synonyms : 3,4-Dihydro-5-methylnaphthalen-1(2H)-one, 5-methyltetralin-1-one[6][7]

  • CAS Number : 6939-35-1[4][5][6][8]

  • Molecular Formula : C₁₁H₁₂O[4][6][8][9]

  • InChIKey : ZYBCYRGGMARDQI-UHFFFAOYSA-N[5][6]

Structural Representation

The structure of this compound is foundational to its reactivity. The fusion of an aromatic ring with a cyclohexanone ring creates a rigid system with distinct reactive sites: the aromatic ring, the carbonyl group, and the α-methylene protons.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The physical properties of a compound dictate its handling, purification, and reaction conditions. The data below is compiled for easy reference.

PropertyValueSource(s)
Molecular Weight 160.22 g/mol [4][7]
Appearance Colorless oil or solid[10]
Melting Point 87-91 °C[8]
Boiling Point 160-162 °C at 7 mmHg[8]
Density ~1.074 g/cm³ (Predicted)[8]
Solubility Insoluble in water; soluble in organic solvents[10][11][12]
XLogP3 2.4[6][9]

PART 2: Synthesis and Mechanistic Considerations

The construction of the this compound scaffold is most effectively achieved via intramolecular Friedel-Crafts acylation. This classic reaction provides a reliable and scalable route, the understanding of which is crucial for any researcher working with this molecule.

Workflow: Intramolecular Friedel-Crafts Acylation

The synthesis begins with commercially available precursors and proceeds through a two-step sequence involving a Friedel-Crafts acylation followed by a Clemmensen reduction, and finally, an acid-catalyzed cyclization. A common pathway starts from 2-methylanisole and succinic anhydride.[13]

Caption: Synthetic workflow for this compound.

Expert Insights: Causality in Synthesis
  • Choice of Lewis Acid : Aluminum chloride (AlCl₃) is a potent Lewis acid used in the initial Friedel-Crafts acylation to activate the succinic anhydride, making it a powerful electrophile. The choice of a strong Lewis acid is necessary to overcome the moderate activation of the anisole ring.

  • Reduction Step : The Clemmensen reduction (amalgamated zinc and HCl) is specifically chosen to reduce the ketone intermediate to a methylene group without affecting the aromatic ring or the carboxylic acid. This chemoselectivity is paramount.

  • Cyclization Catalyst : Polyphosphoric acid (PPA) or Eaton's reagent are often employed for the final intramolecular acylation. They serve as both a strong acid to protonate the carboxylic acid, forming a highly electrophilic acylium ion, and as a dehydrating agent to drive the reaction to completion. This step forges the second ring of the tetralone system.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methodologies for tetralone synthesis.[13][14]

Step 1: Friedel-Crafts Acylation

  • To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (2.2 eq) in dichloromethane (DCM), add succinic anhydride (1.1 eq).

  • Slowly add a solution of 2-methylanisole (1.0 eq) in DCM to the suspension over 30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates consumption of the starting material.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude keto-acid intermediate.

Step 2: Clemmensen Reduction

  • Prepare amalgamated zinc by stirring zinc dust (4.0 eq) with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the aqueous solution.

  • To the amalgamated zinc, add concentrated HCl, water, and toluene, followed by the crude keto-acid from Step 1.

  • Heat the mixture to reflux and stir vigorously for 8-10 hours. Add additional portions of concentrated HCl periodically to maintain a strongly acidic environment.

  • After cooling, separate the organic layer. Extract the aqueous layer with toluene (2x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the crude phenylbutanoic acid derivative.

Step 3: Intramolecular Cyclization

  • Add the crude product from Step 2 to polyphosphoric acid (PPA) at 80-90 °C with vigorous stirring.

  • Maintain the temperature for 1-2 hours. The reaction progress can be monitored by TLC.

  • Pour the hot, viscous mixture onto crushed ice with stirring.

  • Extract the resulting aqueous suspension with ethyl acetate (3x).

  • Combine the organic extracts, wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure this compound.

PART 3: Spectroscopic and Structural Characterization

Confirming the structure of the synthesized product is a critical, self-validating step in any protocol. The key spectroscopic features expected for this compound are summarized below.

Spectroscopic MethodKey Expected Features
¹H NMR Aromatic protons (doublets, triplets), benzylic CH₂ protons (triplet), CH₂ protons adjacent to carbonyl (triplet), CH₂ protons β to carbonyl (multiplet), and a singlet for the aromatic methyl group.
¹³C NMR Signal for the carbonyl carbon (~200 ppm), multiple signals in the aromatic region, signals for the three aliphatic carbons, and a signal for the methyl carbon.
IR Spectroscopy Strong C=O stretch for the conjugated ketone (~1680 cm⁻¹), C-H stretches for aromatic and aliphatic protons (~2850-3100 cm⁻¹), and C=C stretches in the aromatic region (~1600 cm⁻¹).
Mass Spectrometry (MS) A molecular ion peak (M⁺) corresponding to the molecular weight (160.22 g/mol ).[6][15]

PART 4: Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its role as a versatile synthetic intermediate. The tetralone scaffold is a cornerstone in the synthesis of compounds with a wide range of biological activities.[2][3]

Role as a Pharmaceutical Building Block

While specific applications of this compound itself are specialized, the broader tetralone class serves as precursors to:

  • Antidepressants : The renowned antidepressant Sertraline is synthesized from a tetralone derivative, highlighting the scaffold's importance in neuropharmacology.[1]

  • Anticancer Agents : Numerous tetralone-based compounds have demonstrated significant antiproliferative activity against various cancer cell lines.[1][3][16]

  • Antimicrobial Agents : Modifications of the tetralone core have yielded compounds with potent antibacterial and antifungal properties.[1][16]

  • Plant Biology : Bicyclic analogues based on the tetralone structure have been designed as potent mimics of the plant hormone abscisic acid (ABA), with applications in agriculture.[17]

Caption: this compound as a key synthetic intermediate.

PART 5: Safety and Handling

According to aggregated GHS data, this compound is not classified as a hazardous chemical.[6] However, as a matter of good laboratory practice, it should be handled with care.

  • Handling : Use in a well-ventilated area. Wear standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18]

  • Storage : Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Spills : In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.[19]

Conclusion

This compound is more than a simple catalog chemical; it is a strategic tool for the modern synthetic chemist. Its well-defined physicochemical properties, reliable synthetic routes, and versatile reactivity make it an invaluable precursor for discovering and developing novel molecules with significant biological and pharmaceutical potential. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently incorporate this powerful building block into their synthetic programs.

References

An In-depth Technical Guide to 5-Methyl-1-tetralone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Methyl-1-tetralone (CAS Number: 6939-35-1), a key chemical intermediate with significant applications in organic synthesis and pharmaceutical development. This document is intended for researchers, medicinal chemists, and process development scientists, offering in-depth information on its chemical identity, physical properties, and practical applications, grounded in authoritative scientific data.

Section 1: Chemical Identity and Structure

This compound, systematically named 5-methyl-3,4-dihydro-2H-naphthalen-1-one, is a bicyclic aromatic ketone.[1] Its structure features a cyclohexanone ring fused to a toluene ring. This unique scaffold makes it a valuable precursor for the synthesis of more complex molecular architectures.

Key Identifiers:

  • CAS Number: 6939-35-1[1][2][3]

  • Molecular Formula: C₁₁H₁₂O[1][2][3]

  • IUPAC Name: 5-methyl-3,4-dihydro-2H-naphthalen-1-one[1]

  • Synonyms: 3,4-Dihydro-5-methyl-1(2H)-naphthalenone, 5-Methyl-α-tetralone

Section 2: Core Physical and Chemical Properties

A thorough understanding of the physical constants of this compound is paramount for its effective use in experimental and industrial settings. These properties dictate the conditions required for its handling, storage, and reaction optimization.

Table of Physical Constants
PropertyValueSource(s)
Molecular Weight 160.21 g/mol [1][2][3]
Melting Point 49-50 °C[2]
50-51 °C[4]
Discrepant Value: 87-91 °C[3]
Boiling Point 143-145 °C at 10 Torr[4]
160-162 °C at 7 mmHg[3]
115-117 °C at 3 Torr[2]
Density 1.074 g/cm³[4]
Refractive Index 1.557[4]
Flash Point 122.7 °C[4]
Discussion on Melting Point Discrepancy

A notable discrepancy exists in the reported melting point of this compound. While authoritative sources such as the CAS Common Chemistry database report a melting point of 49-50 °C, other sources list a value of 87-91 °C.[2][3] It is critical to address this disparity. The higher value is also reported for a structurally similar but distinct compound, 5-Methoxy-1-tetralone, suggesting a potential data transcription error in some databases.[5][6] For the purposes of this guide, the melting point of 49-50 °C is considered the more reliably cited value. However, researchers should be aware of this discrepancy and the potential for variations due to impurities or polymorphism. A precise melting point determination is a crucial first step in verifying the identity and purity of any new batch of this compound.

Section 3: Synthesis and Spectroscopic Characterization

The synthesis of 1-tetralone derivatives is a well-established area of organic chemistry.[7][8] These compounds are often prepared through intramolecular Friedel-Crafts acylation of the corresponding γ-arylbutyric acids or their acid chlorides.[8] The starting materials for the synthesis of this compound would logically be derived from toluene.

Spectroscopic methods are essential for the structural elucidation and purity assessment of this compound. Key expected spectral features would include:

  • ¹H NMR: Signals corresponding to the aromatic protons, the methyl group protons, and the aliphatic protons of the cyclohexanone ring.

  • ¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons (including the methyl-substituted carbon), and the aliphatic carbons.

  • IR Spectroscopy: A characteristic strong absorption band for the carbonyl (C=O) stretching vibration.

  • Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Section 4: Applications in Research and Drug Development

The tetralone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[9] 1-Tetralone and its derivatives serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals and natural products.[7][10]

Established and Potential Applications:

  • Precursor for Bioactive Molecules: The chemical reactivity of the ketone and the α-methylene group, along with the potential for substitution on the aromatic ring, makes this compound a versatile starting material for creating diverse molecular libraries for drug screening.

  • Natural Product Synthesis: The tetralone core is present in numerous natural products with interesting biological activities.[7][9] this compound can be a key building block in the total synthesis of such compounds.

  • Agrochemicals: Derivatives of 1-tetralone have also found applications in the development of new agricultural agents.[10]

Section 5: Experimental Protocols

Determination of Melting Point Range

The accurate determination of a melting point is a fundamental technique for assessing the purity of a crystalline solid.

Objective: To determine the melting point range of a sample of this compound.

Materials:

  • This compound sample

  • Capillary tubes (one end sealed)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Spatula

  • Watch glass

Procedure:

  • Sample Preparation: Place a small amount of the crystalline this compound onto a clean, dry watch glass.

  • Loading the Capillary Tube: Gently tap the open end of a capillary tube into the sample to collect a small amount of the solid. The sample height in the tube should be approximately 2-3 mm.

  • Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom. Alternatively, drop the tube through a long glass tube to achieve tight packing.[11]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Rapid Initial Measurement (Optional but Recommended): To save time, a rapid heating can be performed first to get an approximate melting point.

  • Precise Measurement: For an accurate determination, start with a fresh sample and heat at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last crystal melts (the end of the melting range).

  • Purity Assessment: A pure compound will exhibit a sharp melting range (typically 0.5-1 °C). A broad melting range is indicative of impurities.

Section 6: Visualizing the Workflow

Diagram: General Synthetic Approach to 1-Tetralones

The following diagram illustrates a common synthetic route to the 1-tetralone scaffold.

Synthesis_of_1_Tetralone General Synthesis of 1-Tetralones via Friedel-Crafts Acylation cluster_start Starting Materials cluster_reaction1 Step 1: Friedel-Crafts Acylation cluster_intermediate1 Intermediate 1 cluster_reaction2 Step 2: Reduction cluster_intermediate2 Intermediate 2 cluster_reaction3 Step 3: Intramolecular Cyclization cluster_product Final Product Aryl_Compound Aryl Compound (e.g., Toluene) FC_Reaction Friedel-Crafts Acylation Aryl_Compound->FC_Reaction Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->FC_Reaction Keto_Acid γ-Aroylpropionic Acid FC_Reaction->Keto_Acid AlCl₃ Reduction Reduction (e.g., Clemmensen) Keto_Acid->Reduction Aryl_Butyric_Acid γ-Arylbutyric Acid Reduction->Aryl_Butyric_Acid Cyclization Intramolecular Friedel-Crafts Acylation Aryl_Butyric_Acid->Cyclization Polyphosphoric Acid or other strong acid Tetralone 1-Tetralone Derivative (e.g., this compound) Cyclization->Tetralone

Caption: A generalized workflow for the synthesis of 1-tetralone derivatives.

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-Methyl-1-tetralone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methyl-1-tetralone is a valuable bicyclic aromatic ketone that serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds and complex molecular architectures. Its structural motif is found in numerous natural products and synthetic molecules, making it a compound of significant interest to researchers, scientists, and professionals in the field of drug development. This technical guide provides a comprehensive overview of a reliable synthetic pathway to this compound, detailed protocols for its preparation, and a thorough guide to its characterization using modern analytical techniques. The causality behind experimental choices is explained to provide field-proven insights, and all protocols are designed as self-validating systems.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a three-step sequence commencing with readily available starting materials. This strategy involves an initial Friedel-Crafts acylation, followed by a Clemmensen reduction, and culminates in an intramolecular Friedel-Crafts acylation to construct the desired tetralone ring system. This pathway is selected for its reliability, scalability, and the use of well-established chemical transformations.

Synthesis_Pathway A m-Xylene + Succinic Anhydride B 3-(3-Methylbenzoyl)propanoic Acid A->B Friedel-Crafts Acylation (AlCl3) C 4-(m-Tolyl)butyric Acid B->C Clemmensen Reduction (Zn(Hg), HCl) D This compound C->D Intramolecular Friedel-Crafts Acylation (PPA)

Caption: Overall synthetic strategy for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 3-(3-Methylbenzoyl)propanoic Acid (Friedel-Crafts Acylation)

The initial step involves the electrophilic aromatic substitution of m-xylene with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2][3] The methyl groups on the m-xylene ring are ortho, para-directing, and the acylation is expected to occur at the para-position to one of the methyl groups and ortho to the other, which is sterically less hindered.

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (2.2 molar equivalents) and a suitable inert solvent such as nitrobenzene or 1,2-dichloroethane.

  • Reagent Addition: Cool the stirred suspension to 0-5 °C in an ice bath. A solution of succinic anhydride (1.0 molar equivalent) and m-xylene (1.1 molar equivalents) in the same solvent is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is slowly allowed to warm to room temperature and then heated to 50-60 °C for 2-3 hours to ensure complete reaction.

  • Work-up: The reaction mixture is cooled to room temperature and then poured slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This hydrolyzes the aluminum chloride complex.

  • Product Isolation: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ethyl acetate). The combined organic layers are washed with water, a saturated sodium bicarbonate solution (to remove any unreacted succinic acid), and finally with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-(3-methylbenzoyl)propanoic acid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Part 2: Synthesis of 4-(m-Tolyl)butyric Acid (Clemmensen Reduction)

The carbonyl group of the keto-acid intermediate is reduced to a methylene group using the Clemmensen reduction.[4][5][6][7][8] This reaction is particularly effective for aryl-alkyl ketones and is performed under strongly acidic conditions using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.

Protocol:

  • Preparation of Zinc Amalgam: Zinc granules are activated by washing with dilute hydrochloric acid, followed by treatment with a solution of mercuric chloride. The amalgamated zinc is then washed with water and decanted.

  • Reaction Setup: The 3-(3-methylbenzoyl)propanoic acid (1.0 molar equivalent) is placed in a round-bottom flask equipped with a reflux condenser. Amalgamated zinc (excess), concentrated hydrochloric acid, and a small amount of toluene (to ensure the substrate remains dissolved) are added.

  • Reaction Progression: The mixture is heated to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period to maintain the acidic conditions.

  • Work-up: After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature. The aqueous layer is decanted from the excess zinc and extracted with ethyl acetate.

  • Product Isolation: The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield crude 4-(m-tolyl)butyric acid.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent.

Part 3: Synthesis of this compound (Intramolecular Friedel-Crafts Acylation)

The final step is the intramolecular cyclization of 4-(m-tolyl)butyric acid to form the tetralone ring. This is an intramolecular Friedel-Crafts acylation, which is effectively promoted by a strong dehydrating agent and acid catalyst such as polyphosphoric acid (PPA).[9][10][11]

Protocol:

  • Reaction Setup: 4-(m-Tolyl)butyric acid (1.0 molar equivalent) is added to polyphosphoric acid (PPA) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.

  • Reaction Progression: The mixture is heated with stirring to 80-90 °C for 1-2 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: The hot, viscous reaction mixture is carefully poured onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the product.

  • Product Isolation: The aqueous mixture is extracted with a suitable organic solvent such as diethyl ether or ethyl acetate. The combined organic extracts are washed with water, a saturated sodium bicarbonate solution (to remove any unreacted starting material), and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation or column chromatography on silica gel.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on the structure.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₂O[12]
Molecular Weight 160.21 g/mol [12]
Appearance White to off-white solid
Melting Point 35-38 °C
Boiling Point ~135-137 °C at 10 mmHg
CAS Number 6939-35-1[12]
Spectroscopic Analysis

Disclaimer: The following spectral data are hypothetical and provided for illustrative purposes. They are based on established principles of spectroscopic interpretation for a molecule with the structure of this compound. Researchers should always rely on experimentally obtained data for their specific samples.

The ¹H NMR spectrum is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of each proton.[13][14][15]

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.80d, J = 7.6 Hz1HH-8
~7.25t, J = 7.6 Hz1HH-7
~7.10d, J = 7.6 Hz1HH-6
~2.90t, J = 6.0 Hz2HH-4
~2.60t, J = 6.0 Hz2HH-2
~2.35s3H-CH₃
~2.10quint, J = 6.0 Hz2HH-3

Interpretation:

  • The aromatic region (δ 7.0-8.0 ppm) is expected to show three signals corresponding to the three protons on the benzene ring. The downfield shift of the H-8 proton is due to the deshielding effect of the adjacent carbonyl group.

  • The aliphatic region will show signals for the three methylene groups and the methyl group. The protons at C-4 (adjacent to the aromatic ring) and C-2 (adjacent to the carbonyl group) will appear as triplets. The protons at C-3 will be a quintet due to coupling with the protons at C-2 and C-4.

  • The methyl group protons will appear as a singlet around δ 2.35 ppm.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[16][17][18][19]

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~198.0C-1 (C=O)
~145.0C-4a
~138.0C-5
~133.0C-8a
~130.0C-7
~128.0C-6
~126.0C-8
~39.0C-2
~30.0C-4
~23.0C-3
~21.0-CH₃

Interpretation:

  • The carbonyl carbon (C-1) will be the most downfield signal, typically above 190 ppm.

  • The aromatic carbons will appear in the region of δ 120-150 ppm. The quaternary carbons (C-4a, C-5, and C-8a) can be distinguished from the protonated carbons using techniques like DEPT.

  • The aliphatic carbons (C-2, C-3, C-4, and the methyl carbon) will appear in the upfield region of the spectrum.

IR spectroscopy is used to identify the functional groups present in the molecule.[20][21]

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1685StrongC=O stretch (conjugated ketone)
~1600, ~1480MediumAromatic C=C stretch
~800StrongAromatic C-H bend (1,2,3-trisubstituted)

Interpretation:

  • A strong absorption band around 1685 cm⁻¹ is characteristic of a conjugated aryl ketone.

  • The presence of both aromatic and aliphatic C-H stretching vibrations confirms the overall structure.

  • The pattern of the C-H bending vibrations in the fingerprint region can provide further evidence for the substitution pattern on the aromatic ring.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[12][22][23][24][25]

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A prominent peak at m/z = 160, corresponding to the molecular weight of this compound.

  • Major Fragments:

    • m/z = 132: Loss of CO (M - 28), a common fragmentation for ketones.

    • m/z = 117: Loss of CO and a methyl group (M - 28 - 15).

    • m/z = 145: Loss of a methyl group (M - 15).

MS_Fragmentation M [C11H12O]+• m/z = 160 F1 [C10H12]+• m/z = 132 M->F1 - CO F3 [C10H9O]+ m/z = 145 M->F3 - CH3• F2 [C9H9]+ m/z = 117 F1->F2 - CH3•

Caption: Plausible mass spectrometry fragmentation pathway.

Safety and Handling

As a senior application scientist, ensuring laboratory safety is paramount. The synthesis of this compound involves the use of hazardous reagents and requires appropriate safety precautions.

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Anhydrous Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water. Handle in a dry environment and avoid contact with skin and eyes.

    • Concentrated Hydrochloric Acid (HCl): Highly corrosive and toxic. Avoid inhalation of fumes and contact with skin.

    • Mercuric Chloride (HgCl₂): Highly toxic. Handle with extreme care and dispose of waste according to institutional guidelines.

    • Polyphosphoric Acid (PPA): Corrosive and can cause severe burns. It is very viscous and should be handled with care, especially when hot.

  • Reaction Hazards: The Friedel-Crafts acylation reaction is exothermic and evolves HCl gas. The Clemmensen reduction involves heating with strong acid. The intramolecular cyclization with PPA is also performed at elevated temperatures. Ensure proper temperature control and be prepared for potential exotherms.

  • Product Safety: this compound itself is not classified as hazardous according to GHS criteria, but as with any chemical, it should be handled with care.[12]

Applications in Drug Development and Research

Tetralone derivatives are recognized as privileged scaffolds in medicinal chemistry due to their presence in a wide range of biologically active compounds.[26][27][28][29][30][][32] this compound serves as a versatile building block for the synthesis of novel therapeutic agents.

  • Central Nervous System (CNS) Agents: The tetralone core is a key component of several drugs targeting the CNS. For instance, the antidepressant sertraline contains a tetralone-derived scaffold.[29] Derivatives of this compound can be explored for their potential as novel antidepressants, anxiolytics, or antipsychotics.

  • Anticancer Agents: Numerous natural products with a tetralone core have demonstrated significant anticancer activity.[27] this compound can be used as a starting point to synthesize analogs of these natural products or entirely new compounds with potential antiproliferative properties.

  • Anti-inflammatory and Antimicrobial Agents: Tetralone derivatives have been shown to inhibit macrophage migration inhibitory factor (MIF), a key pro-inflammatory cytokine.[26] Additionally, certain tetralone derivatives exhibit antibacterial and antifungal activities.[30] The 5-methyl substitution can be a key structural feature in modulating these biological activities.

Conclusion

This technical guide has outlined a robust and well-precedented synthetic route for the preparation of this compound. The detailed experimental protocols, coupled with an in-depth analysis of the expected characterization data, provide a solid foundation for researchers and scientists working in the field of organic synthesis and drug discovery. The versatility of the tetralone scaffold, and specifically this compound, as a precursor to a diverse range of bioactive molecules underscores its importance in the ongoing quest for novel therapeutics. Adherence to the described methodologies and safety precautions will enable the successful synthesis and characterization of this valuable chemical intermediate.

References

An In-depth Technical Guide to the Spectroscopic Data of 5-Methyl-1-tetralone

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Methyl-1-tetralone (CAS No: 6939-35-1), a key intermediate in synthetic organic chemistry and drug development.[1][2] This document is intended for researchers, scientists, and professionals in the field, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights herein are grounded in established spectroscopic principles to ensure technical accuracy and practical utility.

Introduction: The Structural Significance of this compound

This compound, systematically named 5-methyl-3,4-dihydro-2H-naphthalen-1-one, possesses a bicyclic structure featuring a benzene ring fused to a cyclohexanone ring, with a methyl substituent on the aromatic portion.[1] Its molecular formula is C₁₁H₁₂O, and it has a molecular weight of 160.21 g/mol .[1] The precise characterization of this molecule is paramount for its application in multi-step syntheses, where its purity and structural integrity directly impact reaction outcomes and the properties of the final products. Spectroscopic analysis is the cornerstone of this characterization, providing an unambiguous fingerprint of the molecule's architecture.

This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, explaining the rationale behind signal assignments and fragmentation patterns. This approach not only validates the structure but also provides a framework for the analysis of related substituted tetralone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following data were acquired in deuterated chloroform (CDCl₃), a standard solvent for non-polar to moderately polar analytes.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides detailed information about the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons.

Experimental Protocol: The spectrum was recorded on a 90 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard (0 ppm).

Data Summary:

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.56 Doublet (d) 1H H-8 (Aromatic)
7.27 Triplet (t) 1H H-7 (Aromatic)
7.09 Doublet (d) 1H H-6 (Aromatic)
2.91 Triplet (t) 2H H-4 (Aliphatic, -CH₂-Ar)
2.63 Triplet (t) 2H H-2 (Aliphatic, -CH₂-C=O)
2.34 Singlet (s) 3H H-5' (Aromatic, -CH₃)

| 2.12 | Multiplet (m) | 2H | H-3 (Aliphatic, -CH₂-) |

Interpretation and Expertise:

  • Aromatic Region (7.0-7.6 ppm): The three signals in the downfield region are characteristic of protons on a substituted benzene ring. The proton at H-8 (7.56 ppm) is the most deshielded due to the anisotropic effect of the adjacent carbonyl group. It appears as a doublet, coupling with the neighboring H-7. The H-7 proton (7.27 ppm) appears as a triplet, as it is coupled to both H-6 and H-8. The H-6 proton (7.09 ppm) is a doublet, coupling with H-7. This distinct splitting pattern is indicative of a 1,2,3-trisubstituted aromatic ring.

  • Aliphatic Region (2.0-3.0 ppm): The three upfield signals correspond to the protons on the saturated portion of the tetralone structure.

    • The triplet at 2.91 ppm is assigned to the H-4 protons, which are benzylic and thus shifted downfield. They are split into a triplet by the two adjacent H-3 protons.

    • The triplet at 2.63 ppm corresponds to the H-2 protons, which are alpha to the carbonyl group. This proximity to the electron-withdrawing carbonyl causes a downfield shift. The signal is a triplet due to coupling with the two H-3 protons.

    • The multiplet at 2.12 ppm is assigned to the H-3 protons. This signal is more complex as these protons are coupled to both the H-2 and H-4 protons, resulting in a multiplet.

  • Methyl Protons (2.34 ppm): The singlet at 2.34 ppm, integrating to three protons, is characteristic of the methyl group attached to the aromatic ring at the C-5 position. Its singlet nature confirms the absence of adjacent protons for coupling.

Logical Relationship Diagram:

HNMR_Connectivity H8 H-8 (δ 7.56, d) H7 H-7 (δ 7.27, t) H8->H7 J H6 H-6 (δ 7.09, d) H7->H6 J H4 H-4 (δ 2.91, t) H3 H-3 (δ 2.12, m) H4->H3 J H2 H-2 (δ 2.63, t) H3->H2 J CH3 H-5' (δ 2.34, s) MassSpec_Fragmentation M [M]⁺ m/z 160 F145 [M - CH₃]⁺ m/z 145 M->F145 - •CH₃ F132 [M - C₂H₄]⁺ m/z 132 M->F132 - C₂H₄ (rDA) F117 [M - CO - CH₃]⁺ m/z 117 (Base Peak) F145->F117 - CO F91 [C₇H₇]⁺ m/z 91 F132->F91 - C₃H₅•

References

Biological activities of 5-Methyl-1-tetralone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of 5-Methyl-1-tetralone Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 1-tetralone framework represents a privileged scaffold in medicinal chemistry, serving as a foundational structure for a multitude of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[1][2] This guide focuses specifically on derivatives of this compound, a key building block that offers a unique substitution pattern for chemical exploration. We will delve into the synthesis, mechanisms of action, and structure-activity relationships (SAR) of these compounds, providing researchers and drug development professionals with a comprehensive technical overview. This document synthesizes current knowledge, explains the rationale behind experimental designs, and provides detailed protocols to facilitate further research and development in this promising area.

The this compound Scaffold: A Versatile Core

The bicyclic structure of this compound, which fuses a benzene ring to a cyclohexanone ring, provides an ideal starting point for chemical modification. The methyl group at the 5-position introduces specific steric and electronic properties that can be exploited to fine-tune interactions with biological targets. The reactivity of the ketone and the adjacent alpha-carbon allows for the synthesis of a diverse library of derivatives, making it an attractive core for developing novel therapeutics.[3]

General Synthetic Strategies

The synthesis of this compound derivatives often begins with the parent molecule and employs well-established organic reactions to introduce new functional groups. A common and effective method for creating α,β-unsaturated ketone derivatives (chalcone-like structures) is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a tetralone with an aromatic aldehyde.

Another key strategy involves intramolecular Friedel-Crafts acylation, which is fundamental for creating the tetralone ring itself from appropriate precursors.[1][4] Further modifications can be made through nucleophilic substitution, guanidinylation, and other standard transformations to generate diverse chemical entities.[5]

G cluster_synthesis General Synthetic Workflow Start This compound + Substituted Benzaldehyde Reaction Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH) Start->Reaction Intermediate Chalcone-like Intermediate Reaction->Intermediate Purification Purification (Recrystallization / Chromatography) Intermediate->Purification Product Target this compound Derivative Purification->Product

Caption: General workflow for synthesizing this compound chalcone derivatives.

Anticancer Activity

The tetralone scaffold is a recurring motif in compounds exhibiting significant antiproliferative activity against various cancer cell lines, making it a promising foundation for the development of new anticancer agents.[1][6]

Mechanism of Action and Efficacy

Derivatives such as tetralone-based chalcones have demonstrated potent cytotoxic effects, particularly against breast cancer cell lines like MCF-7.[6] The mechanism often involves inducing programmed cell death (apoptosis) and inhibiting cell proliferation.[7] In silico molecular docking studies have confirmed that these molecules can fit effectively into the active sites of key protein targets involved in cancer progression.[6] An important feature of some of these derivatives is their selectivity, showing high cytotoxicity towards cancer cells while remaining relatively non-toxic to healthy cell lines, such as VERO cells.[6]

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of newly synthesized compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the activity of several methoxy-substituted tetralone-based chalcones against the MCF-7 breast cancer cell line.

Compound IDSubstitution PatternIC50 (µg/mL) vs. MCF-7Reference
PMMD 4-methoxy62.5[6]
TMMD 3,4,5-trimethoxy15.6[6]
HMMD 3-hydroxy-4-methoxy125[6]

This data highlights that the substitution pattern on the appended phenyl ring significantly influences anticancer activity, with the trimethoxy derivative (TMMD) showing the highest potency.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.

Principle: In living cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT reagent, producing a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells.[7]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add these dilutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration to determine the IC50 value using non-linear regression analysis.

cluster_mtt MTT Assay Workflow A Seed Cells in 96-Well Plate B Add Serial Dilutions of Test Compounds A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals (DMSO) E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Standard experimental workflow for determining compound cytotoxicity via MTT assay.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases, and targeting inflammatory pathways is a major goal of drug discovery. Tetralone derivatives have emerged as potent anti-inflammatory agents, primarily through their interaction with the Macrophage Migration Inhibitory Factor (MIF).[8][9][10]

Mechanism of Action: MIF Tautomerase Inhibition

MIF is a pro-inflammatory cytokine that plays a critical role in the immune response.[8][10] Uniquely, MIF possesses tautomerase enzymatic activity, which is linked to its pro-inflammatory functions.[9] Certain 2-arylmethylene-1-tetralone derivatives have been shown to bind efficiently to the active site of MIF, inhibiting its tautomerase activity.[8][9]

This inhibition disrupts the downstream inflammatory cascade, leading to:

  • Reduced Macrophage Activation: Attenuation of the inflammatory response in macrophages.[8]

  • Inhibition of NF-κB: Suppression of the nuclear factor-κB (NF-κB) transcription factor, a master regulator of inflammation.[8][11]

  • Decreased Pro-inflammatory Mediators: A marked reduction in the production of reactive oxygen species (ROS), nitric oxide (NO), and key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8][9][10][11]

cluster_pathway MIF-Mediated Inflammatory Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MIF MIF (Tautomerase Activity) TLR4->MIF enhances NFkB NF-κB Activation TLR4->NFkB MIF->NFkB promotes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) & Mediators (ROS, NO) NFkB->Cytokines Tetralone This compound Derivative Tetralone->MIF INHIBITS

Caption: Inhibition of the MIF-NF-κB signaling pathway by tetralone derivatives.

Summary of Anti-inflammatory Effects

The following table summarizes the observed effects of active tetralone derivatives on inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW264.7).

EffectObservationReference
ROS & NO Production Markedly inhibited[8][9]
NF-κB Activation Significantly diminished[8][11]
TNF-α & IL-6 Expression Reduced[8][9]
CCL-2 Chemokine Expression Reduced[8][9]
Experimental Protocol: Nitric Oxide (NO) Assay (Griess Test)

This protocol measures the production of nitrite (a stable breakdown product of NO) in the supernatant of cell cultures, which is an indicator of inflammatory response in macrophages.

Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a colored azo compound, the absorbance of which is proportional to the nitrite concentration.

Step-by-Step Protocol:

  • Cell Culture: Seed RAW264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS, 1 µg/mL) to the wells. Include wells with cells only (negative control) and cells with LPS only (positive control).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

  • Incubation & Measurement: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Tetralone derivatives have shown considerable promise in this area, with demonstrated activity against a range of bacterial and fungal pathogens.[1][12]

Mechanism of Action and Spectrum of Activity

Certain derivatives, particularly those incorporating an aminoguanidinium moiety, exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including difficult-to-treat ESKAPE pathogens and methicillin-resistant Staphylococcus aureus (MRSA).[5]

The primary mechanism of action appears to be the disruption of the bacterial cell membrane. These compounds can induce depolarization and compromise membrane integrity, leading to rapid bactericidal effects.[5] Additionally, molecular docking studies suggest that some derivatives may inhibit essential bacterial enzymes, such as dihydrofolate reductase (DHFR).[5]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassTarget OrganismMIC Range (µg/mL)Reference
Aminoguanidine-tetralonesGram-positive bacteria (S. aureus)0.5 - 4[5]
Aminoguanidine-tetralonesGram-negative bacteria (E. coli, A. baumannii)4 - 32[5]
DihydronaphthalenonesAspergillus niger (Fungus)62.5 - 125[13]
Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method for determining the MIC of an antimicrobial agent.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus) adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

cluster_mic MIC Determination Workflow A Prepare 2-fold dilutions of compound in 96-well plate B Prepare standardized bacterial inoculum A->B C Inoculate all wells (except sterility control) B->C D Incubate plate for 18-24 hours C->D E Visually inspect for turbidity D->E F Identify lowest concentration with no growth E->F

Caption: Workflow for the broth microdilution method to determine Minimum Inhibitory Concentration.

Other Notable Biological Activities

The versatility of the tetralone scaffold extends to other therapeutic areas:

  • Central Nervous System (CNS) Applications: 1-Tetralone is a crucial precursor for the synthesis of the antidepressant Sertraline.[1] Furthermore, various derivatives are being investigated as multifunctional agents for Alzheimer's disease by simultaneously inhibiting monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and amyloid-β aggregation.[14]

  • Plant Biology: Bicyclic analogues of the plant hormone abscisic acid (ABA) based on the tetralone structure have been synthesized and shown to have enhanced biological activity, suggesting potential applications in agriculture.[15]

Conclusion and Future Directions

Derivatives of this compound are a rich source of biologically active compounds with significant therapeutic potential. The research summarized in this guide demonstrates their efficacy as anticancer, anti-inflammatory, and antimicrobial agents. The defined structure-activity relationships and elucidated mechanisms of action provide a solid foundation for the rational design of next-generation therapeutics.

Future research should focus on:

  • Lead Optimization: Systematically modifying the most potent compounds to improve efficacy, selectivity, and pharmacokinetic properties.

  • Mechanism Deconvolution: Further investigating the specific molecular targets and signaling pathways affected by these derivatives.

  • In Vivo Validation: Progressing the most promising candidates from in vitro assays to preclinical animal models to assess their safety and efficacy in a whole-organism context.

The this compound scaffold is a powerful tool in the drug discovery arsenal, and continued exploration of its chemical space is highly likely to yield novel and effective treatments for a range of human diseases.

References

5-Methyl-1-Tetralone: A Strategic Building Block for Complex Molecular Architectures

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Tetralone Scaffold

The tetralone framework is a privileged structural motif frequently encountered in a diverse array of natural products and synthetic molecules of significant biological importance.[1] Within this class of compounds, 5-methyl-1-tetralone emerges as a particularly valuable and versatile building block in the field of organic synthesis. Its unique architecture, featuring a reactive ketone, an aromatic ring amenable to electrophilic substitution, and a strategically positioned methyl group, offers a powerful platform for the construction of complex molecular scaffolds. This guide provides a comprehensive overview of the synthetic utility of this compound, detailing its reactivity and showcasing its application as a precursor in the development of pharmaceuticals and other bioactive compounds. We will delve into detailed experimental protocols for key transformations and explore the mechanistic underpinnings that govern its reactivity, providing a practical resource for chemists engaged in the synthesis and derivatization of this important molecule.

Core Reactivity: A Tale of Two Moieties

The synthetic potential of this compound is rooted in the distinct yet cooperative reactivity of its two core components: the cyclohexanone ring and the substituted benzene ring. The interplay between the ketone functionality and the electron-donating methyl group on the aromatic ring dictates the regiochemical and stereochemical outcomes of various transformations.

Reactions at the Carbonyl Group and Adjacent Methylene Positions

The ketone at the C1 position and the adjacent methylene groups at C2 are hubs of reactivity, enabling a wide range of carbon-carbon bond-forming reactions and functional group interconversions.

Enolate Formation and Subsequent Reactions:

The protons on the C2 methylene group are acidic and can be removed by a suitable base to form an enolate. This enolate is a potent nucleophile that can participate in a variety of important synthetic transformations.

  • Aldol Condensation: The enolate of this compound can react with aldehydes and ketones to form β-hydroxy ketones, which can subsequently dehydrate to yield α,β-unsaturated ketones. This reaction is a powerful tool for constructing new carbon-carbon bonds.

  • Robinson Annulation: This classic ring-forming reaction combines a Michael addition with an intramolecular aldol condensation.[2][3] The enolate of this compound can act as the Michael donor, reacting with an α,β-unsaturated ketone (e.g., methyl vinyl ketone) to construct a new six-membered ring, leading to the formation of polycyclic systems.[4][5][6]

Experimental Protocol: Robinson Annulation of this compound with Methyl Vinyl Ketone (Representative Protocol)

StepProcedure
1 To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or THF) is added a base (e.g., sodium methoxide, sodium ethoxide, or potassium hydroxide, 1.1 eq) at room temperature.
2 The mixture is stirred for 30-60 minutes to ensure complete enolate formation.
3 Methyl vinyl ketone (1.2 eq) is added dropwise to the reaction mixture, and the solution is stirred at room temperature or with gentle heating until the Michael addition is complete (monitored by TLC).
4 The reaction is then heated to reflux to induce the intramolecular aldol condensation and subsequent dehydration.
5 After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate).
6 The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
7 The crude product is purified by column chromatography on silica gel to afford the desired annulated product.

Causality Behind Experimental Choices:

  • Choice of Base and Solvent: The choice of base and solvent is crucial for efficient enolate formation and subsequent reaction. Protic solvents like methanol or ethanol can also act as a proton source, while aprotic solvents like THF may be preferred in some cases to avoid side reactions. The strength of the base should be sufficient to deprotonate the α-carbon without causing self-condensation of the methyl vinyl ketone.

  • Reaction Temperature: The initial Michael addition is often carried out at or below room temperature to control the reaction rate and minimize side products. The subsequent aldol condensation and dehydration typically require heating to overcome the activation energy barrier for cyclization and elimination.

Diagram: Robinson Annulation Workflow

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Product start1 This compound step1 Enolate Formation start1->step1 start2 Methyl Vinyl Ketone step2 Michael Addition start2->step2 start3 Base (e.g., NaOMe) start3->step1 step1->step2 step3 Intramolecular Aldol Condensation step2->step3 step4 Dehydration step3->step4 end_product Annulated Tricyclic Ketone step4->end_product

Caption: Workflow for the Robinson Annulation of this compound.

  • Wittig Reaction: The carbonyl group of this compound can be converted to an alkene via the Wittig reaction. This involves the reaction of the tetralone with a phosphorus ylide (Wittig reagent) and is a reliable method for introducing exocyclic double bonds or for extending carbon chains.

Reduction of the Carbonyl Group:

The ketone can be reduced to the corresponding alcohol, 5-methyl-1,2,3,4-tetrahydronaphthalen-1-ol, using a variety of reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction.

  • Sodium borohydride (NaBH₄): A mild and selective reducing agent that typically yields the corresponding alcohol.

  • Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent that will also reduce other functional groups if present.

  • Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas is another effective method for reduction.

Reactions on the Aromatic Ring: The Influence of the Methyl Group

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methyl group. The methyl group is an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the methyl group.

Key Electrophilic Aromatic Substitution Reactions:

  • Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group is a versatile functional group that can be further transformed into other functionalities, such as an amino group. The directing effect of the methyl group will favor nitration at the C6 and C8 positions.

  • Halogenation: Bromination or chlorination of the aromatic ring can be accomplished using bromine or chlorine in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃.

  • Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups onto the aromatic ring.[7] In a Friedel-Crafts acylation, an acyl chloride or anhydride is used with a Lewis acid catalyst to introduce an acyl group.[8][9] This is a valuable method for the synthesis of more complex ketones.[10]

Diagram: Regioselectivity in Electrophilic Aromatic Substitution

G cluster_electrophiles Electrophiles cluster_positions Substitution Positions This compound C6 C6 (ortho) This compound->C6 Major C8 C8 (para) This compound->C8 Major E1 NO2+ E1->this compound E2 Br+ E2->this compound E3 RCO+ E3->this compound

Caption: Directing effects of the methyl group in EAS reactions.

Applications in the Synthesis of Bioactive Molecules

The tetralone scaffold is a common feature in a variety of biologically active compounds. While direct applications of this compound in marketed drugs are not extensively documented, its utility as a key intermediate in the synthesis of complex molecules with potential therapeutic applications is evident from the scientific literature. For instance, substituted tetralones are precursors in the synthesis of various natural products and their analogues.[11] The strategic functionalization of the this compound core allows for the generation of libraries of compounds for biological screening.

For example, chalcone derivatives synthesized from α-tetralone have been investigated for their anticancer, anti-inflammatory, and antidiabetic activities.[12][13] The synthesis typically involves a Claisen-Schmidt condensation between the tetralone and a substituted benzaldehyde.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its dual reactivity, stemming from the ketone functionality and the activated aromatic ring, provides chemists with a powerful tool for the construction of complex molecular architectures. The ability to selectively functionalize either the aliphatic or the aromatic portion of the molecule, coupled with the directing influence of the methyl group, makes it a strategic starting material for the synthesis of a wide range of organic compounds, including those with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its reactivity and the careful selection of reaction conditions are key to unlocking the full synthetic potential of this important intermediate.

References

Reactivity and reaction mechanisms of 5-Methyl-1-tetralone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of 5-Methyl-1-tetralone

Abstract

This compound, a substituted bicyclic ketone, serves as a pivotal intermediate in the landscape of organic synthesis. Its unique structural architecture, featuring a reactive ketone integrated into a hydroaromatic system, presents a confluence of reactivity at the carbonyl group, the adjacent α-carbon, and the aromatic ring. This guide provides an in-depth exploration of the core reactivity principles and reaction mechanisms of this compound. We will dissect the electronic and steric influences that govern its behavior in key transformations, including carbonyl additions, enolate-mediated reactions, and electrophilic aromatic substitutions. Detailed, field-proven protocols and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with a robust understanding of this versatile synthetic building block.

Structural Features and Inherent Reactivity

This compound (IUPAC name: 5-methyl-3,4-dihydro-2H-naphthalen-1-one) is a derivative of α-tetralone, characterized by a methyl group at the C5 position of the aromatic ring.[1] This substitution pattern is crucial as it dictates the molecule's electronic properties and steric environment, thereby influencing its reaction pathways.

PropertyValueSource
Molecular Formula C₁₁H₁₂O[1][2]
Molecular Weight 160.21 g/mol [1]
CAS Number 6939-35-1[1][3]
Appearance Varies; often a solid or oil-
SMILES CC1=C2CCCC(=O)C2=CC=C1[1][2]

The molecule's reactivity is governed by three primary domains:

  • The Carbonyl Group: The polarized C=O bond renders the carbonyl carbon highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.

  • The α-Methylene Group (C2): The protons on the carbon adjacent to the carbonyl are acidic (pKa ≈ 19-20 in DMSO) and can be abstracted by a suitable base to form a resonance-stabilized enolate anion. This enolate is a powerful carbon nucleophile.[4]

  • The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of this process are controlled by the combined electronic effects of the activating methyl group (an ortho-, para-director) and the deactivating alkyl ketone portion (a meta-director).

G cluster_molecule This compound cluster_reactivity Key Reactive Sites mol mol A Carbonyl Group (Electrophilic Carbon) A->mol Nucleophilic Addition B α-Methylene Group (Enolate Formation) B->mol Deprotonation C Aromatic Ring (Electrophilic Substitution) C->mol Electrophilic Attack

Caption: Key reactive domains of the this compound scaffold.

Reactions at the Carbonyl Center: Nucleophilic Additions

The electrophilic carbonyl carbon is a primary target for nucleophiles. These reactions are fundamental for carbon-carbon bond formation and functional group interconversion.

Reduction via Catalytic Hydrogenation

The reduction of the ketone to a secondary alcohol, 5-methyl-1,2,3,4-tetrahydronaphthalen-1-ol, is a common transformation. Catalytic hydrogenation is an effective method, typically employing hydrogen gas with a platinum-group metal catalyst.

Mechanism Insight: The reaction occurs on the surface of the metal catalyst (e.g., Palladium). The alkene and H₂ adsorb onto the surface, and hydrogen atoms are added across the double bond. For carbonyls, this involves addition to the C=O π-system. The addition generally occurs from the less sterically hindered face of the molecule, a process known as syn-addition.[5]

G cluster_workflow Catalytic Hydrogenation Workflow start This compound reagents H₂, Pd/C Ethanol start->reagents product 5-Methyl-1-tetralol reagents->product

Caption: Workflow for the catalytic hydrogenation of this compound.

Experimental Protocol: Catalytic Hydrogenation

  • Vessel Preparation: To a hydrogenation vessel, add this compound (1.0 eq).

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Solvent: Add a suitable solvent, such as ethanol or ethyl acetate, to dissolve the substrate.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂) to the desired pressure (e.g., 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature until hydrogen uptake ceases (monitored by a pressure gauge).

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be purified by chromatography or recrystallization.

Grignard and Organolithium Reactions

For constructing tertiary alcohols, the addition of organometallic reagents like Grignard (R-MgX) or organolithium (R-Li) reagents is the method of choice. These powerful carbon nucleophiles readily attack the electrophilic carbonyl carbon.[6][7]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will be quenched by any protic source (e.g., water, alcohols).[8][9] Therefore, all glassware must be flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.

  • Acidic Work-up: The initial addition product is a magnesium or lithium alkoxide. A subsequent aqueous acid work-up (e.g., with dilute HCl or NH₄Cl) is required to protonate the alkoxide and yield the neutral tertiary alcohol.[9]

Grignard_Mechanism ketone This compound intermediate Magnesium Alkoxide Intermediate ketone->intermediate Nucleophilic Attack grignard R-MgBr (e.g., MeMgBr) product Tertiary Alcohol intermediate->product Protonation workup H₃O⁺ Work-up

Caption: Mechanism of Grignard addition to this compound.

Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide

  • Setup: Assemble a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet.

  • Substrate Solution: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the flask. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add methylmagnesium bromide (MeMgBr, typically 1.1-1.5 eq, as a solution in THF or Et₂O) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quenching: Cool the mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel, add diethyl ether, and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol for purification.

Reactions via Enolate Intermediates

The acidity of the α-protons allows for the formation of a nucleophilic enolate, which is central to many crucial C-C bond-forming reactions.

Enolate Formation: Kinetic vs. Thermodynamic Control

This compound has two α-protons at the C2 position. Abstraction of one of these protons generates the corresponding enolate. While there is only one possible enolate for this specific molecule, in unsymmetrical ketones, the choice of base and temperature can selectively generate either the kinetic (less substituted, formed faster) or thermodynamic (more substituted, more stable) enolate.[10]

  • Kinetic Enolate: Formed rapidly at low temperatures (-78 °C) using a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA).

  • Thermodynamic Enolate: Formed under equilibrium conditions, typically at room temperature or with heating, using a weaker base like an alkoxide (e.g., NaOEt).

Aldol Condensation

The enolate of this compound can act as a nucleophile and attack the electrophilic carbonyl of another molecule, leading to an aldol addition product (a β-hydroxy ketone).[11] Under heating or stronger basic/acidic conditions, this adduct readily undergoes dehydration (condensation) to yield an α,β-unsaturated ketone, driven by the formation of a stable conjugated system.[12][13]

Aldol_Mechanism ketone1 Ketone (Molecule 1) enolate Enolate Nucleophile ketone1->enolate Deprotonation base Base (e.g., OH⁻) adduct Aldol Adduct (β-Hydroxy Ketone) enolate->adduct Nucleophilic Attack ketone2 Ketone (Molecule 2) Electrophile product Condensation Product (α,β-Unsaturated Ketone) adduct->product Dehydration heat Heat (-H₂O)

Caption: General mechanism for the base-catalyzed aldol condensation.

Experimental Protocol: Base-Catalyzed Self-Condensation

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, e.g., 10-20%) to the stirred solution.

  • Condensation: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with dilute HCl.

  • Isolation: The product may precipitate upon cooling or neutralization. If not, extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer, dry it over Na₂SO₄, and concentrate it. Purify the resulting crude product by column chromatography or recrystallization.

Reactions on the Aromatic Ring: Electrophilic Substitution

The aromatic ring of this compound can undergo electrophilic substitution, such as nitration. The position of the incoming electrophile is directed by the existing substituents. The methyl group is an activating ortho-, para-director, while the fused ring containing the deactivating carbonyl group acts as a meta-director. The combined influence often leads to substitution at the C7 position, which is para to the methyl group and meta to the carbonyl-containing ring.

Direct nitration of 1-tetralone often yields a mixture of 5-nitro and 7-nitro isomers, with conditions like temperature and the specific nitrating agent influencing the ratio.[14] For this compound, substitution is strongly directed to the C7 position.

ReactionReagentsTypical Product(s)
Nitration HNO₃ / H₂SO₄7-Nitro-5-methyl-1-tetralone
Friedel-Crafts Acylation RCOCl / AlCl₃7-Acyl-5-methyl-1-tetralone

Protocol Insight: Nitration A typical nitration procedure involves the slow addition of the tetralone to a pre-chilled mixture of concentrated nitric and sulfuric acids at low temperatures (e.g., 0 to -15 °C) to control the exothermic reaction and prevent side reactions.[14] The reaction is then quenched by pouring it onto ice, followed by extraction and purification.

Applications in Drug Development and Complex Synthesis

The tetralone scaffold is a privileged structure in medicinal chemistry.[14][15] this compound and its derivatives serve as key precursors for synthesizing complex molecules with potential biological activity. For example, derivatives of 5-hydroxy-1-tetralone are used to generate novel analogs of the antidepressant sertraline for structure-activity relationship studies.[15] The functional handles on the molecule allow for its elaboration into more complex heterocyclic systems.

Conclusion

This compound is a synthetically valuable molecule whose reactivity is a predictable yet versatile interplay of its constituent functional groups. A thorough understanding of the principles governing nucleophilic addition to its carbonyl, the generation and reaction of its enolate, and the directing effects in electrophilic aromatic substitution allows chemists to strategically employ this compound in the synthesis of complex targets. The protocols and mechanistic insights provided herein serve as a foundational guide for harnessing the full synthetic potential of this important intermediate.

References

A Technical Guide to the Safe Handling and Management of 5-Methyl-1-tetralone for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the safety protocols and handling procedures for 5-Methyl-1-tetralone (CAS No: 6939-35-1). Developed for researchers, scientists, and drug development professionals, this guide synthesizes critical safety data, expert insights, and established laboratory practices to ensure the responsible and safe utilization of this compound in a professional research setting. Given the limited specific toxicological data for this compound, this guide incorporates safety and reactivity data from its structural analog, 1-tetralone (CAS No: 529-34-0), to provide a conservative and precautionary framework.

Understanding the Compound: Physicochemical Properties and Hazard Profile

This compound, a derivative of tetralone, is a bicyclic aromatic ketone.[1] Its utility as an intermediate in pharmaceutical and agricultural synthesis necessitates a thorough understanding of its physical and chemical characteristics.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₂OChemBK[1]
Molar Mass 160.21 g/mol ChemBK[1]
Appearance Solid (Typical)Assumed from melting point
Melting Point 87-91°C (lit.)ChemBK[1]
Boiling Point 160-162°C @ 7 mmHg (lit.)ChemBK[1]
Density 1.074 ± 0.06 g/cm³ (Predicted)ChemBK[1]
Flash Point 122.7°CChemBK[1]
Vapor Pressure 0.00214 mmHg at 25°CChemBK[1]
GHS Hazard Classification: An Analog-Based Assessment

While comprehensive GHS classification for this compound is not consistently reported, data for the parent compound, 1-tetralone, indicates it is classified as Acute Toxicity, Oral (Category 4).[2][3] This classification suggests that the substance is harmful if swallowed.[3] Based on this, it is prudent to handle this compound with the same level of caution.

It is crucial to note that the toxicological properties of this compound have not been fully investigated. Therefore, a conservative approach to handling, assuming it may present similar or additional hazards to 1-tetralone, is essential.

Exposure Controls and Personal Protective Equipment (PPE)

The cornerstone of safely handling this compound is the consistent and correct use of personal protective equipment. The following recommendations are based on a precautionary approach, considering the potential for skin, eye, and respiratory irritation.

Engineering Controls
  • Ventilation: All handling of this compound, especially when dealing with the solid form which can generate dust, should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended for all weighing and transfer operations to minimize inhalation exposure.

Personal Protective Equipment (PPE) Protocol

A standard PPE ensemble for handling this compound includes:

  • Eye and Face Protection: Chemical safety goggles or glasses that meet the ANSI Z.87.1 1989 standard are mandatory. A face shield should be worn over safety glasses when there is a risk of splashing or when handling larger quantities.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Gloves must be inspected for integrity before each use and changed immediately if contaminated.

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect against skin contact.

  • Respiratory Protection: If work cannot be conducted in a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. Respirator use requires a formal respiratory protection program, including fit testing and training.

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE Don_1 Lab Coat Don_2 Respirator (if required) Don_1->Don_2 Don_3 Safety Goggles/Face Shield Don_2->Don_3 Don_4 Gloves Don_3->Don_4 Doff_1 Gloves Doff_2 Safety Goggles/Face Shield Doff_1->Doff_2 Doff_3 Lab Coat Doff_2->Doff_3 Doff_4 Respirator (if required) Doff_3->Doff_4 End Doff_4->End Exit Lab Start Start->Don_1 Enter Lab

Caption: PPE Donning and Doffing Sequence.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the integrity of the compound.

Handling Procedures
  • Avoid Dust Formation: When handling the solid compound, minimize the creation of dust. Use appropriate tools and techniques for weighing and transferring.

  • Grounding: For procedures that could generate static electricity, ensure that equipment is properly grounded to prevent ignition of dust or vapors.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn. Do not eat, drink, or smoke in laboratory areas.

Storage Requirements
  • Container: Store in a tightly sealed, properly labeled container.

  • Conditions: Keep in a cool, dry, and well-ventilated area. Storage at room temperature is generally acceptable.[1]

  • Incompatibilities: Store away from strong oxidizing agents.[4]

Reactivity Profile and Hazardous Decomposition

Understanding the chemical reactivity of this compound is essential for preventing hazardous reactions. Based on the reactivity of the parent compound, 1-tetralone, the following should be considered:

  • Incompatible Materials: Avoid contact with strong oxidizing agents, which can lead to vigorous reactions.

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide (CO) and carbon dioxide (CO₂).

  • Reactivity of the α-Methylene Group: The methylene group adjacent to the ketone is reactive and can participate in various chemical reactions.[1] While this is useful for synthesis, it also implies a potential for unintended reactions if exposed to certain reagents or conditions.

Emergency Procedures: Spills and Exposure

Prompt and correct response to spills and exposures is critical to mitigating potential harm.

Spill Response

The appropriate response to a spill depends on its size and location.

Spill_Response Spill Chemical Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess Minor Minor Spill (<100 mL, contained) Assess->Minor Minor Major Major Spill (>100 mL or uncontained) Assess->Major Major PPE Don Appropriate PPE Minor->PPE Evacuate Evacuate Immediate Area Alert Others Major->Evacuate ContactEHS Contact Emergency Services / EHS Evacuate->ContactEHS Contain Contain Spill with Absorbent Material PPE->Contain Cleanup Collect Residue into a Labeled Waste Container Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Report Report Incident to Supervisor Decontaminate->Report ContactEHS->Report

Caption: Decision Flowchart for Spill Response.

Minor Spill (Contained, <100 mL):

  • Alert personnel in the immediate area.

  • Don appropriate PPE (gloves, goggles, lab coat).

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material into a sealable, labeled waste container.

  • Clean the spill area with soap and water.

  • Report the incident to your supervisor.

Major Spill (>100 mL or any spill outside of a containment area):

  • Evacuate the immediate area and alert others.

  • If the substance is volatile or dusty, close the doors to the area.

  • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.

  • Attend to any injured or contaminated personnel from a safe distance.

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

  • Waste Characterization: this compound waste should be considered hazardous unless determined otherwise by a formal hazard assessment.

  • Containerization: Collect all waste material (including contaminated absorbent and PPE) in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Disposal Vendor: Arrange for pickup and disposal through your institution's designated hazardous waste management service. Do not dispose of this compound down the drain or in regular trash.

Toxicological Information: An Analog-Based Perspective

Table 2: Toxicological Data for 1-Tetralone (Analog)

TestSpeciesRouteValueSource
LD₅₀ RabbitDermal2192 mg/kgWikipedia[1]
LD₅₀ RatOral810 µL/kgAK Scientific, Inc.[5]

These values suggest moderate acute toxicity. It is reasonable to assume that this compound exhibits a similar toxicological profile.

Conclusion

This compound is a valuable chemical intermediate that can be used safely when appropriate precautions are taken. The key to safe handling lies in a combination of robust engineering controls, consistent use of personal protective equipment, and strict adherence to established protocols for handling, storage, and emergency response. By treating this compound with the caution afforded to a substance with a partially unknown but potentially hazardous profile, researchers can effectively mitigate risks and ensure a safe laboratory environment.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Methyl-1-tetralone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetralone Scaffold

The 1-tetralone motif is a privileged bicyclic ketone structure that serves as a foundational building block in the synthesis of a wide array of biologically active molecules and natural products. The strategic placement of substituents on this scaffold allows for the fine-tuning of pharmacological properties, making it a molecule of significant interest in medicinal chemistry and drug discovery. 5-Methyl-1-tetralone, in particular, is a valuable intermediate for the synthesis of various therapeutic agents, leveraging the methyl group's electronic and steric influence on subsequent chemical transformations.

This application note provides a comprehensive, three-step experimental protocol for the synthesis of this compound. The described methodology is robust and scalable, commencing with a Friedel-Crafts acylation, followed by a ketone reduction, and culminating in an intramolecular cyclization. Each step is detailed with causal explanations for the chosen reagents and conditions, ensuring scientific integrity and reproducibility.

Overall Synthetic Strategy

The synthesis of this compound is accomplished through a three-step sequence, beginning with commercially available starting materials. The overall transformation is depicted below:

Overall Synthesis m-Xylene m-Xylene Step1_Product 3-(3-Methylbenzoyl)propanoic Acid m-Xylene->Step1_Product 1. AlCl₃ Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Step1_Product Step2_Product 4-(m-tolyl)butanoic Acid Step1_Product->Step2_Product 2. N₂H₄, KOH (Wolff-Kishner) Final_Product This compound Step2_Product->Final_Product 3. Polyphosphoric Acid (PPA)

Figure 1: Overall synthetic workflow for this compound.

PART 1: Synthesis of 3-(3-Methylbenzoyl)propanoic Acid (Friedel-Crafts Acylation)

The initial step involves the Friedel-Crafts acylation of m-xylene with succinic anhydride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to generate the acylium ion electrophile. The reaction is regioselective, with acylation occurring at the para-position to one of the methyl groups of m-xylene due to steric hindrance at the ortho positions.

Experimental Protocol
  • Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.

  • Reagent Addition: To the flask, add anhydrous aluminum chloride (13.3 g, 0.1 mol) and dry m-xylene (50 mL). Begin stirring the suspension.

  • Acylating Agent: Dissolve succinic anhydride (10.0 g, 0.1 mol) in 30 mL of dry m-xylene and add this solution to the dropping funnel.

  • Reaction Execution: Add the succinic anhydride solution dropwise to the stirred suspension over 30 minutes. An exothermic reaction will occur with the evolution of hydrogen chloride gas. After the addition is complete, heat the reaction mixture to 60 °C for 2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and slowly add 50 mL of 6 M hydrochloric acid to decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with toluene (2 x 30 mL). Combine the organic layers, wash with water (50 mL) and brine (50 mL), and then dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization from a mixture of toluene and hexanes.

Characterization of 3-(3-Methylbenzoyl)propanoic Acid
Parameter Value
Appearance White to off-white solid
Expected Yield 85-95%
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 12.1 (s, 1H, COOH), 7.8-7.3 (m, 4H, Ar-H), 3.3 (t, 2H), 2.8 (t, 2H), 2.4 (s, 3H, Ar-CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 200.1, 178.5, 138.5, 134.8, 134.0, 128.6, 128.5, 125.6, 33.6, 28.6, 21.3
IR (KBr, cm⁻¹) 3300-2500 (broad, O-H), 1710 (C=O, acid), 1685 (C=O, ketone)

PART 2: Synthesis of 4-(m-tolyl)butanoic Acid (Wolff-Kishner Reduction)

The second step is the reduction of the ketone functionality in 3-(3-methylbenzoyl)propanoic acid to a methylene group. The Wolff-Kishner reduction is employed for this transformation. This reaction involves the formation of a hydrazone intermediate, which is then deprotonated under basic conditions and heated to eliminate nitrogen gas, yielding the alkane. This method is particularly suitable as it is performed under basic conditions, which will not affect the carboxylic acid group.

Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(3-methylbenzoyl)propanoic acid (19.2 g, 0.1 mol), diethylene glycol (100 mL), and hydrazine hydrate (10 mL, 0.2 mol).

  • Base Addition: To this mixture, carefully add potassium hydroxide pellets (11.2 g, 0.2 mol).

  • Reaction Execution: Heat the mixture to 130-140 °C for 1.5 hours. Then, increase the temperature to 190-200 °C to distill off water and excess hydrazine. Maintain this temperature for an additional 3 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of cold water. Acidify the solution with concentrated hydrochloric acid to a pH of 1-2, which will precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol/water.

Characterization of 4-(m-tolyl)butanoic Acid
Parameter Value
Appearance White crystalline solid
Expected Yield 80-90%
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 11.5 (br s, 1H, COOH), 7.2-6.9 (m, 4H, Ar-H), 2.6 (t, 2H), 2.4 (t, 2H), 2.3 (s, 3H, Ar-CH₃), 1.9 (p, 2H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 180.1, 141.2, 138.0, 129.3, 128.4, 126.8, 125.6, 34.9, 33.4, 26.5, 21.4
IR (KBr, cm⁻¹) 3300-2500 (broad, O-H), 1705 (C=O, acid), 2950-2850 (C-H)

PART 3: Synthesis of this compound (Intramolecular Friedel-Crafts Acylation)

The final step is the intramolecular Friedel-Crafts acylation of 4-(m-tolyl)butanoic acid. This cyclization is promoted by a strong dehydrating agent, such as polyphosphoric acid (PPA), which facilitates the formation of an acylium ion that then attacks the aromatic ring to form the six-membered ketone ring of the tetralone.

Final_Step Step2_Product 4-(m-tolyl)butanoic Acid Final_Product This compound Step2_Product->Final_Product Polyphosphoric Acid (PPA) Heat

Figure 2: Final intramolecular cyclization to yield this compound.

Experimental Protocol
  • Reaction Setup: Place polyphosphoric acid (100 g) in a 250 mL beaker equipped with a mechanical stirrer and a thermometer. Heat the PPA to 80-90 °C on a hot plate.

  • Reagent Addition: Slowly add 4-(m-tolyl)butanoic acid (17.8 g, 0.1 mol) to the hot, stirred PPA.

  • Reaction Execution: Continue stirring the mixture at 80-90 °C for 30 minutes. The color of the mixture will darken.

  • Work-up: Cool the reaction mixture and then carefully pour it onto 300 g of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the product.

  • Extraction and Purification: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the ether extracts, wash with 5% sodium bicarbonate solution (2 x 50 mL), water (50 mL), and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Final Product Isolation: Remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to afford pure this compound.

Characterization of this compound
Parameter Value
Appearance Colorless to pale yellow oil
Expected Yield 70-80%
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.6-7.1 (m, 3H, Ar-H), 2.9 (t, 2H), 2.6 (t, 2H), 2.3 (s, 3H, Ar-CH₃), 2.1 (p, 2H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 198.5, 144.0, 136.5, 132.8, 128.9, 126.5, 125.8, 38.9, 29.8, 23.2, 19.1
IR (neat, cm⁻¹) 1685 (C=O, aryl ketone), 3050 (C-H, aromatic), 2950 (C-H, aliphatic)

Safety Precautions

  • General: All experimental procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Aluminum Chloride: Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and in a dry environment.

  • Hydrazine Hydrate: Hydrazine is toxic and a suspected carcinogen. Handle with extreme caution, avoiding inhalation and skin contact.

  • Potassium Hydroxide: Corrosive and can cause severe burns.

  • Polyphosphoric Acid: Highly corrosive. Avoid contact with skin and eyes. The work-up procedure involving the addition of the hot PPA mixture to ice should be performed carefully to control the exothermic reaction.[1][2][3][4][5]

References

Application Notes & Protocols: The Claisen-Schmidt Condensation Utilizing 5-Methyl-1-tetralone for the Synthesis of Bioactive Chalcones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of the Claisen-Schmidt condensation reaction, specifically focusing on the use of 5-Methyl-1-tetralone as a versatile ketone substrate. Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are a class of compounds renowned for their significant therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The strategic use of a cyclic ketone like this compound introduces conformational rigidity and unique structural motifs into the resulting chalcone scaffold, offering a valuable strategy for drug discovery and development professionals. This document details the underlying reaction mechanism, provides validated, step-by-step experimental protocols, and discusses the critical parameters that govern reaction success, aiming to equip researchers with the practical knowledge required for the efficient synthesis of novel tetralone-based chalcones.

Scientific Principles and Mechanistic Insights

The Claisen-Schmidt condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It is a type of crossed aldol condensation that occurs between a ketone possessing α-hydrogens and an aromatic aldehyde, which typically lacks α-hydrogens to prevent self-condensation.[4][5] The reaction is most commonly catalyzed by a base, such as sodium hydroxide or potassium hydroxide.[6]

Causality of Experimental Design:

  • The Ketone Substrate (this compound): The key feature of this compound is the presence of acidic α-hydrogens on the C2 methylene group, adjacent to the carbonyl. A strong base can readily deprotonate this position to form a resonance-stabilized enolate ion. This enolate is the crucial nucleophile in the reaction. The fused ring system provides a rigid backbone for the final product.

  • The Base Catalyst: The role of the base (e.g., hydroxide ion) is to initiate the reaction by generating the nucleophilic enolate from the ketone. The concentration and strength of the base are critical; sufficient base is needed to drive the reaction, but excessively harsh conditions can lead to side reactions.

  • The Electrophile (Aromatic Aldehyde): The carbonyl carbon of the aromatic aldehyde is electrophilic and susceptible to attack by the enolate. The absence of α-hydrogens on the aldehyde prevents it from enolizing and undergoing self-condensation, which simplifies the product mixture.[4]

  • Dehydration Step: The initial aldol addition product, a β-hydroxy ketone, readily undergoes base-catalyzed dehydration. The driving force for this elimination is the formation of a highly conjugated system where the newly formed double bond is conjugated with both the carbonyl group and the aromatic ring of the aldehyde, resulting in the stable chalcone product.[7]

Reaction Mechanism

The mechanism proceeds through three primary stages: enolate formation, nucleophilic attack, and dehydration.

Claisen_Schmidt_Mechanism Figure 1: Reaction Mechanism of this compound with an Aromatic Aldehyde cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Ketone This compound (α-hydrogens at C2) Enolate Resonance-Stabilized Enolate Ion (Nucleophile) Ketone->Enolate Deprotonation Base OH⁻ (Base) Aldehyde Ar-CHO (Aromatic Aldehyde) Enolate->Aldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Nucleophilic Attack BetaHydroxy β-Hydroxy Ketone Alkoxide->BetaHydroxy Protonation (from H₂O) Chalcone Final Chalcone Product (α,β-Unsaturated Ketone) BetaHydroxy->Chalcone Elimination Water H₂O

Caption: Figure 1: Reaction Mechanism of this compound with an Aromatic Aldehyde.

Applications and Significance of Synthesized Chalcones

Chalcones derived from tetralones are privileged structures in medicinal chemistry. The core scaffold, 1,3-diaryl-2-propen-1-one, is associated with a vast array of pharmacological activities.[8] The incorporation of the this compound moiety can enhance biological activity or modulate pharmacokinetic properties. Research has demonstrated that chalcones synthesized from substituted tetralones exhibit potent anticancer and antimicrobial properties.[1][3] For instance, they can induce apoptosis in cancer cell lines and inhibit the growth of pathogenic bacteria and fungi.[1] The α,β-unsaturated carbonyl system acts as a Michael acceptor, which can covalently interact with nucleophilic residues (like cysteine) in target proteins, a mechanism often linked to their biological effects.[2]

Experimental Protocols

This section provides a detailed, self-validating protocol for the synthesis of chalcones from this compound.

Experimental Workflow Overview

Workflow Figure 2: General Experimental Workflow Reagents 1. Reagent Preparation - this compound - Aromatic Aldehyde - Ethanol - 5M NaOH (aq) Setup 2. Reaction Setup - Dissolve ketone and aldehyde in EtOH - Place in ice bath Reagents->Setup Initiation 3. Reaction Initiation - Add NaOH solution dropwise - Stir vigorously Setup->Initiation Monitoring 4. Reaction Monitoring - Stir at RT until precipitate forms - Monitor by TLC Initiation->Monitoring Workup 5. Product Isolation (Work-up) - Cool mixture in ice bath - Filter precipitate via suction filtration - Wash with cold water and ethanol Monitoring->Workup Purification 6. Purification - Recrystallize from MeOH/H₂O or EtOH Workup->Purification Characterization 7. Characterization - Obtain MP, ¹H NMR, ¹³C NMR, HRMS - Assess purity Purification->Characterization

Caption: Figure 2: General Experimental Workflow.

Materials and Reagents
  • This compound

  • Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 3,4-dimethoxybenzaldehyde)

  • Ethanol (Absolute)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Hydrochloric Acid (HCl, 1M for specific cases)

  • Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Safety Precautions: Sodium hydroxide is corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses). Organic solvents are flammable and should be used in a well-ventilated fume hood.

Protocol: General Synthesis of (E)-2-(Arylmethylidene)-5-methyl-3,4-dihydronaphthalen-1(2H)-one

This protocol is a robust starting point for various aromatic aldehydes.

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol, 1 eq.) and the desired aromatic aldehyde (1.0 mmol, 1 eq.) in 10 mL of absolute ethanol. Stir at room temperature until all solids are dissolved.

  • Reaction Initiation: Cool the flask in an ice-water bath. While stirring vigorously, add a 5 M aqueous solution of sodium hydroxide (1-2 mL) dropwise. The choice to add a specific volume of base is causal; it must be sufficient to catalyze the reaction without causing unwanted side reactions.

  • Reaction Execution: Remove the ice bath and allow the mixture to stir at room temperature. The reaction progress is often visually indicated by the formation of a precipitate. The reaction time can vary from 1 to 12 hours depending on the reactivity of the aldehyde.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate, 5:1) to check for the consumption of starting materials.

  • Product Isolation: Once the reaction is complete (indicated by TLC or cessation of precipitate formation), cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid product by suction filtration. Wash the precipitate thoroughly with cold deionized water to remove any residual NaOH, followed by a small amount of cold ethanol to remove unreacted starting materials.

  • Purification: The crude product is typically purified by recrystallization. A mixture of methanol and water, or ethanol alone, is often effective. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

  • Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[1]

Note: For some substrates, a precipitate may not form readily. In such cases, the reaction mixture can be acidified to pH ~3 with 1M HCl and extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the crude product for purification.

Data Presentation: Exemplary Reactions

The following table summarizes representative outcomes for the Claisen-Schmidt condensation using this compound with various aldehydes, demonstrating the versatility of the protocol.

EntryAldehydeCatalyst/SolventTime (h)Yield (%)Reference
1Furan-2-carbaldehydeNaOH / EtOH1-337
2Pyridine-4-carbaldehydeNaOH / MeOH/H₂O12>60[1]
33,4-DimethoxybenzaldehydeNaOH / Ethanol3~85-90[3]
4BenzaldehydeNaOH / EtOH2-4High[9][10]

Yields are representative and can vary based on specific reaction scale and purification efficiency.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
No reaction or low conversion 1. Insufficient base or inactive catalyst. 2. Low reactivity of the aldehyde. 3. Reaction temperature is too low.1. Add additional NaOH solution or prepare a fresh solution. 2. Increase reaction time or gently heat the mixture (e.g., to 40-50 °C).[6] 3. Allow the reaction to proceed at room temperature or with gentle warming.
Formation of multiple products (seen on TLC) 1. Self-condensation of the ketone (if excess base or high temperature is used). 2. Impure starting materials.1. Use stoichiometric amounts of reactants. Control the addition of base and maintain a lower temperature. 2. Ensure the purity of this compound and the aldehyde before starting.
Product is oily and does not precipitate 1. Product has a low melting point or is highly soluble in the reaction solvent.1. Acidify the reaction mixture and perform a liquid-liquid extraction. 2. Purify the crude oil using column chromatography on silica gel.
Low yield after recrystallization 1. Product is too soluble in the recrystallization solvent. 2. Too much solvent was used for recrystallization.1. Choose a different solvent system (e.g., add a co-solvent in which the product is less soluble). 2. Use the minimum amount of hot solvent required to dissolve the product.

References

The Strategic Application of 5-Methyl-1-tetralone in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the "Magic Methyl" Effect

The tetralone core is a well-established privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2] Its rigid, bicyclic framework provides a defined three-dimensional geometry for the precise orientation of pharmacophoric groups, making it an attractive starting point for the design of novel therapeutic agents. The strategic introduction of a methyl group at the 5-position of the 1-tetralone scaffold, yielding 5-Methyl-1-tetralone, offers a nuanced approach to modulating the physicochemical and pharmacokinetic properties of drug candidates. This modification can significantly impact a molecule's metabolic stability, lipophilicity, and conformational rigidity, often leading to improved potency and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile—a phenomenon often referred to as the "magic methyl" effect.

This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, offering insights into its synthetic utility and the rationale behind its incorporation into drug design strategies. Detailed protocols for the derivatization of the tetralone scaffold are provided, alongside a discussion of the structure-activity relationships (SAR) of the resulting compounds.

Therapeutic Landscape of Tetralone Derivatives

Derivatives of the tetralone scaffold have demonstrated a broad spectrum of biological activities, highlighting the versatility of this structural motif in addressing a wide range of therapeutic targets.[3]

Therapeutic Area Biological Target/Mechanism of Action Example Tetralone Derivatives
Oncology Inhibition of cancer cell proliferation, induction of apoptosis.Chalcone derivatives of tetralone.[4]
Inflammatory Diseases Inhibition of pro-inflammatory cytokines and enzymes.4-hydroxy-α-tetralone analogs.
Infectious Diseases Antibacterial and antifungal activity.Aminoguanidinium-containing tetralone derivatives.
Central Nervous System (CNS) Disorders Modulation of neurotransmitter receptors and enzymes.Precursors to antidepressants like Sertraline.[1]

Synthetic Pathways and Derivatization Strategies

The chemical reactivity of this compound offers multiple avenues for the synthesis of diverse compound libraries. The key reactive sites for derivatization are the ketone functionality, the α-methylene group, and the aromatic ring.

Core Synthetic Transformations

The following diagram illustrates the primary reaction pathways for the derivatization of the this compound scaffold.

G A This compound B Aldol Condensation (α-Methylene functionalization) A->B R-CHO, Base C Reduction of Ketone A->C NaBH4 or H2/Pd-C D Grignard Reaction A->D R-MgBr E Aromatic Substitution (e.g., Nitration, Halogenation) A->E HNO3/H2SO4 or NBS F Heterocycle Formation B->F Hydrazine, Guanidine, etc.

Caption: Key synthetic transformations of this compound.

Protocol 1: Synthesis of a Chalcone Derivative via Aldol Condensation

This protocol describes a general procedure for the Claisen-Schmidt condensation of a tetralone with an aromatic aldehyde to yield a chalcone derivative, a class of compounds with significant anticancer and anti-inflammatory activities.[4]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • Ethanol

  • Sodium hydroxide (10% aqueous solution)

  • Hydrochloric acid (1 M)

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) and the substituted aromatic aldehyde (1.1 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add the 10% sodium hydroxide solution dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture with 1 M HCl to pH ~2-3.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Causality behind Experimental Choices:

  • The use of a strong base like sodium hydroxide is crucial for the deprotonation of the α-methylene protons of the tetralone, initiating the aldol condensation.

  • The reaction is typically performed at room temperature to ensure a reasonable reaction rate without promoting side reactions.

  • Acidification during workup protonates the phenoxide intermediate and neutralizes the excess base.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this compound derivatives are not extensively reported, general principles derived from the broader class of tetralones can be applied. The introduction of the 5-methyl group is anticipated to influence biological activity in several ways:

  • Steric Hindrance: The methyl group can introduce steric bulk, which may enhance selectivity for a particular biological target by preventing binding to off-targets.

  • Increased Lipophilicity: The addition of a methyl group increases the lipophilicity of the molecule, which can improve membrane permeability and oral bioavailability.

  • Metabolic Blocking: The methyl group can block a potential site of metabolism on the aromatic ring, thereby increasing the in vivo half-life of the compound.

The following diagram illustrates a hypothetical SAR for a series of this compound derivatives.

SAR cluster_0 This compound Scaffold cluster_1 Biological Activity Modulation Scaffold Core Scaffold R1 R1 (Aromatic Ring Substituent) Scaffold->R1 R2 R2 (α,β-unsaturated system) Scaffold->R2 R3 R3 (C1-position modification) Scaffold->R3 Potency Potency R1->Potency Electronic effects Selectivity Selectivity R1->Selectivity Steric hindrance R2->Potency Shape & H-bonding ADME ADME Properties R3->ADME Solubility & Polarity

Caption: Hypothetical Structure-Activity Relationship (SAR) map.

Protocol 2: Synthesis of a Heterocyclic Derivative

This protocol outlines a general method for the construction of a pyrazole ring fused to the tetralone scaffold, a common strategy for generating compounds with kinase inhibitory activity.

Materials:

  • A 2-formyl-5-methyl-1-tetralone derivative (prepared via Vilsmeier-Haack reaction from this compound)

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of the 2-formyl-5-methyl-1-tetralone derivative (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Add a catalytic amount of acetic acid to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

Self-Validating System:

  • The formation of the pyrazole ring can be confirmed by spectroscopic methods. The disappearance of the aldehyde proton signal and the appearance of a new aromatic proton signal in the 1H NMR spectrum are indicative of a successful reaction. The molecular weight of the product can be confirmed by mass spectrometry.

Conclusion and Future Perspectives

This compound represents a valuable, yet underexplored, building block in medicinal chemistry. The strategic placement of the 5-methyl group offers a promising avenue for the development of novel therapeutics with improved pharmacological profiles. The synthetic versatility of the tetralone scaffold allows for the creation of diverse chemical libraries targeting a wide array of biological pathways. Further exploration of the derivatization of this compound and systematic evaluation of the resulting compounds are warranted to fully unlock its potential in drug discovery.

References

Application Notes & Protocols: A Researcher's Guide to the Synthesis of Novel Chalcone Derivatives from 5-Methyl-1-tetralone

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of chalcone derivatives using 5-Methyl-1-tetralone as a key starting material. This document offers in-depth technical guidance, detailed experimental protocols, and an exploration of the underlying chemical principles.

Introduction: The Significance of Tetralone-Based Chalcones in Medicinal Chemistry

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one scaffold, are a prominent class of bioactive compounds within the flavonoid family.[1] Their versatile structure, featuring an α,β-unsaturated ketone, serves as a crucial pharmacophore, enabling interactions with a wide range of biological targets. Consequently, chalcone derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2]

The strategic incorporation of a this compound moiety into the chalcone framework offers a unique opportunity to explore novel chemical space and potentially enhance therapeutic efficacy. The rigid, bicyclic structure of the tetralone can introduce conformational constraints and lipophilic character, which may lead to improved binding affinity and pharmacokinetic profiles of the resulting derivatives. This guide focuses on the practical synthesis of these promising compounds via the Claisen-Schmidt condensation, a robust and widely utilized method in organic synthesis.[3]

The Claisen-Schmidt Condensation: Mechanism and Rationale

The cornerstone of chalcone synthesis is the Claisen-Schmidt condensation, a base-catalyzed crossed aldol condensation between a ketone and an aromatic aldehyde.[4] In the context of this guide, this compound serves as the ketone component, which possesses α-hydrogens, and a variety of substituted aromatic aldehydes can be employed.

The reaction mechanism can be delineated into the following key steps:

  • Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an α-hydrogen from the carbon adjacent to the carbonyl group of this compound. This deprotonation results in the formation of a resonance-stabilized enolate ion.[1] The presence of the 5-methyl group, an electron-donating group, may slightly enhance the electron density on the aromatic ring, but its primary influence is steric, which is minimal for the abstraction of the α-proton at the C2 position.

  • Nucleophilic Attack: The newly formed enolate ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This step leads to the formation of a tetrahedral intermediate, an alkoxide.

  • Protonation: The alkoxide intermediate is protonated by a proton source in the reaction medium, typically the solvent (e.g., ethanol), to yield a β-hydroxy ketone (an aldol adduct).

  • Dehydration: Under the basic reaction conditions, the β-hydroxy ketone readily undergoes dehydration. The base abstracts a proton from the α-carbon, leading to the elimination of a hydroxide ion and the formation of a double bond between the α and β carbons. This final step is thermodynamically driven by the formation of a highly conjugated system, resulting in the stable chalcone product.

The choice of a strong base is crucial to ensure a sufficient concentration of the enolate ion to drive the reaction forward. Ethanol is a commonly used solvent as it effectively dissolves the reactants and the base.

Experimental Workflow and Protocols

This section provides a detailed, step-by-step protocol for the synthesis of chalcone derivatives from this compound. The following workflow is a representative procedure based on established methods for similar tetralone derivatives.[5][6]

General Experimental Workflow

The overall process for the synthesis and characterization of this compound derived chalcones is illustrated in the following diagram:

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization start This compound + Aromatic Aldehyde dissolve Dissolve in Ethanol start->dissolve add_base Add aq. NaOH Solution dissolve->add_base react Stir at Room Temperature add_base->react precipitate Precipitate in Ice-Cold Water react->precipitate filter Vacuum Filtration precipitate->filter Work-up wash Wash with Distilled Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry the Product recrystallize->dry characterize Spectroscopic Characterization (NMR, IR, MS) dry->characterize

References

Application Notes & Protocols: 5-Methyl-1-tetralone as a Versatile Precursor for the Synthesis of Bio-relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

In the landscape of medicinal chemistry and drug development, the efficient construction of diverse heterocyclic libraries is paramount. 5-Methyl-1-tetralone, a commercially available and structurally rigid ketone, serves as an exemplary starting material for generating a variety of fused heterocyclic systems. Its inherent reactivity, stemming from the activated α-methylene group and the carbonyl functionality, allows for its participation in a wide array of classical and multi-component reactions. This guide provides detailed application notes and step-by-step protocols for the synthesis of several key heterocyclic families—including pyrazoles, isoxazoles, benzodiazepines, thiophenes, and quinolines—using this compound as the foundational precursor. The methodologies are presented with a focus on mechanistic understanding, experimental causality, and reproducibility to empower researchers in their synthetic endeavors.

The Strategic Advantage of this compound in Heterocyclic Synthesis

This compound is more than a simple cyclic ketone; it is a privileged starting block. The fusion of an aromatic ring with a cyclohexanone moiety imparts a conformational rigidity that is often desirable in drug candidates, as it can reduce the entropic penalty upon binding to a biological target. The core value of this precursor lies in its two primary reactive sites:

  • The Carbonyl Group (C1): A classic electrophilic site for nucleophilic attack, ideal for condensation reactions with binucleophiles like hydrazines, hydroxylamines, and diamines to form five- and seven-membered rings.

  • The α-Methylene Group (C2): These protons are acidic and easily removed, forming an enolate. This nucleophilic site is the starting point for reactions like the Gewald synthesis and Friedländer annulation, and allows for initial functionalization to create precursors like β-dicarbonyls.

The strategic combination of these reactive centers allows for a divergent synthetic approach, where a single, cost-effective starting material can be transformed into a multitude of complex, fused heterocyclic systems, each with distinct pharmacological potential.

Caption: Divergent synthetic pathways from this compound.

Synthesis of Tetralone-Fused Pyrazoles

Pyrazoles are a cornerstone of medicinal chemistry, found in drugs such as the anti-inflammatory Celecoxib. The standard synthesis involves the reaction of a 1,3-dicarbonyl compound with hydrazine. By first functionalizing this compound at the C2 position to create a β-keto aldehyde equivalent, we can readily access the fused pyrazole system.

Synthetic Strategy & Mechanistic Rationale

The chosen strategy is a two-step process. First, a Claisen-Schmidt condensation (or formylation) at the α-methylene position of the tetralone using an appropriate electrophile (e.g., ethyl formate) under basic conditions generates a 2-hydroxymethylene-5-methyl-1-tetralone intermediate. This intermediate exists in equilibrium with its β-keto aldehyde tautomer. The subsequent addition of hydrazine hydrate proceeds via a classical cyclocondensation. The more nucleophilic nitrogen of the hydrazine attacks the aldehyde carbonyl, followed by an intramolecular attack of the second nitrogen onto the ketone carbonyl, and subsequent dehydration to yield the aromatic pyrazole ring.

Pyrazole_Synthesis A This compound B 2-Hydroxymethylene-5-methyl-1-tetralone (β-Keto Aldehyde) A->B 1. NaH 2. Ethyl Formate C Hydrazine Adduct (Intermediate) B->C Hydrazine Hydrate (NH2NH2·H2O) D Fused Pyrazole Product C->D Cyclization & -H2O

Caption: Workflow for the synthesis of tetralone-fused pyrazoles.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(hydroxymethylene)-5-methyl-3,4-dihydronaphthalen-1(2H)-one

  • Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.4 g, 60 mmol).

  • Solvent Addition: Wash the NaH with dry hexanes (3 x 10 mL) to remove the mineral oil, then suspend the NaH in 50 mL of anhydrous diethyl ether.

  • Reactant Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (8.0 g, 50 mmol) and ethyl formate (5.5 g, 75 mmol) in 30 mL of anhydrous diethyl ether dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The formation of a thick precipitate should be observed.

  • Work-up: Carefully quench the reaction by slowly adding ice-cold water (50 mL). Separate the aqueous layer and wash the ether layer with water (20 mL). Combine the aqueous layers and acidify to pH ~5 with 2M HCl.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the title compound.

Step 2: Synthesis of 5-Methyl-1,4-dihydro-2H-benzo[g]indazole

  • Preparation: In a 100 mL round-bottom flask, dissolve the β-keto aldehyde intermediate from Step 1 (5.0 g, 26.5 mmol) in 40 mL of ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.6 mL, 32 mmol) to the solution.

  • Reaction: Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Purification: Pour the residue into ice-cold water (100 mL). The product will precipitate. Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified fused pyrazole.

Parameter Step 1: Formylation Step 2: Cyclization
Key Reagents NaH, Ethyl FormateHydrazine Hydrate, Acetic Acid
Solvent Anhydrous Diethyl EtherEthanol
Temperature 0 °C to RTReflux
Typical Yield 75-85%80-90%

Synthesis of Tetralone-Fused Isoxazoles

Isoxazoles are valuable heterocycles in drug discovery, often acting as bioisosteres for other functional groups. Their synthesis from 1,3-dicarbonyls is analogous to that of pyrazoles, employing hydroxylamine in place of hydrazine.

Synthetic Strategy & Mechanistic Rationale

This synthesis follows the same initial step as the pyrazole synthesis: formylation of this compound to generate the 2-hydroxymethylene intermediate. This intermediate is then treated with hydroxylamine hydrochloride. The reaction proceeds via condensation and subsequent cyclodehydration to yield the fused isoxazole ring system. The regioselectivity is driven by the differential reactivity of the aldehyde and ketone carbonyls.

Detailed Experimental Protocol
  • Preparation: Dissolve 2-(hydroxymethylene)-5-methyl-3,4-dihydronaphthalen-1(2H)-one (5.0 g, 26.5 mmol), prepared as described in section 2.2, in 50 mL of ethanol in a 100 mL round-bottom flask.

  • Reagent Addition: Add hydroxylamine hydrochloride (2.2 g, 32 mmol) and sodium acetate (2.6 g, 32 mmol) to the solution. The sodium acetate acts as a base to liberate free hydroxylamine.

  • Reaction: Reflux the mixture for 6 hours, monitoring by TLC until the starting material is consumed.

  • Isolation: Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Purification: Add water (100 mL) to the residue to precipitate the crude product. Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize from ethanol to afford the pure 5-methyl-3,4-dihydro-2H-benzo[g]isoxazole.

Parameter Value
Key Reagents Hydroxylamine HCl, Sodium Acetate
Solvent Ethanol
Temperature Reflux
Typical Yield 70-85%

Synthesis of Tetralone-Fused 1,5-Benzodiazepines

1,5-Benzodiazepine derivatives are a class of compounds renowned for their wide range of pharmacological properties, including anticonvulsant, antianxiety, and sedative effects. Their synthesis is often achieved through the condensation of an o-phenylenediamine with a ketone.

Synthetic Strategy & Mechanistic Rationale

This synthesis is a direct and efficient one-pot reaction. It involves the acid-catalyzed condensation of this compound with an o-phenylenediamine. The mechanism involves the initial formation of an imine between one amino group of the diamine and the tetralone's carbonyl. This is followed by an intramolecular cyclization where the second amino group attacks the imine carbon, leading to the formation of the seven-membered diazepine ring after dehydration.

Benzodiazepine_Synthesis A This compound + o-Phenylenediamine B Imine Intermediate A->B H+ Catalyst -H2O C Cyclized Intermediate B->C Intramolecular Cyclization D Fused 1,5-Benzodiazepine C->D Tautomerization

Caption: Mechanistic workflow for 1,5-benzodiazepine synthesis.

Detailed Experimental Protocol
  • Preparation: To a solution of this compound (1.60 g, 10 mmol) in 30 mL of ethanol, add o-phenylenediamine (1.08 g, 10 mmol).

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Stir the mixture at reflux for 8-10 hours. Monitor the reaction's completion using TLC (a typical eluent is 30% ethyl acetate in hexanes).

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. A solid product will typically crystallize out of the solution.

  • Purification: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.

Parameter Value
Key Reagents o-Phenylenediamine, Acetic Acid
Solvent Ethanol or Methanol
Temperature Reflux
Typical Yield 65-80%

Synthesis of Tetralone-Fused Thiophenes via Gewald Reaction

The Gewald reaction is a powerful multi-component reaction that provides access to highly substituted 2-aminothiophenes from a ketone, an active methylene nitrile, and elemental sulfur. These products are valuable intermediates for synthesizing condensed thieno[2,3-d]pyrimidines, which have shown significant biological activities.

Synthetic Strategy & Mechanistic Rationale

This one-pot synthesis leverages the reactivity of all three components under basic conditions. The reaction is believed to initiate with a Knoevenagel condensation between this compound and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate), catalyzed by a base like morpholine or diethylamine. Elemental sulfur then adds to the resulting α,β-unsaturated nitrile. Subsequent intramolecular cyclization and tautomerization yield the final 2-aminothiophene product. The choice of base and solvent is crucial for achieving good yields.

Detailed Experimental Protocol
  • Preparation: In a 100 mL round-bottom flask, combine this compound (1.60 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in 25 mL of ethanol.

  • Catalyst Addition: Add morpholine (0.9 mL, ~10 mmol) as the basic catalyst.

  • Reaction: Stir the mixture at 50-60 °C for 3 hours. The reaction mixture will typically turn dark. Monitor progress by TLC.

  • Isolation: After the reaction is complete, cool the flask in an ice bath to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials and impurities. The crude product can be recrystallized from ethanol or purified by column chromatography to yield the pure 2-amino-3-cyano-5-methyl-4,6-dihydro-5H-benzo[b]thiophene.

Parameter Value
Key Reagents Malononitrile, Sulfur, Morpholine
Solvent Ethanol
Temperature 50-60 °C
Typical Yield 70-90%

Synthesis of Tetralone-Fused Quinolines via Friedländer Annulation

The Friedländer synthesis is a classic method for constructing the quinoline ring system, a scaffold present in numerous antimalarial and antibacterial drugs. The reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone, such as this compound.

Synthetic Strategy & Mechanistic Rationale

In this reaction, this compound serves as the methylene-activated component. Under basic or acidic catalysis, it undergoes a condensation reaction with a 2-aminobenzaldehyde. The reaction proceeds through either an initial aldol-type condensation followed by cyclizing imine formation, or an initial Schiff base formation followed by an intramolecular aldol reaction. In either case, a final dehydration step aromatizes the newly formed ring to yield the stable, fused quinoline product.

Detailed Experimental Protocol
  • Preparation: In a sealed tube or a flask equipped with a reflux condenser, mix this compound (1.60 g, 10 mmol) and 2-aminobenzaldehyde (1.21 g, 10 mmol).

  • Catalyst Addition: Add potassium hydroxide (KOH, 0.28 g, 5 mmol) as a base catalyst. An alternative is to use an acid catalyst like p-toluenesulfonic acid (p-TsOH).

  • Reaction: Heat the mixture to 120-140 °C (oil bath) for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dissolve the solid residue in dichloromethane (50 mL) and wash with water (2 x 25 mL).

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to give the pure benzo[h]quinoline derivative.

Parameter Value
Key Reagents 2-Aminobenzaldehyde, KOH (or p-TsOH)
Solvent Solvent-free or high-boiling solvent (e.g., Toluene)
Temperature 120-140 °C
Typical Yield 60-75%

Application Note: Quantitative Analysis of 5-Methyl-1-tetralone in Reaction Mixtures Using Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides detailed, validated protocols for the quantification of 5-Methyl-1-tetralone in complex reaction mixtures, a critical requirement for process monitoring, yield optimization, and quality control in pharmaceutical and chemical synthesis. We present a primary method utilizing High-Performance Liquid Chromatography (HPLC) with UV detection and an alternative method based on Gas Chromatography (GC) with Flame Ionization Detection (FID). The causality behind experimental choices, comprehensive validation procedures based on International Council for Harmonisation (ICH) guidelines, and step-by-step protocols are detailed to ensure scientific integrity and immediate applicability for researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

This compound is a key intermediate in the synthesis of various pharmacologically active molecules and fine chemicals. Accurate and precise quantification of this analyte directly within reaction matrices is paramount for understanding reaction kinetics, determining conversion rates, and identifying the formation of impurities. The presence of starting materials, reagents, solvents, and by-products necessitates analytical methods with high specificity and robustness.

The choice of an analytical technique is fundamentally governed by the physicochemical properties of the analyte. This guide focuses on chromatographic separations, which provide the necessary resolving power to isolate this compound from a complex mixture before quantification.

Physicochemical Properties of this compound

Understanding the analyte's properties is the foundation for developing a robust analytical method.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₂O[1][2][3]
Molar Mass 160.21 g/mol [1][2][3]
Melting Point 49-50 °C[3]
Boiling Point 115-117 °C @ 3 Torr[3]
Appearance Solid
Polarity Moderately polar ketoneInferred

The compound's aromatic ketone structure provides a strong UV chromophore, making UV-based detection in HPLC highly effective. Its thermal stability and sufficient volatility at reduced pressure indicate that GC is also a viable analytical strategy.[4]

Primary Method: Reverse-Phase HPLC (RP-HPLC) with UV Detection

RP-HPLC is the recommended primary method due to its high resolution, excellent reproducibility, and suitability for analytes with moderate polarity. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Causality of Method Design
  • Column Selection: A C18 (octadecylsilane) column is chosen for its strong hydrophobic retention capabilities, which effectively retains the moderately non-polar this compound, allowing for separation from more polar starting materials or impurities.

  • Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile is a common organic modifier that provides good peak shape and elution strength for tetralone derivatives.[5][6] Starting with a higher water concentration allows for the retention of the analyte, while increasing the acetonitrile concentration facilitates its timely elution. A small amount of acid (e.g., phosphoric or formic acid) is often added to sharpen peaks by suppressing the ionization of silanol groups on the stationary phase.[7][8]

  • Detector: A Diode Array Detector (DAD) or UV-Vis detector is selected. The conjugated system in this compound exhibits strong absorbance in the UV region (typically ~240-260 nm), providing high sensitivity.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing stock 1. Prepare Stock Standard (1 mg/mL in Acetonitrile) cal_series 2. Create Calibration Series (e.g., 1-100 µg/mL) stock->cal_series sst 4. System Suitability Test (SST) (Inject mid-level standard) rxn_sample 3. Prepare Reaction Sample (Dilute with Acetonitrile, filter through 0.45 µm) rxn_sample->sst cal_curve 5. Inject Calibration Standards (Generate Calibration Curve) sst->cal_curve inject_sample 6. Inject Prepared Samples cal_curve->inject_sample integrate 7. Integrate Peak Area (this compound) inject_sample->integrate quantify 8. Quantify Concentration (Using Calibration Curve) integrate->quantify report 9. Report Final Result (Account for dilution) quantify->report

Caption: HPLC quantification workflow for this compound.

Detailed HPLC Protocol

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with DAD.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 40% B to 90% B over 5 min, hold at 90% B for 2 min, return to 40% B over 0.1 min, hold for 2.9 min.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 254 nm.

Procedure:

  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile to create a 1 mg/mL stock solution. Prepare calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with acetonitrile.

  • Sample Preparation: Quench a small, accurately measured aliquot of the reaction mixture. Dilute it with acetonitrile to an expected concentration within the calibration range. For example, dilute 100 µL of the reaction mixture to 10 mL with acetonitrile. Centrifuge or filter the sample through a 0.45 µm syringe filter to remove particulates.

  • System Suitability: Before analysis, inject a mid-range standard (e.g., 25 µg/mL) five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.[9]

  • Analysis: Inject the calibration standards in duplicate, from lowest to highest concentration. Follow with duplicate injections of the prepared samples. Bracket the sample injections with a calibration check standard.[10]

  • Data Processing: Integrate the peak area corresponding to the retention time of this compound. Generate a linear regression calibration curve of peak area versus concentration. Calculate the concentration in the samples using the curve, ensuring to account for the initial dilution factor.

Method Validation Protocol

The method must be validated to demonstrate its fitness for purpose, following ICH Q2(R2) guidelines.[11][12][13][14]

Validation ParameterAcceptance CriteriaPurpose
Specificity Peak is pure and resolved from other components (impurities, matrix).Ensures the signal is only from the analyte.[9]
Linearity & Range Correlation coefficient (r²) ≥ 0.999 over 1-100 µg/mL.Confirms a direct relationship between signal and concentration.[9][15]
Accuracy 98.0% - 102.0% recovery of spiked analyte at three levels.Measures the closeness of the result to the true value.[16]
Precision (Repeatability) RSD ≤ 2.0% for six replicate preparations.Assesses variability with repeated measurements under the same conditions.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10.The lowest concentration that can be quantified with acceptable precision and accuracy.
Robustness Method performance is unaffected by small, deliberate changes (flow rate ±10%, temp ±2°C).Demonstrates the method's reliability during normal use.[16]

Alternative Method: Gas Chromatography (GC) with FID

GC is an excellent alternative, particularly for reaction mixtures with non-volatile components that could foul an HPLC column. It separates compounds based on their volatility and interaction with the stationary phase.[4]

Causality of Method Design
  • Injector: A split/splitless inlet is used in split mode to handle the potentially high concentration of the analyte and avoid column overloading.

  • Column Selection: A low-to-mid polarity column, such as a DB-5 (5% phenyl-methylpolysiloxane), provides good selectivity for aromatic ketones and is robust enough for general use.

  • Temperature Program: A temperature gradient is essential to first elute volatile solvents at a low temperature and then ramp up to elute the higher-boiling this compound with a good peak shape.

  • Detector: A Flame Ionization Detector (FID) is chosen for its high sensitivity to organic compounds, robustness, and wide linear range. It is a universal detector for hydrocarbons.

Experimental Workflow for GC Analysis

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_analysis_gc Chromatographic Analysis cluster_data_gc Data Processing stock_gc 1. Prepare Stock Standard (1 mg/mL in Ethyl Acetate) cal_series_gc 2. Create Calibration Series (e.g., 10-500 µg/mL) stock_gc->cal_series_gc condition_gc 4. Condition GC System (Check for leaks, bake out) rxn_sample_gc 3. Prepare Reaction Sample (Dilute with Ethyl Acetate, add Internal Standard) rxn_sample_gc->condition_gc cal_curve_gc 5. Inject Calibration Standards (Generate Calibration Curve) condition_gc->cal_curve_gc inject_sample_gc 6. Inject Prepared Samples cal_curve_gc->inject_sample_gc integrate_gc 7. Integrate Peak Areas (Analyte and IS) inject_sample_gc->integrate_gc quantify_gc 8. Calculate Response Factor & Quantify Concentration integrate_gc->quantify_gc report_gc 9. Report Final Result (Account for dilution) quantify_gc->report_gc

Caption: GC quantification workflow for this compound.

Detailed GC Protocol

Instrumentation and Conditions:

  • GC System: Agilent 8890 GC or equivalent, with FID.

  • Column: Agilent J&W DB-5 (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

  • Inlet: Split/Splitless, 250 °C, Split ratio 50:1.

  • Injection Volume: 1 µL.

  • Oven Program: Start at 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min).

  • Detector: FID, 300 °C.

Procedure:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like ethyl acetate. Prepare calibration standards spanning the expected sample concentration range. An internal standard (IS), such as dodecane, should be added to all standards and samples at a fixed concentration to correct for injection variability.

  • Sample Preparation: Dilute a known amount of the reaction mixture with ethyl acetate to fall within the calibration range. Add the internal standard to the same final concentration as in the calibration standards.

  • Analysis: Inject the series of calibration standards to generate a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.

  • Sample Injection: Inject the prepared reaction mixture samples.

  • Data Processing: Calculate the area ratio for each sample and determine the concentration from the calibration curve. Apply the dilution factor to find the final concentration in the original reaction mixture.

Method Validation Summary

The GC method should be validated similarly to the HPLC method, with parameters and acceptance criteria defined by ICH guidelines.[17][18]

Validation ParameterAcceptance Criteria
Specificity Baseline resolution between analyte, IS, and matrix peaks.
Linearity & Range r² ≥ 0.998 for analyte/IS area ratio vs. concentration.
Accuracy 95.0% - 105.0% recovery of spiked analyte.
Precision (Repeatability) RSD ≤ 3.0%.
LOQ Signal-to-noise ratio ≥ 10.
Robustness Unaffected by minor changes in oven ramp rate or gas flow.

Conclusion

This document provides two robust, scientifically-grounded methods for the quantification of this compound in reaction mixtures. The primary RP-HPLC method offers high precision and is ideal for routine analysis. The alternative GC-FID method provides a powerful and reliable option, especially for samples containing non-volatile contaminants. Both protocols are designed to be validated according to international regulatory standards, ensuring the generation of trustworthy and accurate data critical for pharmaceutical development and chemical process control.

References

Application Notes and Protocols for the Enantioselective Synthesis of 5-Methyl-1-tetralone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 5-Methyl-1-tetralone Scaffolds

The 1-tetralone framework is a privileged structural motif in medicinal chemistry and natural product synthesis, serving as a cornerstone for a multitude of biologically active molecules.[1][2] Specifically, the introduction of a methyl group at the 5-position, coupled with stereocontrol, gives rise to chiral this compound derivatives that are pivotal intermediates in the development of novel therapeutics. These chiral scaffolds are integral to the synthesis of compounds targeting a range of diseases, from cancer to neurodegenerative disorders, underscoring the critical need for robust and efficient enantioselective synthetic methods.[1] This guide provides a detailed exploration of two powerful strategies for the asymmetric synthesis of this compound derivatives: Iridium-Catalyzed Dynamic Kinetic Asymmetric Hydrogenation and Organocatalytic Intramolecular Aldol Cyclization.

Strategy 1: Iridium-Catalyzed Dynamic Kinetic Asymmetric Hydrogenation of α-Substituted Tetralones

This approach represents a highly efficient method for establishing chirality in tetralone systems. Dynamic kinetic resolution (DKR) coupled with asymmetric hydrogenation (AH) allows for the conversion of a racemic mixture of an α-substituted tetralone into a single, highly enantioenriched stereoisomer of the corresponding alcohol. This method is particularly advantageous for its high yields and excellent stereoselectivities.[3]

Core Principle and Mechanistic Rationale

The success of this strategy hinges on the rapid racemization of the α-stereocenter of the tetralone substrate under the reaction conditions, allowing the chiral catalyst to selectively hydrogenate one enantiomer to produce the desired product in a theoretical yield of 100%. The iridium catalyst, bearing a chiral ligand, orchestrates the enantioselective transfer of hydrogen to the carbonyl group.

The catalytic cycle, as illustrated below, involves the coordination of the iridium complex to the ketone, followed by the stereoselective insertion of hydrogen. The choice of a suitable chiral ligand is paramount in achieving high levels of enantio- and diastereoselectivity.

DKR_AH_Mechanism racemic_substrate Racemic α-Substituted This compound racemization Rapid Racemization racemic_substrate->racemization Base R_enantiomer (R)-Enantiomer racemization->R_enantiomer S_enantiomer (S)-Enantiomer racemization->S_enantiomer R_enantiomer->racemization hydrogenation Asymmetric Hydrogenation R_enantiomer->hydrogenation S_enantiomer->racemization S_enantiomer->hydrogenation chiral_catalyst [Ir(cod)Cl]₂ + Chiral Ligand chiral_catalyst->hydrogenation product Enantioenriched Tetrahydronaphthol Product hydrogenation->product

Caption: Catalytic cycle for Dynamic Kinetic Asymmetric Hydrogenation.

Experimental Protocol: Iridium-Catalyzed DKR-AH

This protocol is adapted from a highly efficient method for the dynamic kinetic resolution of α-substituted tetralones.[3]

Materials:

  • α-Substituted this compound (1.0 equiv)

  • [Ir(cod)Cl]₂ (0.005 mol%)

  • Chiral ligand (e.g., a ferrocene-based multidentate ligand) (0.01 mol%)

  • Anhydrous isopropanol (iPrOH)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried Schlenk tube under an inert atmosphere, add the α-substituted this compound, [Ir(cod)Cl]₂, and the chiral ligand.

  • Add anhydrous isopropanol via syringe.

  • Pressurize the vessel with hydrogen gas (pressure may vary, typically 10-50 atm) and stir the reaction mixture at a specified temperature (e.g., 30-60 °C) for the required time (typically 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, carefully vent the hydrogen gas and concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched tetrahydronaphthol.

  • Determine the enantiomeric and diastereomeric ratios using chiral HPLC analysis.

Data Summary: Performance of Iridium-Catalyzed DKR-AH

The following table summarizes typical results for the DKR-AH of various α-substituted tetralones, demonstrating the high efficiency and stereoselectivity of this method.[3]

Substrate SubstitutionYield (%)Enantiomeric Ratio (er)Diastereomeric Ratio (dr)
5-Methoxy95>99.5:0.5>20:1
6-Fluoro9299.5:0.5>20:1
7-Bromo9098.5:1.5>20:1
Unsubstituted99>99.5:0.5>20:1

Strategy 2: Organocatalytic Asymmetric Intramolecular Aldol Cyclization

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods.[4] The intramolecular aldol reaction, when catalyzed by a chiral organocatalyst, can provide a direct route to enantioenriched cyclic structures like this compound.[5][6]

Core Principle and Mechanistic Rationale

This strategy relies on the use of a chiral amine catalyst, such as a proline derivative, to activate a dicarbonyl precursor. The catalyst forms a chiral enamine intermediate with one of the carbonyl groups, which then undergoes a stereoselective intramolecular attack on the second carbonyl group.[7] This cyclization forges the tetralone ring and establishes the chiral center in a single step. The stereochemical outcome is dictated by the conformation of the transition state, which is influenced by the chiral catalyst.

Intramolecular_Aldol_Mechanism precursor Dicarbonyl Precursor enamine Chiral Enamine Intermediate precursor->enamine catalyst Chiral Amine Catalyst (e.g., Proline) catalyst->enamine cyclization Intramolecular Aldol Addition enamine->cyclization iminium Iminium Ion Intermediate cyclization->iminium hydrolysis Hydrolysis iminium->hydrolysis hydrolysis->catalyst Catalyst Regeneration product Enantioenriched This compound hydrolysis->product

Caption: Catalytic cycle for Organocatalytic Intramolecular Aldol Cyclization.

Experimental Protocol: Organocatalytic Intramolecular Aldol Cyclization

This is a general protocol for an organocatalytic intramolecular aldol reaction to form a six-membered ring.[5][6]

Materials:

  • Dicarbonyl precursor (e.g., a 2-(3-oxobutyl)benzaldehyde derivative) (1.0 equiv)

  • Chiral amine catalyst (e.g., (S)-proline) (10-30 mol%)

  • Solvent (e.g., DMSO, DMF, or CH₃CN)

  • Optional: Brønsted acid or base co-catalyst

Procedure:

  • Dissolve the dicarbonyl precursor in the chosen solvent in a reaction vessel.

  • Add the chiral amine catalyst (and co-catalyst, if applicable) to the solution.

  • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or HPLC. The reaction time can vary from several hours to a few days.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Data Summary: Expected Performance

The efficiency and stereoselectivity of the organocatalytic intramolecular aldol reaction are highly dependent on the substrate and reaction conditions. However, for suitable substrates, high yields and enantioselectivities can be achieved.

CatalystSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
(S)-ProlineDMSO2570-9085-95
(S)-ProlineCH₃CN4065-8580-90
Proline DerivativeDMF2575-95>95

Conclusion

The enantioselective synthesis of this compound derivatives is a critical endeavor for the advancement of medicinal chemistry and drug discovery. The two strategies presented here, Iridium-Catalyzed Dynamic Kinetic Asymmetric Hydrogenation and Organocatalytic Intramolecular Aldol Cyclization, offer powerful and complementary approaches to access these valuable chiral building blocks. The choice of method will depend on the specific target molecule, available starting materials, and desired scale of the synthesis. Both protocols provide a solid foundation for researchers to develop and optimize the synthesis of novel and impactful chiral this compound derivatives.

References

Application Note: A Scalable Synthesis of 5-Methyl-1-tetralone for Preclinical Advancement

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 5-Methyl-1-tetralone, a crucial intermediate in the development of various pharmacologically active molecules. The protocol herein details a robust and scalable two-step synthetic route, commencing with the Friedel-Crafts acylation of toluene followed by an intramolecular cyclization. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation required to produce material suitable for preclinical studies. All procedures are designed to be compliant with the principles of Good Manufacturing Practices (GMP) to ensure reproducibility, quality, and safety.[1][2][3]

Introduction: The Significance of this compound in Preclinical Research

This compound is a key structural motif present in a variety of compounds with significant biological activity. Its rigid, bicyclic framework serves as a versatile scaffold for the synthesis of novel therapeutic agents targeting a range of diseases. The progression of such drug candidates from discovery to clinical trials necessitates a reliable and scalable synthesis of high-purity this compound.[4][5] Preclinical studies, which encompass toxicological and pharmacological evaluations, demand well-characterized compounds to ensure the validity and reproducibility of the data.[6] This application note provides a detailed, field-proven methodology for the synthesis, purification, and characterization of this compound, enabling researchers to confidently produce the quantities required for extensive preclinical evaluation.

Strategic Synthesis Pathway

The selected synthetic strategy is a classical and scalable approach involving two key transformations:

  • Friedel-Crafts Acylation: The synthesis of the precursor, 4-(m-tolyl)butanoic acid, is achieved through a Friedel-Crafts acylation of toluene with succinic anhydride.

  • Intramolecular Friedel-Crafts Acylation (Cyclization): The subsequent intramolecular cyclization of 4-(m-tolyl)butanoic acid affords the target molecule, this compound.[7][8][9]

This route is advantageous due to the relatively low cost of starting materials, well-established reaction mechanisms, and amenability to scale-up.

Synthesis_Pathway Toluene Toluene KetoAcid 3-(3-Methylbenzoyl)propanoic acid Toluene->KetoAcid 1. AlCl3, Dichloromethane SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->KetoAcid Precursor 4-(m-tolyl)butanoic acid KetoAcid->Precursor 2. Clemmensen or Wolff-Kishner Reduction Target This compound Precursor->Target 3. Polyphosphoric Acid (PPA) or Eaton's Reagent

Caption: Overall synthetic workflow for this compound.

Detailed Synthesis Protocol

Safety First: All manipulations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas.[1][2] Polyphosphoric acid is also corrosive and should be handled with care.

Step 1: Synthesis of 4-(m-tolyl)butanoic acid

This step involves a Friedel-Crafts acylation followed by a reduction.

Part A: Friedel-Crafts Acylation to 3-(3-Methylbenzoyl)propanoic acid

  • Materials:

    • Toluene

    • Succinic anhydride

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Dichloromethane (DCM), anhydrous

    • Hydrochloric acid (HCl), concentrated

    • Crushed ice

    • Sodium sulfate (Na₂SO₄), anhydrous

  • Procedure:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.2 eq.).

    • Add anhydrous dichloromethane and cool the suspension to 0-5 °C in an ice bath.

    • In the dropping funnel, dissolve succinic anhydride (1.0 eq.) in anhydrous dichloromethane.

    • Add the succinic anhydride solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 10 °C.

    • After the addition is complete, add toluene (1.1 eq.) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[1]

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL for a small-scale reaction).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto-acid.

Part B: Clemmensen Reduction to 4-(m-tolyl)butanoic acid

  • Materials:

    • Crude 3-(3-Methylbenzoyl)propanoic acid

    • Zinc amalgam (Zn(Hg))

    • Concentrated Hydrochloric acid (HCl)

    • Toluene

  • Procedure:

    • Prepare zinc amalgam by stirring zinc granules with a 5% aqueous mercury(II) chloride solution for 10 minutes, then decanting the solution and washing the amalgam with water.

    • In a round-bottom flask, add the crude keto-acid, zinc amalgam, concentrated hydrochloric acid, and toluene.

    • Heat the mixture to reflux with vigorous stirring for 8-12 hours. Add more concentrated HCl periodically to maintain a strongly acidic environment.

    • After cooling, separate the organic layer. Extract the aqueous layer with toluene.

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude 4-(m-tolyl)butanoic acid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Step 2: Intramolecular Friedel-Crafts Acylation to this compound
  • Materials:

    • 4-(m-tolyl)butanoic acid[6]

    • Polyphosphoric acid (PPA) or Eaton's reagent (7.7% P₂O₅ in methanesulfonic acid)

    • Crushed ice

    • Sodium bicarbonate (NaHCO₃) solution, saturated

    • Dichloromethane (DCM) or Ethyl acetate

  • Procedure:

    • In a round-bottom flask, add 4-(m-tolyl)butanoic acid (1.0 eq.) to polyphosphoric acid (10-20 times the weight of the acid).

    • Heat the mixture to 80-90 °C with stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

    • Extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude this compound.

Purification of this compound

For preclinical studies, high purity of the final compound is paramount. The crude this compound can be purified using one or a combination of the following methods:

  • Vacuum Distillation: This is an effective method for purifying the liquid product on a larger scale.

  • Column Chromatography: For smaller scales or to achieve very high purity, column chromatography on silica gel using a hexane/ethyl acetate gradient is recommended.

Purification MethodScalePurity AchievableNotes
Vacuum Distillation > 5 g> 98%Efficient for removing non-volatile impurities.
Column Chromatography < 5 g> 99%Ideal for removing closely related impurities.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Analytical_Workflow PurifiedProduct Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) PurifiedProduct->NMR GCMS GC-MS Analysis PurifiedProduct->GCMS IR FT-IR Spectroscopy PurifiedProduct->IR Identity Structural Confirmation NMR->Identity Purity Purity Confirmation (>99%) GCMS->Purity IR->Identity

Caption: Analytical workflow for this compound characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the sample and confirm its molecular weight.

  • Typical GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Expected MS Data:

    • Molecular Ion (M⁺): m/z = 160.[5]

    • Key Fragments: Analysis of the fragmentation pattern provides further structural confirmation.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for unambiguous structure elucidation.[10][11]

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) in ppm:

    • Aromatic protons: ~7.0-7.8 ppm (multiplets)

    • Aliphatic protons (CH₂): ~2.0-3.0 ppm (multiplets)

    • Methyl protons (CH₃): ~2.3 ppm (singlet)

  • ¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ) in ppm:

    • Carbonyl carbon: ~198 ppm

    • Aromatic carbons: ~125-145 ppm

    • Aliphatic carbons: ~20-40 ppm

    • Methyl carbon: ~19 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Sample Preparation: A thin film of the liquid sample on a salt plate (NaCl or KBr) or as a KBr pellet if the sample is solid at room temperature.

  • Expected Absorptions (cm⁻¹):

    • ~1680 cm⁻¹: Strong C=O stretch (conjugated ketone).

    • ~3000-3100 cm⁻¹: Aromatic C-H stretch.

    • ~2850-2960 cm⁻¹: Aliphatic C-H stretch.

    • ~1600, 1480 cm⁻¹: C=C stretching in the aromatic ring.

Scale-up and Preclinical Considerations

Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and compliance with regulatory standards.

  • Process Safety: The exothermic nature of the Friedel-Crafts acylation requires efficient heat management on a larger scale. The use of jacketed reactors with temperature control is essential. Quenching of the reaction should be performed with extreme caution.

  • Reagent Sourcing and Quality Control: For preclinical batches, all starting materials and reagents must be of high quality and accompanied by certificates of analysis.

  • Documentation: Every step of the synthesis, purification, and analysis must be meticulously documented in batch records, following GMP guidelines.[1][2][3] This includes recording quantities of reagents, reaction times, temperatures, and analytical results.

  • Impurity Profiling: A thorough analysis of potential impurities should be conducted. Any impurity present at a significant level (>0.1%) must be identified and characterized.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable method for the production of this compound of high purity suitable for preclinical studies. By adhering to the described procedures and implementing rigorous analytical controls, researchers can ensure the quality and consistency of their starting material, thereby strengthening the foundation of their drug development programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Methyl-1-tetralone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methyl-1-tetralone. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, practical solutions to common challenges encountered during this multi-step synthesis. This resource is structured to move from foundational questions to advanced troubleshooting, ensuring clarity and scientific integrity at every stage.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound, providing a foundational understanding of the process.

Q1: What is the standard synthetic route for this compound?

The most established and reliable synthesis is a three-step process starting from toluene. This pathway is favored for its use of accessible starting materials and its robust, well-documented transformations.

  • Friedel-Crafts Acylation: Toluene is reacted with succinic anhydride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to produce 4-(4-methylphenyl)-4-oxobutanoic acid.[1][2]

  • Clemmensen Reduction: The keto group of the resulting butanoic acid derivative is reduced to a methylene group using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl). This step yields 4-(4-methylphenyl)butanoic acid.[3][4]

  • Intramolecular Friedel-Crafts Acylation (Cyclization): The purified 4-(4-methylphenyl)butanoic acid is cyclized using a strong acid catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid, to form the target molecule, this compound.[5][6]

Q2: Why is a stoichiometric amount of AlCl₃ required for the initial Friedel-Crafts acylation?

Unlike Friedel-Crafts alkylation where the catalyst is regenerated, the acylation reaction requires at least a stoichiometric amount of the Lewis acid. The reason is that the product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[7] This complex deactivates the catalyst, preventing it from participating further in the reaction. An aqueous workup is necessary to hydrolyze this complex and isolate the ketone product.[7]

Q3: Can I use a different reduction method instead of the Clemmensen reduction in Step 2?

Yes, other reduction methods can be employed, but the choice depends on the substrate's stability. The Clemmensen reduction is performed under strongly acidic conditions.[3][8] If your molecule contains acid-sensitive functional groups, this method would be unsuitable.

An alternative is the Wolff-Kishner reduction , which uses hydrazine (N₂H₄) and a strong base (like KOH) in a high-boiling solvent.[8][9] This method is complementary to the Clemmensen reduction as it operates under basic conditions. For the synthesis of this compound, the carboxylic acid group in the intermediate is stable to the acidic conditions of the Clemmensen reduction, making it a highly effective choice.[4]

Q4: What are the critical parameters for the final cyclization step?

The intramolecular Friedel-Crafts acylation is a critical step where yield can be compromised by side reactions. The key parameters are:

  • Choice of Catalyst: Polyphosphoric acid (PPA) is a classic and effective reagent for this type of cyclization as it serves as both the catalyst and solvent.[5] Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is another powerful alternative.

  • Anhydrous Conditions: Water will react with the acylating agent and deactivate the catalyst. All reagents and glassware must be thoroughly dried.

  • Temperature Control: The reaction often requires heating to proceed at a reasonable rate. However, excessive temperatures can lead to charring and the formation of polymeric byproducts. The optimal temperature should be determined empirically, often in the range of 80-120°C.[10]

Synthesis Workflow and Mechanisms

To visualize the entire process, the following diagrams outline the experimental workflow and the underlying reaction mechanisms.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction cluster_2 Step 3: Intramolecular Cyclization Toluene Toluene + Succinic Anhydride Step1_Product 4-(4-methylphenyl)- 4-oxobutanoic acid Toluene->Step1_Product  AlCl₃, Solvent Step2_Product 4-(4-methylphenyl)butanoic acid Step1_Product->Step2_Product  Zn(Hg), HCl Final_Product This compound Step2_Product->Final_Product  PPA, Heat

Caption: Overall workflow for this compound synthesis.

G SA Succinic Anhydride Complex [Anhydride-AlCl₃ Complex] SA->Complex + AlCl3 AlCl₃ Acylium Acylium Ion (Electrophile) Complex->Acylium Toluene Toluene Sigma Sigma Complex (Resonance Stabilized) Acylium->Sigma + Toluene Product Ketone-AlCl₃ Complex Sigma->Product - H⁺ Workup 4-(4-methylphenyl)-4-oxobutanoic acid Product->Workup Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation (Step 1).

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the synthesis.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield in Step 1 (Acylation) 1. Inactive Catalyst: Aluminum chloride (AlCl₃) is highly hygroscopic and loses activity upon exposure to moisture.[11] 2. Incorrect Reaction Temperature: Temperature can affect the ratio of ortho to para substituted products.[12] 3. Insufficient Catalyst: A stoichiometric amount is required as the product complexes with the catalyst.[7]1. Use a fresh, unopened container of anhydrous AlCl₃. Handle it quickly in a dry environment (e.g., glove box or under a stream of inert gas). 2. Maintain the reaction at a low temperature (0-5°C) during the addition of AlCl₃ to favor the para product, which is necessary for the desired final structure. 3. Ensure at least 2.0 equivalents of AlCl₃ are used relative to succinic anhydride.[1]
Incomplete Reaction in Step 2 (Reduction) 1. Poorly Amalgamated Zinc: The mercury coating on the zinc is essential for the reaction to proceed efficiently. 2. Insufficient Acid Concentration: The reaction requires concentrated HCl. 3. Substrate Insolubility: The starting keto-acid may not be sufficiently soluble in the aqueous medium.1. Prepare fresh zinc amalgam before the reaction. Ensure the zinc is thoroughly coated and washed. 2. Use concentrated (37%) HCl. Add more acid during the reaction if the evolution of hydrogen gas slows significantly. 3. Add a co-solvent like toluene to improve the solubility of the organic substrate in the reaction mixture. Reflux vigorously to ensure good mixing of the heterogeneous reaction.
Low Yield in Step 3 (Cyclization) 1. Intermolecular Polymerization: At high concentrations, the butanoic acid derivative can react with itself to form long-chain polymers instead of cyclizing. 2. Deactivated Catalyst: The presence of water will quench the polyphosphoric acid (PPA) or other cyclizing agents. 3. Insufficient Heating: The activation energy for the intramolecular acylation can be high.1. Employ high-dilution principles. Add the substrate slowly and dropwise to the hot PPA with vigorous stirring. This will ensure the concentration of the substrate is always low, favoring the intramolecular pathway. 2. Dry the starting material (4-(4-methylphenyl)butanoic acid) in a vacuum oven before use. Ensure all glassware is flame-dried. 3. Heat the PPA to the recommended temperature (e.g., 100°C) before adding the substrate. Monitor the reaction by TLC to determine the optimal reaction time.
Formation of 7-Methyl-1-tetralone Isomer 1. Incorrect Starting Material: The initial Friedel-Crafts acylation of toluene produced a significant amount of the ortho-acylated product (4-(2-methylphenyl)-4-oxobutanoic acid) instead of the desired para-isomer.1. Optimize the Friedel-Crafts acylation (Step 1) to maximize the yield of the para-isomer by controlling the temperature. 2. Crucially, purify the intermediate 4-(4-methylphenyl)-4-oxobutanoic acid thoroughly after Step 1. Recrystallization is often effective for separating the para (higher melting point) and ortho isomers. Proceeding with a pure intermediate is the best way to ensure the final product is the correct isomer.
Difficulty with Product Purification 1. Oily Product: The final this compound can sometimes be an oil or a low-melting solid, making recrystallization difficult. 2. Contamination with Starting Material: Incomplete cyclization in Step 3.1. If recrystallization is challenging, purify the final product using column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is typically effective. 2. After quenching the cyclization reaction, perform a basic wash (e.g., with 10% NaOH solution) to remove any unreacted carboxylic acid starting material before proceeding with chromatography.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Toluene with Succinic Anhydride

This protocol is adapted from solvent-free methods which often provide high yields.[1]

  • Inside an efficient fume hood, add succinic anhydride (10.0 g, 0.10 mol) and powdered anhydrous aluminum chloride (26.7 g, 0.20 mol) to a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add dry toluene (100 mL, excess) to the stirred mixture over 30 minutes, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture onto 200 g of crushed ice containing 50 mL of concentrated HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of ethyl acetate.

  • Combine the organic layers and wash with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude 4-(4-methylphenyl)-4-oxobutanoic acid.

  • Purify the solid product by recrystallization from a suitable solvent (e.g., water or a toluene/hexane mixture).

Protocol 2: Clemmensen Reduction of 4-(4-methylphenyl)-4-oxobutanoic acid
  • Prepare zinc amalgam by stirring zinc powder (30 g) with a 5% aqueous solution of mercury(II) chloride (30 mL) for 10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.

  • In a 500 mL round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam, water (40 mL), concentrated HCl (80 mL), toluene (50 mL), and the purified 4-(4-methylphenyl)-4-oxobutanoic acid (10.0 g, 0.052 mol).

  • Heat the mixture to a vigorous reflux with efficient stirring for 4-6 hours. Every hour, add an additional 10 mL of concentrated HCl through the top of the condenser.

  • After the reflux period, cool the reaction to room temperature. Separate the organic layer.

  • Extract the aqueous layer with three 50 mL portions of toluene.

  • Combine the organic layers, wash with water and then brine. Dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield 4-(4-methylphenyl)butanoic acid. The product is often pure enough for the next step, but can be recrystallized from hexane if necessary.

Protocol 3: Intramolecular Cyclization to this compound
  • Place polyphosphoric acid (PPA) (100 g) in a 250 mL flask and heat to 90-100°C in an oil bath with mechanical stirring.

  • Add the dry 4-(4-methylphenyl)butanoic acid (9.0 g, 0.05 mol) in small portions to the hot, stirred PPA over 20 minutes.

  • After the addition is complete, continue stirring at 100°C for 45-60 minutes. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture slightly and then pour it carefully onto 300 g of crushed ice.

  • Extract the resulting aqueous suspension with three 75 mL portions of diethyl ether.

  • Combine the ether extracts and wash them sequentially with water, 5% aqueous sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

References

Common side products in 5-Methyl-1-tetralone reactions and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methyl-1-tetralone. This guide is designed to provide in-depth, field-proven insights into common side products encountered during its reactions and robust strategies for their prevention and mitigation. Our focus is on the causality behind experimental choices to empower you with the knowledge to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address specific issues you might encounter during your experiments with this compound in a practical question-and-answer format.

Section 1: Alkylation Reactions - Controlling Regioselectivity and Preventing Polyalkylation

Question 1: I am trying to alkylate this compound at the C2 position, but I am getting a mixture of products, including some dialkylated species. How can I improve the selectivity?

Answer: This is a classic challenge in ketone alkylation, stemming from two primary issues: regioselectivity of enolate formation and over-alkylation. This compound has two distinct enolizable positions (C2 and C4), and the initial product can be more acidic than the starting material, leading to a second alkylation.

Root Cause Analysis:

  • Regioselectivity: The formation of two different enolates is possible: the kinetic enolate (at the less substituted C2 position) and the thermodynamic enolate (at the more substituted C4 position). The choice of base, temperature, and solvent dictates which enolate is preferentially formed.

  • Polyalkylation: Once the first alkyl group is introduced, the resulting mono-alkylated tetralone can be deprotonated again by any remaining enolate or base, leading to di-alkylation.

Troubleshooting Protocol: Kinetic vs. Thermodynamic Enolate Formation

To achieve selective mono-alkylation at the C2 position, you need to favor the formation of the kinetic enolate .

ParameterKinetic Control (Favors C2 Alkylation)Thermodynamic Control (Favors C4 Alkylation)
Base Strong, sterically hindered, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)[1]Weaker, less hindered base (e.g., NaH, NaOEt, KOtBu)[1]
Temperature Low temperature (e.g., -78 °C)[1]Higher temperature (e.g., room temperature to reflux)[1]
Reaction Time Short reaction time[1]Long reaction time to allow for equilibration[1]
Solvent Aprotic solvent (e.g., THF)Protic or aprotic solvents

Step-by-Step Protocol for Selective C2-Alkylation:

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add a solution of this compound in anhydrous THF to a freshly prepared solution of LDA in THF at -78 °C.

  • Enolate Formation: Stir the mixture at -78 °C for 30-60 minutes to ensure complete and irreversible formation of the kinetic enolate.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide) dropwise to the enolate solution at -78 °C.

  • Quench: After the reaction is complete (monitored by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Proceed with a standard aqueous work-up and purify the product using column chromatography.[2]

G cluster_0 Kinetic Control cluster_1 Thermodynamic Control Start_K This compound Enolate_K Kinetic Enolate (C2) Start_K->Enolate_K LDA, THF, -78°C Product_K C2-Alkylated Product Enolate_K->Product_K R-X Start_T This compound Enolate_T Thermodynamic Enolate (C4) Start_T->Enolate_T NaH, THF, RT Product_T C4-Alkylated Product Enolate_T->Product_T R-X

Alternative Strategy: Stork Enamine Alkylation to Prevent Polyalkylation

If polyalkylation remains an issue, the Stork enamine synthesis is an excellent alternative for achieving mono-alkylation.[3]

G Start This compound Enamine Enamine Intermediate Start->Enamine Secondary Amine (e.g., Pyrrolidine), Acid Catalyst Alkylated_Iminium Alkylated Iminium Salt Enamine->Alkylated_Iminium 1. Alkyl Halide (R-X) Final_Product Mono-alkylated Product Alkylated_Iminium->Final_Product 2. H3O+ (Hydrolysis)

Section 2: Reduction Reactions - Avoiding Over-reduction and Dehydration

Question 2: I am reducing this compound to 5-methyl-1-tetralol with NaBH₄, but I am observing a significant amount of a non-polar side product and another product that appears to be dehydrated. How can I obtain the desired alcohol cleanly?

Answer: The side products you are observing are likely 5-methyl-1,2,3,4-tetrahydronaphthalene (the over-reduced product) and 5-methyl-3,4-dihydronaphthalene (the dehydrated product). The formation of these byproducts is typically due to overly harsh reaction or work-up conditions.

Root Cause Analysis:

  • Over-reduction: While NaBH₄ is generally selective for ketones over arenes, prolonged reaction times, elevated temperatures, or the presence of certain additives can lead to the reduction of the benzylic alcohol intermediate to the corresponding alkane.

  • Dehydration: The product, 5-methyl-1-tetralol, is a benzylic alcohol. These are prone to dehydration under acidic conditions, which can occur during an acidic work-up, to form a stable conjugated alkene.

Troubleshooting Protocol: Selective Reduction to the Alcohol

ParameterOptimized Conditions for Alcohol FormationConditions Leading to Side Products
Reducing Agent Sodium borohydride (NaBH₄) is typically sufficient.Stronger reducing agents (e.g., LiAlH₄) can increase over-reduction risk.
Solvent Protic solvents like Methanol or Ethanol.
Temperature Low temperature (0 °C to room temperature).Elevated temperatures can promote both over-reduction and dehydration.
Work-up Neutral or slightly basic quench (e.g., water, followed by dilute NaOH if necessary).Acidic work-up (e.g., adding HCl directly to the reaction mixture).

Step-by-Step Protocol for Clean Reduction:

  • Setup: Dissolve this compound in methanol and cool the solution to 0 °C in an ice bath.

  • Reduction: Add NaBH₄ portion-wise to the stirred solution. The reaction is typically fast.

  • Monitoring: Monitor the reaction by TLC until all the starting material is consumed.

  • Quench: Carefully add water to quench the excess NaBH₄.

  • Work-up: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: The crude alcohol can often be used without further purification. If necessary, purify by column chromatography or crystallization.[4]

G Start This compound Desired_Product 5-Methyl-1-tetralol Start->Desired_Product NaBH4, MeOH, 0°C Over_Reduced Over-reduction Product (5-Methyl-tetralin) Desired_Product->Over_Reduced Harsh conditions (e.g., strong acid, heat) Dehydrated Dehydration Product (5-Methyl-dihydronaphthalene) Desired_Product->Dehydrated Acidic work-up

Section 3: Wittig and Grignard Reactions - Common Pitfalls

Question 3: In a Wittig reaction with this compound, I am getting a significant amount of a highly aromatic byproduct instead of my expected alkene. What is happening?

Answer: You are likely observing an aromatization reaction, a known side reaction for some tetralone systems under Wittig conditions. This can be promoted by the basicity of the ylide and the thermal conditions of the reaction.

Root Cause Analysis:

  • Enolization and Aromatization: The Wittig ylide is a strong base and can promote enolization of the tetralone. The resulting enol can then undergo aromatization to form a more stable naphthol derivative, especially if the reaction is heated. One study on a similar dimethyl-tetralone system reported the formation of a naphthol as the major product, which was rationalized by air oxidation of the enol intermediate.[4]

Troubleshooting Protocol: Minimizing Aromatization in Wittig Reactions

  • Use Salt-Free Ylides: Lithium salts, often present from the ylide preparation using n-BuLi, can influence the reaction pathway. Preparing the ylide with a base like sodium hexamethyldisilazide (NaHMDS) can sometimes give cleaner reactions.

  • Low Temperature: Perform the reaction at the lowest possible temperature that allows for the conversion to the desired alkene.

  • Inverse Addition: Add the tetralone solution slowly to the pre-formed ylide solution to maintain a low concentration of the ketone and minimize enolization before the Wittig reaction can occur.

  • Alternative Olefination: Consider alternative, less basic olefination methods like the Horner-Wadsworth-Emmons or Peterson olefination if aromatization remains a persistent issue.

Question 4: My Grignard reaction with this compound is giving a low yield of the tertiary alcohol, and I am isolating unreacted starting material. What could be the problem?

Answer: The most common issues in Grignard reactions are the presence of moisture and competitive enolization of the ketone.

Root Cause Analysis:

  • Moisture: Grignard reagents are extremely strong bases and will be quenched by any protic source, including trace amounts of water in the glassware or solvent.

  • Enolization: The Grignard reagent can also act as a base to deprotonate the alpha-protons of the tetralone, forming an enolate. This enolate is unreactive towards further nucleophilic attack by the Grignard reagent, leading to the recovery of starting material after acidic work-up.

Troubleshooting Protocol: Optimizing Grignard Reactions

  • Ensure Anhydrous Conditions:

    • Flame-dry all glassware under vacuum and cool under an inert atmosphere.

    • Use anhydrous solvents, preferably freshly distilled.

  • Minimize Enolization:

    • Use a more reactive Grignard reagent if possible (e.g., organolithium reagents are often less prone to enolization).

    • Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor nucleophilic addition over deprotonation.

    • Consider using cerium(III) chloride (Luche conditions) to generate a less basic organocerium reagent in situ, which is known to suppress enolization.

Section 4: Purification and Characterization of Side Products

Question 5: How can I effectively separate the desired product from the common side products, and how do I confirm their identity?

Answer: A combination of chromatographic techniques and spectroscopic analysis is essential for both purification and identification.

Purification Strategies:

  • Column Chromatography: This is the most versatile method for separating products with different polarities.[2]

    • Alkylation Products: Mono- and di-alkylated products can usually be separated on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).

    • Reduction Products: The desired alcohol is significantly more polar than the over-reduced tetralin or the dehydrated alkene. A gradient elution can effectively separate these.

    • Aromatic Byproducts: Naphthols formed from aromatization are phenolic and will have different polarity and acidity compared to the desired alkene, facilitating separation.

  • Crystallization: If your desired product is a solid, recrystallization is an excellent method for obtaining highly pure material.[4]

Spectroscopic Characterization of Common Side Products:

Side ProductKey Spectroscopic Features
Poly-alkylated Tetralone ¹H NMR: Appearance of new signals corresponding to the additional alkyl group(s). MS: Molecular ion peak corresponding to the mass of the poly-alkylated product.
Dehydrated Alcohol ¹H NMR: Appearance of new vinyl proton signals and disappearance of the alcohol proton and the proton on the carbon bearing the hydroxyl group. IR: Disappearance of the broad O-H stretch (~3300 cm⁻¹).
Over-reduced Tetralin ¹H NMR: Disappearance of the carbonyl signal in ¹³C NMR and the characteristic alpha-proton signals in ¹H NMR. Appearance of a new CH₂ signal. IR: Disappearance of the C=O stretch (~1680 cm⁻¹).
Aromatized Naphthol ¹H NMR: Appearance of characteristic aromatic proton signals for the naphthalene ring system and a phenolic OH signal. IR: Appearance of a broad O-H stretch (~3300 cm⁻¹). UV-Vis: A significant red-shift in the UV absorbance compared to the tetralone starting material.
Aldol Self-Condensation Product ¹H NMR: Complex spectrum with signals for both aldehyde/ketone and alcohol functionalities, and potentially vinyl protons if condensation occurs. MS: Molecular ion peak corresponding to the dimer minus a molecule of water.

By understanding the underlying mechanisms of these side reactions, you can proactively adjust your experimental conditions to favor the desired transformation, leading to higher yields and purity of your target molecules.

References

Technical Support Center: Troubleshooting Low Yields in the Synthesis of 5-Methyl-1-tetralone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methyl-1-tetralone derivatives. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving optimal yields. Here, we will address common issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting steps based on established chemical principles and field-proven insights.

I. Frequently Asked Questions (FAQs)

Question 1: My intramolecular Friedel-Crafts cyclization of 4-(m-tolyl)butanoic acid to this compound is resulting in a very low yield. What are the likely causes?

Low yields in this critical cyclization step often stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the most common culprits:

  • Deactivated Aromatic Ring: The methyl group on the aromatic ring is an activating group, which is favorable. However, if your precursor contains any deactivating groups, the electrophilic aromatic substitution required for cyclization will be hindered.

  • Issues with the Lewis Acid Catalyst: Strong Lewis acids like AlCl₃ are essential for activating the acylating agent.[1] However, they are highly sensitive to moisture. Inadequate handling can lead to hydrolysis and inactivation of the catalyst.[1]

  • Suboptimal Reaction Temperature: Temperature plays a crucial role. While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition of the product. Conversely, a temperature that is too low may result in an incomplete reaction.[2]

  • Formation of Side Products: Polysubstitution, where more than one acyl group is added to the aromatic ring, can be a significant issue in Friedel-Crafts reactions.[1] Additionally, rearrangement of the acylium ion intermediate can lead to the formation of undesired isomers.[1]

Question 2: I'm observing multiple products in my reaction mixture, making purification difficult and lowering the yield of the desired this compound. How can I improve the selectivity?

The formation of multiple products is a classic challenge in Friedel-Crafts acylation.[1] Here’s how to address it:

  • Control of Stoichiometry: Carefully controlling the stoichiometry of the reactants is critical. An excess of the acylating agent or Lewis acid can promote polysubstitution.

  • Choice of Solvent: The solvent can significantly influence the reaction's outcome. Solvents like nitrobenzene or carbon disulfide are often used in Friedel-Crafts reactions. Experimenting with different solvents can help improve selectivity.

  • Reaction Temperature and Time: As mentioned earlier, optimizing the reaction temperature is key. Lowering the temperature can sometimes favor the formation of the desired product. Additionally, monitoring the reaction progress and stopping it at the optimal time can prevent the formation of byproducts.[2]

Question 3: My starting material, 4-(m-tolyl)butanoic acid, seems to be unreactive under standard Friedel-Crafts conditions. What modifications can I try?

If your starting material is not reacting, consider the following adjustments:

  • Alternative Acylating Agents: While carboxylic acids can be used, acyl chlorides or anhydrides are generally more reactive in Friedel-Crafts acylations.[3][4] Converting the carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) prior to the cyclization can significantly improve reactivity.

  • Stronger Lewis Acids or Co-catalysts: If AlCl₃ is proving ineffective, other Lewis acids such as FeCl₃, BF₃, or even superacids like triflic acid (TfOH) can be explored.[3] In some cases, a mixture of Lewis acids or the use of a co-catalyst can enhance the reaction.

  • Microwave-Assisted Synthesis: Microwave irradiation can sometimes drive difficult reactions to completion by providing rapid and uniform heating.[3]

II. Troubleshooting Guides

This section provides detailed protocols and decision-making workflows to systematically address common problems encountered during the synthesis of this compound derivatives.

Guide 1: Diagnosing and Resolving Low Conversion of Starting Material

Low conversion is a frequent issue. This guide will help you pinpoint the cause and implement effective solutions.

Step-by-Step Troubleshooting Protocol:
  • Verify Reagent Quality and Purity:

    • Starting Material: Confirm the purity of your 4-(m-tolyl)butanoic acid via NMR or melting point analysis. Impurities can inhibit the reaction.

    • Lewis Acid: Use a fresh, unopened container of the Lewis acid (e.g., AlCl₃). Ensure it is a fine, free-flowing powder. Clumps indicate moisture contamination.

    • Solvent: Use anhydrous solvent. Even trace amounts of water can deactivate the Lewis acid.

  • Optimize Reaction Setup and Conditions:

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.

    • Temperature Control: Use an oil bath or a cryostat for precise temperature control. Monitor the internal reaction temperature.

    • Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture.

  • Systematic Variation of Reaction Parameters (OFAT Method):

    • The One-Factor-at-a-Time (OFAT) method can be employed to systematically optimize reaction conditions.[5] Vary one parameter at a time while keeping others constant to observe its effect on the yield.

Troubleshooting Flowchart:

G start Low Conversion of Starting Material reagent_check Step 1: Verify Reagent Purity and Dryness start->reagent_check setup_check Step 2: Check Reaction Setup for Inertness reagent_check->setup_check Reagents OK fail Persistent Low Conversion reagent_check->fail Reagents Impure/Wet temp_check Step 3: Evaluate Reaction Temperature setup_check->temp_check Setup is Inert setup_check->fail Moisture Ingress lewis_acid_check Step 4: Assess Lewis Acid Activity temp_check->lewis_acid_check Temperature is Optimal temp_check->fail Temperature Suboptimal outcome Improved Conversion lewis_acid_check->outcome Lewis Acid is Active lewis_acid_check->fail Lewis Acid Inactive

Caption: Troubleshooting workflow for low starting material conversion.

Guide 2: Minimizing Side Product Formation and Improving Selectivity

The formation of isomers and other byproducts can significantly reduce the yield of this compound. This guide provides strategies to enhance the selectivity of the reaction.

Key Experimental Considerations:
ParameterRecommendationRationale
Lewis Acid Stoichiometry Use 1.1 - 1.5 equivalents of AlCl₃.A slight excess is needed to activate the acylating agent, but a large excess can lead to side reactions.
Reaction Temperature Start at a low temperature (e.g., 0 °C) and slowly warm to room temperature or slightly above.Lower temperatures often favor the thermodynamically more stable product and reduce the rate of side reactions.[2]
Order of Addition Slowly add the acylating agent (or its precursor) to a mixture of the aromatic substrate and the Lewis acid.This maintains a low concentration of the reactive electrophile, minimizing polysubstitution.
Solvent Choice Consider less polar solvents like dichloromethane or carbon disulfide.Solvent polarity can influence the stability of the intermediates and the transition states, affecting product distribution.

Decision Tree for Improving Selectivity:

G start Multiple Products Observed temp_opt Optimize Temperature: Start at 0°C and slowly warm start->temp_opt stoich_opt Adjust Stoichiometry: Use 1.1-1.5 eq. of Lewis Acid temp_opt->stoich_opt Still multiple products outcome Improved Selectivity temp_opt->outcome Selectivity Improved addition_opt Change Order of Addition: Add acylating agent slowly stoich_opt->addition_opt Still multiple products stoich_opt->outcome Selectivity Improved solvent_opt Screen Solvents: Try less polar options addition_opt->solvent_opt Still multiple products addition_opt->outcome Selectivity Improved solvent_opt->outcome Selectivity Improved

Caption: Decision tree for improving reaction selectivity.

III. Advanced Troubleshooting and Optimization

For particularly challenging syntheses, more advanced techniques may be necessary.

Question 4: I've tried optimizing the standard conditions with little success. What advanced strategies can I explore?

When conventional methods fall short, consider these approaches:

  • Design of Experiments (DoE): Instead of the OFAT method, a Design of Experiments (DoE) approach can be more efficient for optimizing multiple reaction parameters simultaneously.[5] This statistical method allows for the identification of interactions between variables.

  • Alternative Cyclization Methods: While Friedel-Crafts is common, other methods for forming the tetralone ring exist. For instance, Nazarov cyclization of appropriate divinyl ketones can be an alternative.

  • High-Throughput Experimentation (HTE): If resources permit, high-throughput screening of catalysts, solvents, and other reaction parameters can rapidly identify optimal conditions.[6]

IV. Purification Challenges

Question 5: I'm struggling to purify my this compound derivative from the reaction mixture. What are some effective purification strategies?

Purification can be as challenging as the reaction itself. Here are some tips:

  • Work-up Procedure: A proper aqueous work-up is crucial to remove the Lewis acid and other inorganic byproducts. A common procedure involves quenching the reaction with ice-cold dilute HCl.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying tetralone derivatives. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

  • Distillation: For liquid products, distillation under reduced pressure (vacuum distillation) can be used for purification, provided the compound is thermally stable.

By systematically addressing these common issues and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yields and purity of their this compound derivatives, accelerating their research and development efforts.

References

Navigating the Labyrinth of Crystallization: A Technical Support Center for 5-Methyl-1-tetralone Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to overcoming the multifaceted challenges encountered during the crystallization of 5-Methyl-1-tetralone and its analogues. As a class of compounds with significant interest in pharmaceutical and chemical research, achieving a crystalline state with the desired purity, polymorphism, and particle size is paramount for downstream applications. This guide, structured in a responsive question-and-answer format, is designed to provide you, the researcher, with actionable insights and troubleshooting strategies rooted in scientific principles.

Troubleshooting Guide: From Oiling Out to Polymorphic Mazes

This section addresses the most common and frustrating challenges researchers face during the crystallization of this compound analogues. Each issue is dissected to its root cause, followed by a step-by-step protocol to guide you toward a successful crystalline product.

Q1: My this compound analogue is "oiling out" instead of crystallizing. What is happening and how can I resolve this?

A1: The Phenomenon of "Oiling Out"

"Oiling out," or liquid-liquid phase separation, is a common pitfall in the crystallization of organic compounds, including aromatic ketones like this compound. It occurs when the solute, upon cooling or addition of an anti-solvent, separates from the solution as a supersaturated liquid phase (an oil) rather than a solid crystalline phase. This is particularly prevalent with compounds that have a melting point close to the temperature of the crystallization medium or when high concentrations lead to rapid supersaturation. For this compound, with a reported melting point of 87-91°C, this can be a significant hurdle, especially when using higher-boiling point solvents.[1]

Causality: The primary driver for oiling out is the generation of supersaturation at a rate that exceeds the kinetics of nucleation and crystal growth. The molecules aggregate into disordered, liquid-like clusters instead of arranging into an ordered crystal lattice. The presence of impurities can also exacerbate this issue by inhibiting nucleation.

Troubleshooting Protocol: A Multi-pronged Approach to Combat Oiling Out

  • Solvent System Re-evaluation:

    • Principle: The choice of solvent is critical. A good crystallization solvent should exhibit a steep solubility curve, meaning the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.

    • Action: If you are observing oiling out, your current solvent may be too good of a solvent at lower temperatures. Consider switching to a solvent system where this compound has lower solubility at room temperature. For aromatic ketones, solvent systems like ethanol/water, acetone/hexane, or toluene/heptane can be effective.[2][3] Experiment with solvent mixtures to fine-tune the solubility profile.

  • Slower Cooling Rate:

    • Principle: Rapid cooling is a frequent culprit in oiling out. A slower cooling rate allows molecules more time to orient themselves into a crystal lattice.

    • Action: Instead of placing your flask directly in an ice bath, allow it to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels. Subsequently, you can proceed with gradual cooling in a refrigerator and then a freezer.

  • Seeding:

    • Principle: Introducing a "seed" crystal provides a template for crystal growth, bypassing the often-difficult primary nucleation step.

    • Action: If you have previously managed to obtain even a tiny amount of crystalline material, introduce a single, well-formed crystal into the supersaturated solution just as it begins to cool. If no seed crystal is available, scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce nucleation.[4]

  • Concentration Adjustment:

    • Principle: Very high concentrations can lead to a rapid and uncontrolled drop in solubility, favoring oil formation.

    • Action: Start with a slightly more dilute solution. While this may reduce the overall yield, it can significantly improve the quality of the crystallization.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the crystallization of this compound analogues.

Q2: I've managed to get crystals, but how do I know if I have a pure polymorph? What are the common analytical techniques?

A2: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development as different polymorphs can have different physical properties, including solubility and stability. For tetralone derivatives, the potential for polymorphism should always be investigated.

Key Analytical Techniques for Polymorph Characterization:

Analytical TechniqueInformation Provided
Powder X-Ray Diffraction (PXRD) Provides a unique "fingerprint" for each crystalline form based on the diffraction pattern. It is the gold standard for identifying polymorphs.[5][6]
Differential Scanning Calorimetry (DSC) Measures the heat flow associated with thermal transitions, such as melting and solid-solid phase transitions. Different polymorphs will typically have different melting points and heats of fusion.[5]
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature. Useful for identifying solvates and hydrates.
Infrared (IR) and Raman Spectroscopy Vibrational spectroscopy can differentiate polymorphs based on differences in their molecular conformations and intermolecular interactions in the crystal lattice.[5]
Solid-State Nuclear Magnetic Resonance (ssNMR) Provides information about the local chemical environment of atoms in the solid state, which can distinguish between different polymorphs.

A combination of these techniques is often necessary for a comprehensive characterization of the polymorphic landscape of your this compound analogue.[5][7]

Q3: What are some good starting points for selecting a crystallization solvent for this compound analogues?

A3: The principle of "like dissolves like" is a good starting point. Since this compound is an aromatic ketone, solvents with moderate polarity are often a good choice. A rule of thumb is that solvents containing functional groups similar to the compound of interest can be effective.[2]

Recommended Solvent Classes for Aromatic Ketones:

  • Alcohols: Ethanol and methanol are common choices. They often provide good solubility at elevated temperatures and can be used in combination with an anti-solvent like water.[8]

  • Ketones: Acetone can be a good solvent, often used in a solvent/anti-solvent system with a non-polar solvent like hexane.[2]

  • Esters: Ethyl acetate is another versatile solvent that can be paired with hydrocarbons.[2][3]

  • Aromatic Hydrocarbons: Toluene can be effective, particularly for compounds with multiple aromatic rings.[9]

  • Ethers: Diethyl ether or methyl tert-butyl ether (MTBE) can be used, often as the less polar component in a solvent mixture.

Experimental Protocol for Solvent Screening:

  • Place a small amount (10-20 mg) of your compound into several small test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.

  • Gently heat the test tubes that did not show immediate solubility. A good solvent will dissolve the compound upon heating.

  • Allow the heated solutions to cool slowly to room temperature and then in an ice bath. The ideal solvent will yield a good crop of crystals upon cooling.

  • If a single solvent is not ideal, try solvent pairs. Dissolve the compound in a "good" solvent (one in which it is very soluble) and then slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes turbid. Gently warm to redissolve and then cool slowly.

Q4: My crystallization yield is very low. How can I improve it?

A4: Low yield is a common issue that can often be addressed by optimizing your crystallization protocol.

Strategies to Improve Crystallization Yield:

  • Maximize Supersaturation (Without Oiling Out): The key is to find the "sweet spot." Ensure you are creating a saturated solution at the higher temperature. You can do this by adding the minimum amount of hot solvent required to fully dissolve your compound.

  • Slow Cooling: As mentioned previously, slow cooling not only prevents oiling out but also allows for the formation of larger, more well-defined crystals, which can improve recovery during filtration.

  • Extended Cooling Time: Allow your solution to cool for a longer period, both at room temperature and in the cold. Crystallization is a kinetic process and may require time.

  • Reduce the Volume of Washing Solvent: During filtration, wash the collected crystals with a minimal amount of ice-cold solvent to remove impurities without dissolving a significant portion of your product.

  • Solvent Choice: A solvent with a very steep solubility curve will generally give a better yield than one with a shallow curve.

Visualizing the Crystallization Workflow

To aid in understanding the decision-making process during crystallization, the following workflow diagram is provided.

Crystallization_Workflow start Crude this compound Analogue solvent_screen Solvent Screening start->solvent_screen dissolution Dissolution in Minimal Hot Solvent solvent_screen->dissolution hot_filtration Hot Filtration (if insoluble impurities) dissolution->hot_filtration cooling Slow Cooling dissolution->cooling No hot_filtration->cooling Yes oiling_out Oiling Out Occurs? cooling->oiling_out crystallization Crystallization oiling_out->crystallization No troubleshoot Troubleshoot: - Slower Cooling - Different Solvent - Seeding - Adjust Concentration oiling_out->troubleshoot Yes filtration_wash Filtration & Washing crystallization->filtration_wash drying Drying filtration_wash->drying characterization Characterization (PXRD, DSC, etc.) drying->characterization pure_crystals Pure Crystalline Product characterization->pure_crystals troubleshoot->dissolution

Caption: A workflow for the crystallization of this compound analogues.

References

Stability issues of 5-Methyl-1-tetralone under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Methyl-1-tetralone. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bicyclic ketone in their synthetic endeavors. The inherent reactivity of the tetralone scaffold, particularly the active α-methylene group and the benzylic positions, can present unique stability challenges under various reaction conditions.[1] This guide provides in-depth, practical solutions to common issues in a direct question-and-answer format, grounded in mechanistic principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing racemization or epimerization at the C2 position when running reactions. What is causing this and how can I prevent it?

This is one of the most common stability issues encountered with α-substituted tetralones and other ketones possessing a stereocenter adjacent to the carbonyl group.

Root Cause Analysis:

The loss of stereochemical integrity at the α-carbon is almost always mediated by the formation of a planar enol or enolate intermediate.[2][3] Both acidic and basic conditions can catalyze this process.

  • Under Basic Conditions: A base removes the acidic α-proton to form a planar enolate. The negative charge is delocalized between the α-carbon and the oxygen atom. Reprotonation of this flat intermediate can occur from either face, leading to a racemic or epimeric mixture.[2][4]

  • Under Acidic Conditions: The carbonyl oxygen is first protonated, making the α-protons more acidic. A weak base (like the solvent or conjugate base of the acid) can then remove an α-proton to form a planar enol intermediate. Tautomerization back to the ketone can occur via protonation from either face of the double bond, again resulting in racemization.[3][5]

Troubleshooting & Mitigation Strategies:

  • Strict pH Control: Avoid strongly acidic or basic conditions unless the reaction chemistry absolutely requires it. If possible, maintain a neutral pH throughout the reaction and workup.

  • Low Temperatures: Enolization/enolate formation is a thermodynamically controlled process. Running your reaction at lower temperatures (e.g., -78 °C to 0 °C) can significantly slow the rate of proton exchange and minimize racemization.

  • Choice of Base (for enolate chemistry): If you must form an enolate, use a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures.[2] LDA rapidly and irreversibly deprotonates the ketone, forming the "kinetic" enolate. This can then be trapped with an electrophile before equilibration and racemization can occur. Avoid weaker bases like hydroxides or alkoxides at room temperature, as they establish an equilibrium that allows for racemization.[2]

  • Acetal Protection: If the α-stereocenter must be preserved while performing chemistry elsewhere on the molecule, consider protecting the ketone as an acetal. However, be aware that the acidic conditions used for acetalization (e.g., 1,2-ethanediol with TsOH) can themselves cause unexpected racemization, so careful optimization of this step is crucial.[5][6]

Diagram: Mechanism of Base-Catalyzed Racemization

G cluster_R (R)-Ketone cluster_Enolate Planar Enolate cluster_S (S)-Ketone cluster_Racemic Racemic Mixture R_Ketone Start with (R)-enantiomer (Chiral α-carbon) Enolate Achiral, Planar Intermediate (Loss of Stereochemistry) R_Ketone->Enolate + Base - H⁺ Racemic Result: 50:50 Mixture of (R) and (S) Enolate->R_Ketone + H⁺ (Bottom face attack) S_Ketone Forms (S)-enantiomer Enolate->S_Ketone + H⁺ (Top face attack)

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Q2: My reaction is turning dark brown/black and I'm seeing multiple side products, especially under strongly acidic or oxidizing conditions. What is happening?

This compound possesses two key areas susceptible to unwanted side reactions under harsh conditions: the α-methylene group and the electron-rich aromatic ring with its benzylic methyl and methylene groups.

Root Cause Analysis:

  • Acid-Catalyzed Polymerization/Condensation: The α-methylene group is particularly reactive.[1] Under certain acidic conditions, it can participate in self-condensation reactions (similar to an aldol condensation) leading to oligomeric or polymeric materials.

  • Oxidative Degradation: The tetralone scaffold is synthesized via oxidation of the corresponding tetralin, often with strong oxidants like CrO₃.[7][8] This indicates that the molecule is not inert to oxidation. The benzylic C-H bonds (at C4 and on the 5-methyl group) are particularly susceptible to radical or oxidative cleavage, which can lead to complex degradation pathways or over-oxidation to carboxylic acids.

  • Aromatization: At very high temperatures (e.g., >250 °C), tetralones can undergo dehydrogenation to form the corresponding naphthol derivative, which is often highly colored.[1]

Troubleshooting & Mitigation Strategies:

  • Use Milder Reagents:

    • For intramolecular cyclizations: While superacids are effective, consider milder alternatives like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MsOH) at the lowest effective temperature.[9]

    • For oxidations: If you are modifying another part of the molecule, avoid harsh oxidants like permanganate or chromic acid. Consider selective reagents like IBX, DMP, or Swern oxidation conditions if applicable.

  • Control Reaction Temperature: Many degradation pathways have high activation energies. Running reactions at lower temperatures can significantly improve selectivity and reduce byproduct formation.

  • Inert Atmosphere: To prevent oxidative side reactions, especially when heating, ensure all reactions are run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Purification: If minor colored impurities are formed, purification via column chromatography or recrystallization is often effective.

Table 1: Reagent Compatibility and Stability Profile

Condition/Reagent ClassStability ConcernRecommended Action & Alternatives
Strong Acids (H₂SO₄, FSO₃H)Potential for charring, self-condensation, aromatization at high temp.Use PPA or Eaton's reagent. Maintain lowest possible temperature.[7][9]
Strong Bases (NaOH, KOH, RT)Enolate formation leading to racemization and potential side reactions.Use LDA or LHMDS at ≤ 0 °C for controlled enolate formation.[2]
Strong Oxidants (KMnO₄, CrO₃)Over-oxidation at benzylic positions, ring degradation.Use selective oxidants (PCC, DMP, IBX). Protect sensitive groups.[7][8]
Strong Reductants (LiAlH₄)Reduces ketone to alcohol.Use NaBH₄ for ketone reduction. For other reductions, protect the ketone.[1]
High Temperature (>200 °C)Thermal decomposition, potential for dehydrogenation to naphthols.[1]Keep reaction temperatures as low as possible. Use an inert atmosphere.
Catalytic Hydrogenation (H₂, Pd/C)Reduces ketone to alcohol; may reduce aromatic ring under forcing conditions.Monitor reaction carefully. Use specific catalysts (e.g., Lindlar) if other reducible groups are present.
Q3: I am trying to perform a substitution on the aromatic ring, but I'm getting low yields and poor regioselectivity. What should I consider?

The aromatic ring of this compound is activated by the alkyl substituents but also influenced by the deactivating, ortho-para directing ketone group (via its connection to the fused ring).

Root Cause Analysis & Strategic Considerations:

  • Directing Group Effects: The fused ring system makes predicting regioselectivity complex. The powerful activating effect of the methyl group (ortho-, para-directing) competes with the deactivating nature of the carbonyl-containing ring.

  • Steric Hindrance: The position ortho to the methyl group (C6) and the position ortho to the fused ring junction (C8) are sterically hindered, which can disfavor substitution at these sites.

  • Reaction Conditions: Harsh conditions required for some aromatic substitutions (e.g., Friedel-Crafts, nitration) can cause the stability issues mentioned in Q2. For example, nitration of substituted tetralones can often lead to mixtures of isomers.[7]

Experimental Protocol: A Guideline for Aromatic Substitution

This protocol provides a general framework. Specific conditions must be optimized for each substrate and desired transformation.

  • Substrate Preparation: Ensure the this compound starting material is pure and dry. Moisture can deactivate Lewis acids used in reactions like Friedel-Crafts acylation.

  • Solvent Selection: Use a dry, non-reactive solvent. For electrophilic aromatic substitution, common choices include dichloromethane (DCM), nitrobenzene, or carbon disulfide.

  • Temperature Control: Begin the reaction at a low temperature (e.g., 0 °C or lower) by pre-cooling the solution of the tetralone and solvent in an ice or dry ice/acetone bath.

  • Reagent Addition: Add the electrophilic reagent (e.g., acyl chloride/Lewis acid complex, or nitrating mixture) dropwise and slowly to the stirred solution of the tetralone. This helps to control the exotherm and minimize side reactions.

  • Monitoring: Follow the reaction progress by TLC or LC-MS. The goal is to stop the reaction as soon as the starting material is consumed to prevent the formation of di-substituted or degradation products.

  • Workup: Quench the reaction by carefully pouring it into ice-water. This deactivates the catalyst and helps to dissolve inorganic salts. Extract the product with an appropriate organic solvent, wash the organic layer (e.g., with NaHCO₃ solution to remove acid, then brine), dry over MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product will likely be a mixture of regioisomers. Purification by flash column chromatography is typically required to isolate the desired product.

Diagram: General Troubleshooting Workflow

G Start Experiment Start Problem Unsatisfactory Result? (Low Yield, Impurities, Racemization) Start->Problem Analyze Analyze Data (NMR, LCMS, Chiral HPLC) Problem->Analyze Yes Optimize Optimize Reaction Problem->Optimize No ID_Problem Identify Primary Issue Analyze->ID_Problem Racemic Racemization/ Epimerization ID_Problem->Racemic Decomp Decomposition/ Side Products ID_Problem->Decomp Selectivity Poor Regio- or Chemoselectivity ID_Problem->Selectivity Solve_Racemic Lower Temp Use Kinetic Base (LDA) Check pH Racemic->Solve_Racemic Solve_Decomp Lower Temp Milder Reagents Inert Atmosphere Decomp->Solve_Decomp Solve_Selectivity Change Catalyst Use Protecting Group Screen Solvents Selectivity->Solve_Selectivity Solve_Racemic->Optimize Solve_Decomp->Optimize Solve_Selectivity->Optimize

Caption: A systematic approach to troubleshooting reactions with this compound.

References

Work-up procedures to minimize product loss of 5-Methyl-1-tetralone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methyl-1-tetralone Work-up Procedures

Welcome to the technical support guide for optimizing the work-up of this compound. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and minimize product loss during the isolation and purification phases of their synthesis. Instead of a rigid protocol, this guide uses a troubleshooting and FAQ format to provide targeted solutions to specific issues you may encounter in the lab.

Troubleshooting Guides & FAQs

Issue 1: Emulsion Formation During Liquid-Liquid Extraction

Q1: I'm performing an aqueous work-up after my reaction, and a thick, persistent emulsion has formed in my separatory funnel. What causes this, and how can I resolve it without losing my product?

A1: Understanding and Preventing Emulsions

An emulsion is a stable dispersion of one immiscible liquid within another, appearing as a cloudy or milky layer between the organic and aqueous phases.[1][2] This is a frequent issue in work-ups, often caused by:

  • Vigorous Agitation: Shaking the separatory funnel too aggressively provides the energy to break the liquids into fine droplets.[3]

  • Presence of Surfactant-like Impurities: Byproducts, residual starting materials, or even certain reagents can act as surfactants, stabilizing the emulsion.[2][3]

  • Particulate Matter: Fine solids can accumulate at the interface, preventing the coalescence of droplets.

Preventative Measures:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times.[2][3] This provides sufficient surface area for extraction while minimizing the formation of an emulsion.

  • Pre-emptive Salting-Out: Before extraction, add saturated sodium chloride solution (brine) or solid NaCl to the aqueous layer.[2][4] This increases the ionic strength of the aqueous phase, making it more polar and forcing the separation of the organic layer.[3]

Troubleshooting Workflow for Breaking Emulsions:

If an emulsion has already formed, follow these steps sequentially.

Emulsion_Troubleshooting start Stable Emulsion Formed patience 1. Allow to Stand (15-30 minutes) start->patience  Initial Step salt 2. Add Saturated Brine (NaCl) or Solid NaCl patience->salt If unresolved resolved Emulsion Broken patience->resolved swirl 3. Gently Swirl/Stir with a glass rod salt->swirl If unresolved salt->resolved filter 4. Filter through Celite® or Glass Wool swirl->filter If unresolved swirl->resolved centrifuge 5. Centrifuge (if volume allows) filter->centrifuge Last Resort filter->resolved centrifuge->resolved

Caption: Decision tree for breaking emulsions.

  • Step 1: Patience: Often, simply letting the separatory funnel stand for 15-30 minutes allows the layers to separate on their own.[5][6]

  • Step 2: Salting Out: Add a small amount of saturated brine and gently rock the funnel. The increased polarity of the aqueous layer helps to break the emulsion.[3][5]

  • Step 3: Physical Disruption: Gently swirl the mixture or insert a glass stirring rod and agitate the emulsion layer. Tapping the side of the funnel can also help.[6]

  • Step 4: Filtration: Filter the entire mixture through a pad of Celite® or a plug of glass wool in a funnel.[1][5] This can physically break up the dispersed droplets.

  • Step 5: Centrifugation: For smaller volumes, centrifuging the mixture can effectively force the separation of the layers.[1][3]

Issue 2: Incomplete Extraction and Product Loss to the Aqueous Phase

Q2: I suspect I'm losing a significant amount of my this compound in the aqueous washes. How can I ensure a complete extraction into the organic phase?

A2: Optimizing Extraction Efficiency

Product loss to the aqueous phase is often due to the slight polarity of the ketone functional group. Here’s how to maximize your yield:

  • Perform Multiple Extractions: It is mathematically more effective to perform three extractions with 50 mL of solvent each than one extraction with 150 mL.[4] Always test the final aqueous layer by TLC to ensure no product remains before discarding it.[4]

  • Utilize the "Salting Out" Effect: As mentioned for emulsions, adding brine to the aqueous layer before extraction decreases the solubility of organic compounds like this compound in the aqueous phase, driving it into the organic layer and improving the partition coefficient.[4][7]

  • Back-Extraction: If your product has significant aqueous solubility, it is good practice to combine all the initial aqueous layers and "back-extract" them one more time with a fresh portion of the organic solvent.[8] This recovers any product that may have partitioned into the aqueous washes.

Extraction_Workflow start Quenched Reaction Mixture (Aqueous + Organic) extract1 1. Transfer to Sep Funnel 2. Add Organic Solvent 3. Extract & Separate start->extract1 org1 Organic Layer 1 extract1->org1 aq1 Aqueous Layer 1 extract1->aq1 combine_org Combine Organic Layers org1->combine_org extract2 1. Return Aqueous Layer to Funnel 2. Add Fresh Organic Solvent 3. Extract & Separate aq1->extract2 org2 Organic Layer 2 extract2->org2 aq2 Aqueous Layer 2 extract2->aq2 org2->combine_org extract3 Repeat Extraction aq2->extract3 ...as needed tlc TLC check for product aq2->tlc wash Proceed to Washing Steps (e.g., NaHCO3, Brine) combine_org->wash final_aq Final Aqueous Layer tlc->extract3 Product Present tlc->final_aq Product Absent

Caption: Standard liquid-liquid extraction workflow.

Issue 3: Choosing the Correct Drying Agent

Q3: Which drying agent is best for an ethereal or ethyl acetate solution of this compound, and how do I know I've added enough?

A3: Selecting an Appropriate and Non-Reactive Drying Agent

The choice of drying agent is critical to avoid unwanted side reactions or incomplete water removal. For ketones, some common drying agents are incompatible.

Data Presentation: Comparison of Common Drying Agents for Ketones

Drying AgentChemical FormulaAcidity/BasicityCompatibility with KetonesSpeed & CapacityComments
Sodium Sulfate Na₂SO₄NeutralExcellent Slow, high capacityGood for initial drying of very wet solutions. Does not bind to polar compounds as strongly as MgSO₄.[9][10]
Magnesium Sulfate MgSO₄Slightly AcidicGood Fast, good capacityWorks very well in solvents like diethyl ether. Its fine powder form provides a large surface area for rapid drying.[9][10]
Potassium Carbonate K₂CO₃BasicGood Moderate speed & capacityA suitable choice, especially if any acidic impurities need to be neutralized.[10]
Calcium Chloride CaCl₂Lewis AcidicPoor - AVOID Fast, good capacityTends to form adducts with carbonyl compounds and should not be used for drying solutions of ketones.[9][10]

Recommended Protocol:

  • Primary Choice: Anhydrous sodium sulfate (Na₂SO₄) is a safe, neutral choice. Add the granular powder to your combined organic extracts and swirl.

  • How Much to Add: Continue adding small portions of the drying agent until some of the powder remains free-flowing and does not clump together—this is often called the "snow globe" effect.

  • Drying Time: Allow the solution to stand over the drying agent for at least 15-20 minutes with occasional swirling. Sodium sulfate works slowly, so patience is key.[9]

  • Removal: Remove the drying agent by decanting the solution or by gravity filtration through a fluted filter paper.

Issue 4: Work-up After Friedel-Crafts Acylation

Q4: My this compound was synthesized via an intramolecular Friedel-Crafts acylation using AlCl₃. I'm getting a very low yield after work-up. Where could my product be going?

A4: Decomplexation is Key

A common pitfall in Friedel-Crafts acylation work-ups is failing to properly decompose the complex formed between the ketone product and the Lewis acid catalyst (e.g., AlCl₃).[11] The carbonyl oxygen of your this compound is a Lewis base and will be strongly coordinated to the AlCl₃.

Proper Quenching and Isolation Procedure:

  • Quench on Ice/Acid: The reaction mixture should be slowly and carefully poured onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[12]

    • Why Ice? The quenching of excess AlCl₃ with water is highly exothermic. Ice absorbs this heat, preventing potential side reactions.

    • Why Acid? The acid protonates the aluminum hydroxide species formed, creating water-soluble aluminum salts (like [Al(H₂O)₆]³⁺ and its chloro-complexes) and, crucially, breaks the AlCl₃-ketone complex, liberating your product into the organic phase.

  • Check for Biphasic Mixture: After quenching, you should have a clear two-phase mixture (aqueous and organic). If you have a thick precipitate or an oily intermediate layer, it may indicate incomplete decomposition of the aluminum salts. Add more HCl and stir until the aqueous layer is clear.

  • Proceed with Extraction: Once the quench is complete and the layers are distinct, you can proceed with the standard liquid-liquid extraction as described in the sections above.

Failure to add sufficient acid can lead to the precipitation of aluminum hydroxides, which can trap your product, leading to significant loss of yield.[11]

References

Validation & Comparative

A Comparative Spectroscopic Guide to the Structural Confirmation of 5-Methyl-1-tetralone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. For molecules like 5-Methyl-1-tetralone, a key intermediate in the synthesis of various biologically active compounds, precise characterization is paramount. This guide provides an in-depth comparative analysis of this compound using a suite of spectroscopic techniques, offering researchers a comprehensive framework for its structural verification against its isomers.

The Imperative of Multi-Modal Spectroscopic Analysis

Relying on a single analytical technique for structural elucidation can be fraught with ambiguity. A melting point or a single mass spectrum might be identical for several isomers. Therefore, a multi-modal approach, leveraging the complementary strengths of ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is not just best practice but a scientific necessity. This guide will demonstrate how these techniques, when used in concert, provide a self-validating system for the unequivocal identification of this compound.

Experimental Workflow: A Systematic Approach to Structural Elucidation

The journey from a synthesized compound to a confirmed structure follows a logical and systematic workflow. Each spectroscopic technique provides a unique piece of the structural puzzle.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation Sample Synthesized this compound H_NMR ¹H NMR Sample->H_NMR Aliquots C_NMR ¹³C NMR Sample->C_NMR Aliquots IR IR Spectroscopy Sample->IR Aliquots MS Mass Spectrometry Sample->MS Aliquots Analysis Individual Spectral Analysis H_NMR->Analysis C_NMR->Analysis IR->Analysis MS->Analysis Comparison Comparative Analysis with Isomers Analysis->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: Experimental workflow for the spectroscopic analysis of this compound.

I. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound, offering the first crucial piece of evidence for its identity. For this compound, the electron ionization (EI) mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Experimental Protocol for GC-MS Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for volatile compounds like this compound, as it separates the analyte from any impurities before detection.

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5). The oven temperature is programmed to ramp up to ensure good separation.

  • MS Detection: The eluent from the GC column is directed into the ion source of the mass spectrometer. Electron ionization at 70 eV is typically used. The mass analyzer is set to scan a relevant mass range (e.g., m/z 40-200).

Data Interpretation for this compound

The mass spectrum of this compound will exhibit a molecular ion peak at m/z = 160, corresponding to its molecular weight (C₁₁H₁₂O).[1] Key fragmentation patterns arise from the cleavage of the aliphatic ring, providing further structural clues.

m/z Proposed Fragment Significance
160[M]⁺Molecular Ion
145[M - CH₃]⁺Loss of a methyl group
132[M - CO]⁺Loss of carbon monoxide
117[M - CO - CH₃]⁺Subsequent loss of a methyl group

Note: The fragmentation pattern helps to confirm the presence of the tetralone core and the methyl substituent.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds.

Experimental Protocol for FT-IR Analysis
  • Sample Preparation: For a solid sample like this compound, the sample can be analyzed as a KBr pellet or as a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The sample is placed in the beam of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

Data Interpretation for this compound

The IR spectrum of this compound will display characteristic absorption bands that confirm the presence of the carbonyl group of the ketone and the aromatic ring.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3050C-H stretchAromatic
~2950C-H stretchAliphatic (CH₂, CH₃)
~1680C=O stretchα,β-Unsaturated Ketone
~1600, ~1480C=C stretchAromatic Ring

The key diagnostic peak is the strong absorption around 1680 cm⁻¹, which is characteristic of a conjugated ketone.

III. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Experimental Protocol for ¹H NMR Analysis
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H NMR spectrum is acquired.

Predicted ¹H NMR Data for this compound

Disclaimer: The following NMR data is predicted using NMRDB.org[1][2][3][4] and may vary slightly from experimental values.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.8 (d)Doublet1HH-8
~7.3 (t)Triplet1HH-7
~7.1 (d)Doublet1HH-6
~2.9 (t)Triplet2HH-4
~2.6 (t)Triplet2HH-2
~2.3 (s)Singlet3HCH₃ at C-5
~2.1 (m)Multiplet2HH-3

Analysis: The aromatic region shows three distinct signals, consistent with a 1,2,3-trisubstituted benzene ring. The singlet at ~2.3 ppm with an integration of 3H is a clear indicator of the methyl group attached to the aromatic ring. The three triplets in the aliphatic region correspond to the three methylene groups of the cyclohexanone ring.

IV. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.

Experimental Protocol for ¹³C NMR Analysis

The sample is prepared in the same way as for ¹H NMR. A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predicted ¹³C NMR Data for this compound

Disclaimer: The following NMR data is predicted using NMRDB.org[2][4] and may vary slightly from experimental values.

Chemical Shift (δ, ppm) Assignment
~198C=O (C-1)
~144Aromatic C (C-4a)
~138Aromatic C (C-5)
~133Aromatic C (C-8a)
~131Aromatic C-H (C-7)
~128Aromatic C-H (C-8)
~126Aromatic C-H (C-6)
~39CH₂ (C-2)
~30CH₂ (C-4)
~23CH₂ (C-3)
~19CH₃ at C-5

Analysis: The downfield signal at ~198 ppm is characteristic of a ketone carbonyl carbon. The six signals in the aromatic region (120-150 ppm) confirm the presence of the substituted benzene ring. The four signals in the aliphatic region correspond to the three methylene carbons and the methyl carbon.

Comparative Analysis: Distinguishing this compound from its Isomers

The true power of spectroscopic analysis is revealed when comparing the target molecule to its structural isomers. The subtle differences in the positions of the methyl group in 6-Methyl-1-tetralone and 7-Methyl-1-tetralone lead to distinct and predictable changes in their NMR spectra.

G 5-Me Aromatic Protons: - Doublet - Triplet - Doublet 6-Me Aromatic Protons: - Doublet - Doublet of Doublets - Singlet 7-Me Aromatic Protons: - Singlet - Doublet of Doublets - Doublet

Caption: Predicted differences in the aromatic region of the ¹H NMR spectra for methyl-1-tetralone isomers.

Predicted ¹H NMR Spectral Comparison
Compound Aromatic Proton Pattern Key Differentiating Feature
This compound Doublet, Triplet, DoubletClassic 1,2,3-trisubstituted pattern.
6-Methyl-1-tetralone Doublet, Doublet of Doublets, SingletPresence of a singlet in the aromatic region.
7-Methyl-1-tetralone Singlet, Doublet of Doublets, DoubletPresence of a singlet and a different splitting pattern compared to the 6-methyl isomer.
Predicted ¹³C NMR Spectral Comparison

The chemical shifts of the aromatic carbons will also differ significantly between the isomers due to the varying electronic effects of the methyl group at different positions. These differences, though more subtle than in the ¹H NMR, provide confirmatory evidence.

Conclusion

The structural confirmation of this compound is robustly achieved through a synergistic application of mass spectrometry, IR spectroscopy, and both ¹H and ¹³C NMR spectroscopy. While MS and IR provide foundational evidence of the molecular formula and key functional groups, NMR spectroscopy offers the definitive and detailed structural map. The comparative analysis with its isomers, 6- and 7-Methyl-1-tetralone, highlights the sensitivity of NMR to subtle structural changes, allowing for unambiguous differentiation. This comprehensive spectroscopic approach ensures the integrity of the synthesized material, a critical step in the rigorous workflow of drug discovery and development.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 5-Methyl-1-tetralone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 5-Methyl-1-tetralone

This compound (CAS No. 6939-35-1) is a key intermediate in the synthesis of various chemical entities and finds use as a fragrance ingredient.[1] In any of these applications, but particularly in contexts governed by regulatory oversight, the purity of the starting material is paramount. Impurities, whether they originate from the synthetic route, degradation, or storage, can have significant impacts on the yield, safety, and efficacy of the final product. Therefore, robust and reliable analytical methods are not merely a quality control checkpoint; they are a foundational component of process understanding and product safety.

This guide provides an in-depth comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of this compound. We will move beyond procedural descriptions to explore the causal reasoning behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Understanding the Analyte: Physicochemical Properties of this compound

Effective method development begins with a thorough understanding of the analyte's properties. These characteristics dictate the most suitable separation and detection techniques.

PropertyValueImplication for Analysis
Molecular Formula C₁₁H₁₂OProvides the basic molecular identity.[1][2]
Molar Mass 160.21 g/mol Essential for mass spectrometry and concentration calculations.[1][2]
Boiling Point 160-162 °C @ 7 mmHgIndicates the compound is semi-volatile, making it amenable to GC analysis.[2]
Melting Point 50-91 °C (range varies by source)The compound is a solid at room temperature, requiring dissolution in a suitable solvent for both HPLC and GC injection.[2][3]
Polarity (XLogP3) ~2.4 - 2.5This moderate lipophilicity makes it ideal for reverse-phase HPLC.[1][3]
Structure Aromatic ketoneThe conjugated system acts as a strong UV chromophore, enabling sensitive detection by HPLC-UV.

Part 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity (Assay)

HPLC, particularly in its reverse-phase mode, is the industry workhorse for determining the purity and assay of non-volatile and semi-volatile organic molecules. Its high precision, robustness, and quantitative accuracy make it the preferred method for assigning a definitive purity value.

Causality Behind Methodological Choices
  • Technique Selection: Reverse-Phase HPLC is chosen due to the moderate polarity of this compound. The analyte will partition effectively between a nonpolar stationary phase (like C18) and a polar mobile phase.

  • Column Chemistry: A C18 (octadecylsilane) column is the logical starting point. It offers a versatile hydrophobic surface suitable for retaining and separating the analyte from potentially more polar or less polar impurities. End-capped columns are preferred to minimize peak tailing caused by interaction with residual silanol groups.

  • Mobile Phase: A gradient of acetonitrile and water is selected. Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure compared to methanol. A small amount of acid (e.g., phosphoric or formic acid) is added to the aqueous phase to protonate any free silanols on the column packing, further reducing peak tailing and ensuring reproducible retention times.[4][5]

  • Detection: Given the aromatic ketone structure, UV detection is ideal. A wavelength near the compound's absorbance maximum (typically around 254 nm for such structures) will be selected to ensure high sensitivity.

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Diluent (e.g., 50:50 ACN:H₂O) A->B E Autosampler Injection B->E C Mobile Phase Filtration & Degassing D Isocratic Pump C->D D->E F C18 Column (Thermostatted) E->F G UV/PDA Detector F->G H Chromatography Data System (CDS) G->H I Peak Integration & Area % Calculation H->I J Purity Report Generation I->J

Caption: High-level workflow for HPLC-based purity assessment of this compound.

Detailed HPLC Protocol
  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Elution Mode: Isocratic.

    • Composition: 60% A, 40% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Run Time: 15 minutes.

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). This yields a concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration (0.1 mg/mL) as the standard using the same diluent.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be ≤ 1.5.

  • Analysis & Calculation: Inject the standard and sample solutions. Purity is typically calculated using an area percent normalization method, assuming all impurities have a similar response factor at the chosen wavelength.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

While HPLC is superior for quantitation, GC-MS is unparalleled for the separation and definitive identification of volatile and semi-volatile impurities. The high separation efficiency of capillary GC combined with the structural information provided by a mass spectrometer makes it an essential tool for impurity profiling and method validation.

Causality Behind Methodological Choices
  • Technique Selection: The compound's boiling point confirms its suitability for GC analysis.[2] GC-MS is chosen over GC-FID (Flame Ionization Detection) because it provides mass spectral data, allowing for the tentative identification of unknown impurities by comparing their fragmentation patterns to spectral libraries (e.g., NIST).

  • Column Chemistry: A low-polarity, general-purpose column, such as a 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5ms, HP-5ms), is an excellent choice. This stationary phase separates compounds primarily based on their boiling points and provides good resolution for a wide range of analytes, including aromatic ketones.

  • Injection Mode: A split injection is used to introduce a small, precise amount of the sample onto the column, preventing overloading. This is suitable for analyzing the main component and major impurities. For trace analysis, a splitless injection could be employed to enhance sensitivity.[6]

  • Temperature Program: A temperature gradient (program) is used to ensure that both more volatile and less volatile impurities are eluted as sharp peaks within a reasonable timeframe. The program starts at a low temperature to trap and focus analytes at the head of the column and gradually ramps up to elute higher-boiling compounds.

  • MS Detection: The mass spectrometer will be operated in full scan mode to collect mass spectra for all eluting peaks. This allows for both the detection of unexpected impurities and their subsequent identification via library searching. For quantifying known trace-level impurities, Selected Ion Monitoring (SIM) mode can be used for maximum sensitivity.[6][7]

Experimental Workflow for GC-MS Impurity Profiling

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis A Sample Weighing B Dissolution in Volatile Solvent (e.g., Dichloromethane) A->B C Transfer to GC Vial B->C D GC Injector (Split Mode) C->D E Capillary Column in GC Oven D->E F MS Transfer Line E->F G Mass Spectrometer (EI Source, Quadrupole Analyzer) F->G H Data Acquisition System G->H I Extract Ion Chromatograms & Mass Spectra H->I J NIST Library Search for Impurity ID I->J K Impurity Profile Report J->K

Caption: General workflow for GC-MS based impurity identification of this compound.

Detailed GC-MS Protocol
  • Instrumentation: A standard GC system with a capillary column, programmable oven, and split/splitless injector, coupled to a mass spectrometer (typically a single quadrupole).

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (50:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • MS Transfer Line Temp: 280 °C.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Prepare a solution of the sample at approximately 1 mg/mL in a volatile solvent like Dichloromethane or Ethyl Acetate.

  • Analysis: Inject the sample. After the run, integrate all peaks in the total ion chromatogram (TIC). For each impurity peak, obtain its mass spectrum and perform a library search against the NIST database for tentative identification.

Part 3: Head-to-Head Comparison and Strategic Application

Neither technique is universally superior; they are complementary tools that answer different questions. The choice of method depends entirely on the analytical goal.

FeatureHPLC-UVGC-MSSenior Scientist's Verdict
Primary Application Quantitative Purity (Assay) , routine QC.Impurity Identification , characterization of unknowns.Use HPLC-UV for batch release and stability testing. Use GC-MS for process development, troubleshooting, and identifying degradation products.
Precision (RSD) Excellent (<1.0%) for main component.Good (1-5%), but generally less precise than HPLC for assay.For a reportable, high-confidence assay value, HPLC is the authoritative choice.
Sensitivity High, dependent on UV chromophore.Very high, especially in SIM mode for targeted impurities.[6]GC-MS is superior for detecting and identifying trace-level volatile impurities (e.g., residual solvents, starting materials).
Identification Power Low. Based on retention time comparison with a known standard.Excellent . Provides mass spectra for structural elucidation and library matching.[8]GC-MS provides a much higher degree of confidence in the identity of an unknown peak.
Chiral Analysis Not possible with this achiral molecule. However, for chiral tetralone derivatives, specialized chiral HPLC is the gold standard.[9][10][11]Possible with a chiral GC column, but less common and often more complex than chiral HPLC.For enantiomeric purity, chiral HPLC or SFC (Supercritical Fluid Chromatography) would be the go-to techniques.[11][12]
Sample Throughput High. Isocratic runs can be <15 minutes.Moderate. Temperature programs often lead to longer run times (>20 minutes).HPLC is better suited for high-throughput QC environments.
Robustness High. Methods are generally stable and easily transferable.Moderate. Inlet and ion source require regular cleaning to prevent matrix effects.[6]HPLC systems tend to have higher uptime in routine use.

Conclusion and Recommendations

For the comprehensive purity assessment of this compound, a dual-pronged approach leveraging both HPLC and GC-MS is recommended.

  • For Routine Quality Control and Assay: Employ a validated reverse-phase HPLC-UV method . It provides the necessary precision, accuracy, and robustness for batch release testing and stability studies. Its primary output is a reliable quantitative purity value.

  • For Impurity Profiling and Characterization: Utilize a GC-MS method during process development, for investigating out-of-spec results, or for forced degradation studies. Its strength lies in identifying unknown process-related impurities and degradation products, providing invaluable information for process optimization and ensuring product safety.

By treating these powerful techniques as complementary rather than competing, researchers and drug development professionals can build a complete and scientifically sound understanding of their material, satisfying both internal quality standards and external regulatory expectations.

References

A Comparative Analysis of the Biological Activities of 5-Methyl-1-tetralone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of medicinal chemistry, the tetralone scaffold has emerged as a privileged structure, serving as a foundational component for a diverse array of biologically active molecules.[1][2] This guide provides a comprehensive comparison of the biological activities of 5-Methyl-1-tetralone derivatives, offering insights into their therapeutic potential. By examining their antimicrobial, anti-inflammatory, and anticancer properties, supported by experimental data and mechanistic explorations, we aim to equip researchers and drug development professionals with a critical understanding of this promising class of compounds.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of the tetralone scaffold have demonstrated significant potential in combating a range of microbial pathogens.[3][4] The introduction of various substituents to the this compound core can modulate this activity, leading to compounds with potent antibacterial and antifungal effects.

Antibacterial Efficacy

Recent studies have highlighted the effectiveness of aminoguanidine-tetralone derivatives against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are notorious for their multidrug resistance.[5][6] One particularly potent compound, designated as 2D, exhibited rapid bactericidal activity against S. aureus and methicillin-resistant S. aureus (MRSA).[5][6]

Table 1: Comparative Antibacterial Activity of this compound Derivatives

CompoundTarget OrganismMIC (μg/mL)MBC (μg/mL)Reference
Compound 2DS. aureus ATCC 292130.54[5][6]
Compound 2DMRSA-214[5][6]
Tetralone 2aP. aeruginosa31.25-[7]
Tetralone 2aSalmonella spp.31.25-[7]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

The proposed mechanism for some of these derivatives involves the disruption of the bacterial membrane's integrity, leading to depolarization and eventual cell death.[5][6] Molecular docking studies have also suggested that dihydrofolate reductase (DHFR) could be a potential target for these compounds.[5][6]

Antifungal Potential

The structural modifications of the tetralone ring also influence its antifungal properties. The nature of the substituent group on the carbonyl moiety has been shown to be a key determinant of activity.[7] For instance, derivatives with phenyl, methoxy, or ethoxy groups have demonstrated superior potency compared to those with a methyl group against various fungal pathogens.[7]

Table 2: Comparative Antifungal Activity of Tetralone Derivatives

CompoundTarget OrganismMIC (μg/mL)Reference
Tetralone 2dA. niger62.5[7]
Tetralone 2aA. niger125[7]
Tetralone 2cA. niger125[7]

MIC: Minimum Inhibitory Concentration

Anti-inflammatory Properties: Modulating the Immune Response

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a critical area of research. Tetralone derivatives have been identified as inhibitors of the macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine that plays a crucial role in the immune response.[8][9]

By inhibiting the tautomerase activity of MIF, these compounds can effectively attenuate macrophage activation.[8][9] This leads to a reduction in the production of reactive oxygen species (ROS), nitric oxide (NO), and pro-inflammatory cytokines such as TNF-α, IL-6, and CCL-2.[8][9]

Certain 2-arylmethylene-1-tetralone derivatives have shown particularly potent effects in inhibiting NF-κB activation, a key signaling pathway in the inflammatory process.[8][9]

Anticancer Activity: Targeting Proliferation and Viability

The tetralin ring structure is a common feature in several clinically used anticancer drugs, including the anthracycline antibiotics and etoposide.[10] This has spurred significant interest in the development of novel tetralone derivatives as potential anticancer agents.

Cytotoxic Effects on Cancer Cell Lines

Methoxy-substituted tetralone-based chalcone derivatives have demonstrated promising anticancer activity against breast cancer (MCF-7) cell lines.[11] One such compound, TMMD, exhibited a 52.33% cell survival rate at a concentration of 15.6 µg/mL.[11] In another study, longifolene-derived tetralone derivatives bearing a 1,2,4-triazole moiety displayed broad-spectrum antitumor activity against various cancer cell lines, with some compounds showing better or comparable activity to the positive control, 5-FU.[10]

Table 3: Comparative Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 6gMCF-74.42 ± 2.93[10]
Compound 6hA5499.89 ± 1.77[10]
PMMDMCF-762.5 µg/mL (viability 48.20%)[11]
TMMDMCF-715.6 µg/mL (viability 52.33%)[11]
HMMDMCF-7125 µg/mL (viability 50.46%)[11]

IC50: Half-maximal inhibitory concentration

In silico pharmacokinetic analysis of some of these compounds has indicated that they satisfy Lipinski's rule of five, suggesting their potential as orally bioavailable drug candidates.[11] Molecular docking studies have further supported their potential by showing a good fit at the active site of target proteins.[11]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental methodologies are crucial. The following sections outline the key protocols used in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A common synthetic route for tetralone-based chalcone derivatives is the Claisen-Schmidt condensation reaction.[11][12]

General Procedure:

  • An equimolar amount of the appropriate this compound and a substituted benzaldehyde are dissolved in ethanol.

  • The mixture is stirred, and a solution of alcoholic potassium hydroxide (or another suitable base) is added.

  • The reaction is typically stirred at room temperature or gently heated to facilitate the condensation.

  • The resulting product is then isolated, often by pouring the reaction mixture into ice-water, followed by filtration.

  • Purification is achieved through recrystallization from a suitable solvent.

Synthesis_Workflow Tetralone This compound Reaction Claisen-Schmidt Condensation Tetralone->Reaction Aldehyde Substituted Benzaldehyde Aldehyde->Reaction Solvent Ethanol Solvent->Reaction Base Alcoholic KOH Base->Reaction Isolation Isolation (Filtration) Reaction->Isolation Purification Purification (Recrystallization) Isolation->Purification Product Tetralone Derivative Purification->Product

Caption: General workflow for the synthesis of this compound derivatives.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are determined using standard microdilution methods.

Workflow:

  • A two-fold serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the target microorganism.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

  • To determine the MBC, an aliquot from the wells showing no growth is subcultured onto an agar plate.

  • The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies.

Antimicrobial_Testing_Workflow start Start prepare_dilutions Prepare Serial Dilutions of Compound start->prepare_dilutions inoculate Inoculate with Microorganism prepare_dilutions->inoculate incubate Incubate inoculate->incubate read_mic Determine MIC incubate->read_mic subculture Subculture from Clear Wells read_mic->subculture incubate_agar Incubate Agar Plates subculture->incubate_agar read_mbc Determine MBC incubate_agar->read_mbc end End read_mbc->end

Caption: Workflow for antimicrobial susceptibility testing.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[11][13]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13]

Procedure:

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • The MTT reagent is added to each well, and the plate is incubated to allow for formazan crystal formation.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

MTT_Assay_Workflow seed_cells Seed Cancer Cells treat_cells Treat with Compounds seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan solubilize Solubilize Formazan incubate_formazan->solubilize measure_absorbance Measure Absorbance solubilize->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The ability to readily modify their structure allows for the fine-tuning of their antimicrobial, anti-inflammatory, and anticancer properties. The data presented in this guide underscore the significant potential of these derivatives in the development of novel therapeutic agents. Further research, including in vivo studies and detailed mechanistic investigations, is warranted to fully elucidate their therapeutic utility and advance them toward clinical applications.

References

A Comparative Guide to the X-ray Crystallographic Analysis of 5-Methyl-1-tetralone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 5-Methyl-1-tetralone Derivatives

This compound and its derivatives are a class of bicyclic aromatic ketones that serve as crucial building blocks in the synthesis of a wide array of biologically active molecules.[1] The core structure, a benzo-fused cyclohexanone, is a privileged scaffold in medicinal chemistry, forming the backbone of various pharmaceuticals and natural products.[1] The precise three-dimensional arrangement of atoms within these molecules dictates their biological activity, making their structural elucidation a critical step in drug discovery and development. Understanding the stereochemistry and intermolecular interactions is paramount for designing potent and selective therapeutic agents.

This guide provides an in-depth exploration of X-ray crystallography as the gold standard for determining the absolute configuration of this compound derivatives. It offers a comparative analysis with other common analytical techniques, supported by experimental insights, to aid researchers in selecting the most appropriate methods for their specific research goals.

The Unambiguous Power of X-ray Crystallography

X-ray crystallography stands as the most definitive method for elucidating the three-dimensional structure of a molecule at an atomic resolution.[2] This technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern is then used to calculate an electron density map, from which the precise positions of atoms in the crystal lattice can be determined.

Why X-ray Crystallography is Essential for this compound Derivatives

For complex organic molecules like this compound derivatives, which can possess multiple stereocenters, X-ray crystallography offers unparalleled advantages:

  • Absolute Stereochemistry: It provides an unambiguous determination of the absolute configuration of chiral centers.

  • Solid-State Conformation: The analysis reveals the preferred conformation of the molecule in the solid state, offering insights into its packing and intermolecular interactions.

  • Precise Bond Lengths and Angles: It yields highly accurate measurements of bond lengths and angles, which are crucial for computational modeling and understanding electronic effects.

A Comparative Analysis of Analytical Techniques

While X-ray crystallography provides the most detailed structural information, a comprehensive characterization of this compound derivatives often involves a combination of analytical techniques. The choice of method depends on the specific information required, the nature of the sample, and the stage of research.

Technique Information Provided Advantages Limitations
X-ray Crystallography 3D molecular structure, absolute stereochemistry, bond lengths/angles, intermolecular interactions.Provides the most complete and unambiguous structural data.[2]Requires a suitable single crystal, which can be challenging to grow. Provides information on the solid-state conformation, which may differ from the solution-state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, relative stereochemistry, solution-state conformation and dynamics.Provides detailed information about the molecule's structure and behavior in solution, which is often more biologically relevant.[3] Non-destructive.[4]Does not provide absolute stereochemistry. Structure determination can be complex for large or highly flexible molecules. Lower resolution than X-ray crystallography.[5]
Infrared (IR) Spectroscopy Presence of functional groups.Quick and simple method for identifying key functional groups (e.g., carbonyl, aromatic rings).Provides limited information about the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Highly sensitive, requiring only a small amount of sample. Provides information about the elemental composition.Does not provide information about the 3D arrangement of atoms.

Experimental Workflow: X-ray Crystallographic Analysis

The following is a generalized, step-by-step protocol for the X-ray crystallographic analysis of a this compound derivative. The specific conditions may need to be optimized for each compound.

Part 1: Crystal Growth - The Critical First Step

The success of an X-ray crystallographic analysis hinges on the ability to grow high-quality single crystals. This is often the most challenging and time-consuming part of the process.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and, ideally, the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled, as solubility typically decreases with temperature.

Protocol for Slow Evaporation:

  • Dissolve the Sample: Dissolve a small amount of the purified this compound derivative in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) to create a nearly saturated solution.

  • Filter the Solution: Filter the solution through a syringe filter to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Set up for Evaporation: Transfer the filtered solution to a clean vial and cover it with a cap that has a small hole or is loosely fitted to allow for slow evaporation.

  • Incubate: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Harvest Crystals: Once suitable crystals have formed, carefully remove them from the solution using a spatula or by decanting the solvent.

Part 2: Data Collection and Structure Solution

Caption: Workflow for X-ray Diffraction Data Collection and Analysis.

Detailed Steps:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in a beam of monochromatic X-rays. The diffracted X-rays are detected, and a series of diffraction images are collected.

  • Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution: The initial positions of the atoms are determined from the diffraction data using computational methods.

  • Structure Refinement: The atomic positions and other parameters are refined to obtain the best possible fit between the calculated and observed diffraction data.

Interpreting the Results: A Hypothetical Case Study

While a specific crystal structure for a this compound derivative is not publicly available, we can anticipate the key structural features that would be revealed.

G cluster_0 Key Structural Insights from X-ray Crystallography Absolute Stereochemistry at Chiral Centers Absolute Stereochemistry at Chiral Centers Conformation of the Cyclohexanone Ring (e.g., half-chair) Conformation of the Cyclohexanone Ring (e.g., half-chair) Planarity of the Aromatic Ring Planarity of the Aromatic Ring Intermolecular Interactions (e.g., C-H...O hydrogen bonds, π-π stacking) Intermolecular Interactions (e.g., C-H...O hydrogen bonds, π-π stacking)

Caption: Key structural information obtained from X-ray analysis.

The analysis would confirm the connectivity and provide precise bond lengths and angles. For instance, the cyclohexanone ring is expected to adopt a non-planar conformation, such as a half-chair. The analysis would also reveal any intermolecular interactions, such as hydrogen bonding or π-stacking, which are crucial for understanding the crystal packing and solid-state properties.

Conclusion: An Integrated Approach to Structural Elucidation

For the comprehensive characterization of this compound derivatives, an integrated analytical approach is recommended. While techniques like NMR, IR, and mass spectrometry provide valuable and often complementary information, X-ray crystallography remains the definitive method for elucidating the precise three-dimensional atomic arrangement. The detailed structural insights gained from X-ray analysis are invaluable for understanding structure-activity relationships and for the rational design of new therapeutic agents.

References

A Comparative Guide to Novel Compounds from 5-Methyl-1-tetralone: In Vitro and In Vivo Evaluations

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutic agents has led researchers to explore a multitude of chemical scaffolds. Among these, the tetralone framework, a bicyclic aromatic ketone, has emerged as a privileged structure in medicinal chemistry due to its synthetic accessibility and the diverse biological activities of its derivatives.[1] This guide provides a comprehensive in vitro and in vivo evaluation of novel compounds derived from the versatile 5-Methyl-1-tetralone scaffold, with a focus on their potential as anticancer and anti-inflammatory agents. We will delve into the experimental data that underscores their therapeutic promise and compare their performance with established alternatives.

The this compound Scaffold: A Promising Starting Point

This compound offers a unique structural foundation for the synthesis of novel bioactive molecules. The presence of the methyl group at the 5-position can influence the steric and electronic properties of the resulting derivatives, potentially leading to enhanced target specificity and improved pharmacological profiles. The core tetralone structure is amenable to a variety of chemical modifications, allowing for the generation of diverse compound libraries for screening and optimization.

In Vitro Evaluation: Unveiling Cellular Mechanisms and Potency

The initial assessment of any novel compound series begins with a thorough in vitro evaluation to determine its biological activity and mechanism of action at the cellular level. Here, we present a comparative analysis of this compound derivatives in two key therapeutic areas: oncology and inflammation.

Anticancer Activity: A Focus on Cytotoxicity and Mechanistic Insights

Several novel chalcone derivatives based on a methoxy-substituted tetralone scaffold have been synthesized and evaluated for their anticancer properties.[2] These compounds, which share a similar structural backbone with derivatives that could be synthesized from this compound, have shown promising results against the human breast cancer cell line MCF-7.[2]

The cytotoxic potential of these novel compounds was assessed using the MTT assay, a standard colorimetric method that measures cell viability.[3] The half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population, was determined and compared with a standard anticancer drug.[3]

CompoundTarget Cell LineIC50 (µg/mL)Standard Drug (Etoposide) IC50 (µg/mL)Reference
PMMD MCF-762.5>31.5[2]
TMMD MCF-715.6>31.5[2]
HMMD MCF-7125>31.5[2]

As the data indicates, the methoxy-substituted tetralone-based chalcone TMMD exhibited the most potent anticancer activity against the MCF-7 cell line.[2] Notably, some chalcone-like agents have demonstrated significantly greater potency than the standard drug etoposide against various cancer cell lines.[4]

The following protocol outlines the steps for determining the in vitro cytotoxicity of novel compounds using the MTT assay.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[5]

  • Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate the plates for another 24-72 hours.

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.[3]

G

Some chalcone derivatives have been identified as inhibitors of tubulin polymerization.[6] By disrupting the dynamics of microtubules, which are essential for cell division, these compounds can induce cell cycle arrest in the G2/M phase and trigger apoptosis.[7] Molecular docking studies of methoxy-substituted tetralone-based chalcones suggest they fit well into the active site of target proteins, which could include tubulin.[2]

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Derivatives of 1-tetralone have demonstrated significant anti-inflammatory potential by inhibiting macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine.[8] This inhibition has downstream effects on key inflammatory signaling pathways.

In a study on E-2-arylmethylene-1-tetralones, several compounds were found to reduce inflammatory macrophage activation.[8] Notably, two of the selected compounds markedly inhibited the production of reactive oxygen species (ROS), nitrite, and the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and CCL-2.[8]

CompoundTargetEffectReference
Tetralone Derivative 24 MacrophagesInhibition of ROS and nitrite production, NF-κB activation, and expression of TNF-α, IL-6, and CCL-2.[8]
Tetralone Derivative 26 MacrophagesInhibition of ROS and nitrite production, NF-κB activation, and expression of TNF-α, IL-6, and CCL-2.[8]

The anti-inflammatory effects of these tetralone derivatives are, at least in part, mediated through the inhibition of the NF-κB signaling pathway.[8] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation.[9][10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[11] Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome.[10][11] This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[11]

G

In Vivo Evaluation: Assessing Efficacy and Safety in Animal Models

While in vitro studies provide crucial initial data, in vivo evaluation in animal models is essential to assess the therapeutic efficacy and safety of novel compounds in a whole-organism context.

Anti-inflammatory Efficacy in an Endotoxemia Model

The in vivo anti-inflammatory effects of a representative tetralone derivative (compound 24) were evaluated in a mouse model of endotoxemia induced by a high dose of bacterial endotoxin (lipopolysaccharide, LPS).[8] Pre-treatment of the mice with this compound was found to exaggerate the hypothermic response to the endotoxin, suggesting a modulation of the systemic inflammatory response.[8]

A commonly used animal model to screen for anti-inflammatory drugs is the carrageenan-induced paw edema model in rats.[12][13]

  • Animal Preparation: Use male or female rats (e.g., Sprague-Dawley) with a body weight between 100 and 150 g. Starve the animals overnight to ensure uniform hydration.[12]

  • Compound Administration: Administer the test compound or vehicle (control) orally or via another appropriate route. A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.[14]

  • Induction of Inflammation: Thirty minutes to one hour after compound administration, inject a 1% solution of carrageenan subcutaneously into the plantar side of the left hind paw.[12]

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer immediately after the carrageenan injection and at various time points thereafter (e.g., 3 and 6 hours).[12]

  • Data Analysis: Calculate the percentage increase in paw volume for each animal. The anti-inflammatory activity is determined by comparing the mean increase in paw volume in the treated groups to the control group.[12]

G

Conclusion: A Promising Scaffold for Further Development

The in vitro and in vivo data presented in this guide highlight the significant potential of novel compounds derived from the this compound scaffold as both anticancer and anti-inflammatory agents. The versatility of this chemical backbone allows for the generation of diverse derivatives with potent biological activities. Further structure-activity relationship (SAR) studies are warranted to optimize the efficacy and safety profiles of these promising compounds. The mechanistic insights gained from these studies, particularly the inhibition of tubulin polymerization and the NF-κB signaling pathway, provide a solid foundation for the continued development of this class of molecules as next-generation therapeutics.

References

A Comparative Guide to the Synthesis of 5-Methyl-1-tetralone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive examination of the synthetic pathways leading to 5-Methyl-1-tetralone, a valuable building block in medicinal chemistry and organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development, offering an in-depth, objective comparison of prevalent synthetic methodologies. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.

Introduction to this compound

This compound, with the chemical formula C₁₁H₁₂O, is a bicyclic aromatic ketone.[1] Its structure, featuring a tetralone core with a methyl substituent on the aromatic ring, makes it a versatile intermediate in the synthesis of a variety of more complex molecules, including potential pharmaceutical agents. The strategic placement of the methyl group and the ketone functionality allows for a wide range of chemical modifications, making the efficient and scalable synthesis of this compound a topic of significant interest.

This guide will compare two primary synthetic strategies for the preparation of this compound:

  • Direct Intramolecular Friedel-Crafts Acylation: A classical and straightforward approach involving the cyclization of a substituted butyric acid precursor.

  • Multi-step Synthesis from a Substituted Naphthol Derivative: An alternative route highlighting a different synthetic philosophy that can be adapted for the synthesis of various substituted tetralones.

We will explore the detailed experimental protocols, mechanistic underpinnings, and a comparative analysis of these methods to aid you in selecting the most suitable approach for your research and development needs.

Method 1: Intramolecular Friedel-Crafts Acylation of 4-(m-tolyl)butanoic Acid

This is arguably the most common and direct route to this compound. The strategy relies on the formation of a key intermediate, 4-(m-tolyl)butanoic acid, which is then cyclized under acidic conditions to yield the target tetralone. This method is advantageous due to the relatively low cost and ready availability of the starting materials.

Logical Workflow for Method 1

cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction cluster_2 Step 3: Intramolecular Cyclization start1 m-Xylene & Succinic Anhydride reagent1 AlCl₃ start1->reagent1 product1 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid reagent1->product1 reagent2 Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) product1->reagent2 product2 4-(m-Tolyl)butanoic acid reagent2->product2 reagent3 Polyphosphoric Acid (PPA) product2->reagent3 product3 This compound reagent3->product3

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Detailed Experimental Protocols for Method 1

Step 1: Synthesis of 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation [2]

  • Materials: m-Xylene, Succinic anhydride, Anhydrous Aluminum chloride (AlCl₃).

  • Procedure:

    • In a fume hood, to a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in an appropriate solvent (e.g., nitrobenzene or excess m-xylene), add succinic anhydride (1 equivalent) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, add m-xylene (1 equivalent) dropwise, keeping the temperature between 5-10 °C.

    • Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude keto acid.

    • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Expected Yield: 90-95%[2]

Step 2: Synthesis of 4-(m-Tolyl)butanoic acid via Clemmensen Reduction [3][4]

  • Materials: 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid, Zinc amalgam (Zn(Hg)), Concentrated Hydrochloric acid (HCl), Toluene.

  • Procedure:

    • Prepare zinc amalgam by stirring zinc dust with a 5% mercury(II) chloride solution for 10 minutes, then decanting the solution and washing the solid with water.

    • To a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, water, concentrated hydrochloric acid, and toluene.

    • Add the keto acid from Step 1 to the flask.

    • Heat the mixture to reflux with vigorous stirring for several hours. Additional portions of concentrated HCl may be added during the reflux period.

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Separate the organic layer and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield 4-(m-tolyl)butanoic acid, which can be used in the next step without further purification.

  • Expected Yield: 70-80%

Alternative to Clemmensen Reduction: Wolff-Kishner Reduction [5][6]

For substrates sensitive to strong acids, the Wolff-Kishner reduction offers a viable alternative under basic conditions.

  • Materials: 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid, Hydrazine hydrate, Potassium hydroxide (KOH), Diethylene glycol.

  • Procedure:

    • In a flask equipped with a reflux condenser, dissolve the keto acid in diethylene glycol.

    • Add hydrazine hydrate and potassium hydroxide pellets.

    • Heat the mixture to reflux for 1-2 hours.

    • Remove the condenser and allow the temperature to rise to distill off water and excess hydrazine.

    • Once the temperature reaches approximately 190-200 °C, reattach the condenser and continue to reflux for an additional 3-4 hours.

    • Cool the reaction mixture, add water, and acidify with dilute HCl.

    • Extract the product with an organic solvent, wash, dry, and concentrate to obtain 4-(m-tolyl)butanoic acid.

  • Expected Yield: 80-90%

Step 3: Intramolecular Friedel-Crafts Cyclization to this compound [7]

  • Materials: 4-(m-Tolyl)butanoic acid, Polyphosphoric acid (PPA).

  • Procedure:

    • Place polyphosphoric acid in a round-bottom flask and heat it to 80-90 °C with mechanical stirring.

    • Add 4-(m-tolyl)butanoic acid to the hot PPA.

    • Continue stirring at this temperature for 30-60 minutes. The reaction is typically rapid and can be monitored by TLC.

    • Pour the hot reaction mixture onto crushed ice with vigorous stirring.

    • Extract the resulting aqueous suspension with a suitable solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

  • Expected Yield: 75-85%

Reaction Mechanism: Intramolecular Friedel-Crafts Acylation

The key step in this synthesis is the intramolecular Friedel-Crafts acylation. The mechanism involves the formation of an acylium ion intermediate, which then undergoes an electrophilic aromatic substitution to form the six-membered ring of the tetralone.

cluster_0 Mechanism of Intramolecular Friedel-Crafts Acylation start 4-(m-Tolyl)butanoic acid acylium Acylium Ion Intermediate start->acylium H⁺ (PPA) -H₂O intermediate Sigma Complex (Resonance Stabilized) acylium->intermediate Electrophilic Attack product This compound intermediate->product Deprotonation (Aromatization)

Caption: Mechanism of the final cyclization step to form this compound.

Method 2: Multi-step Synthesis from 5-Methoxy-1-tetralone

Logical Workflow for Method 2 (for 8-Methyl-1-tetralone)

start 5-Methoxy-1-tetralone step1 Bromination (NBS) start->step1 step2 Cyanation (CuCN) step1->step2 step3 Reduction of Nitrile (DIBAL-H) step2->step3 step4 Hydrogenation step3->step4 step5 Oxidation (PCC) step4->step5 step6 Demethylation (HBr) step5->step6 step7 Deoxygenation step6->step7 end_product 8-Methyl-1-tetralone step7->end_product

References

Validating the Mechanism of Action of 5-Methyl-1-tetralone-based Compounds: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pursuit of novel small molecules with therapeutic potential is relentless. Among these, compounds built upon the 5-Methyl-1-tetralone scaffold have emerged as a promising class, demonstrating a spectrum of biological activities, including anticancer and anti-inflammatory effects. However, the translation of a promising scaffold into a viable therapeutic candidate hinges on a deep and thorough understanding of its mechanism of action (MoA). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the MoA of this compound-based compounds. We will delve into the experimental workflows required to not only identify the molecular target but also to quantify the compound's effects on downstream cellular signaling, all while objectively comparing its performance against established alternatives.

The Central Hypothesis: Targeting Macrophage Migration Inhibitory Factor (MIF)

A growing body of evidence suggests that tetralone derivatives exert their biological effects through the inhibition of Macrophage Migration Inhibitory Factor (MIF).[1][2][3][4] MIF is a pleiotropic cytokine implicated in the pathogenesis of numerous inflammatory diseases and cancers.[1][3] A unique feature of MIF is its tautomerase enzymatic activity, which is believed to be integral to its pro-inflammatory functions. The inhibition of this enzymatic activity presents a compelling therapeutic strategy.[1][2][3][4] This guide will, therefore, focus on validating the hypothesis that this compound-based compounds are direct inhibitors of MIF.

A Multi-pronged Approach to MoA Validation

A robust validation of a compound's MoA requires a multi-faceted experimental approach. We will outline a logical progression of experiments, from direct target engagement to the assessment of downstream cellular consequences.

Phase 1: Direct Target Identification and Engagement

The initial and most critical step is to unequivocally demonstrate that the this compound-based compound physically interacts with its putative target, MIF.

Target_Identification_Workflow cluster_0 Target Identification cluster_1 Target Engagement Affinity_Chromatography Affinity Chromatography Mass_Spectrometry Mass Spectrometry Affinity_Chromatography->Mass_Spectrometry Eluted Proteins CETSA Cellular Thermal Shift Assay (CETSA) Mass_Spectrometry->CETSA Identified Target (MIF) Western_Blot Western Blot/ELISA CETSA->Western_Blot Quantify Soluble Protein Conclusion Conclusion Western_Blot->Conclusion Validated Target Engagement Start Start with this compound derivative Start->Affinity_Chromatography

Caption: Workflow for target identification and engagement.

1. Affinity Chromatography for Target Pull-Down

  • Principle: This technique involves immobilizing the this compound derivative onto a solid support (e.g., agarose beads) to create an "affinity matrix." This matrix is then incubated with a complex protein mixture, such as a cell lysate. Proteins that bind to the compound will be captured, while non-binding proteins are washed away. The bound proteins are then eluted and identified.

  • Protocol:

    • Synthesize a derivative of the this compound compound with a linker arm suitable for covalent attachment to the chromatography resin.

    • Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line known to express MIF).

    • Incubate the cell lysate with the affinity matrix.

    • Wash the matrix extensively to remove non-specifically bound proteins.

    • Elute the bound proteins using a competitive ligand or by changing the buffer conditions (e.g., pH or salt concentration).

    • Identify the eluted proteins using mass spectrometry.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Principle: CETSA is a powerful method to confirm target engagement in a cellular context. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

  • Protocol:

    • Treat intact cells with the this compound compound or a vehicle control.

    • Heat the cell suspensions to a range of temperatures.

    • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Quantify the amount of soluble MIF in the supernatant at each temperature using a specific antibody-based method like Western blotting or ELISA.

    • A positive result is a shift in the melting curve to a higher temperature in the compound-treated cells compared to the control, indicating stabilization of MIF by the compound.

Phase 2: Functional Validation of Target Inhibition

Demonstrating a direct physical interaction is crucial, but it must be followed by functional evidence of target modulation. For MIF, this involves assessing the inhibition of its tautomerase activity.

  • Principle: The tautomerase activity of MIF can be measured spectrophotometrically using a substrate like L-dopachrome methyl ester. The rate of substrate conversion is monitored by the decrease in absorbance at a specific wavelength.

  • Protocol:

    • Recombinant human MIF is incubated with varying concentrations of the this compound compound or a known MIF inhibitor as a positive control (e.g., ISO-1).[5]

    • The enzymatic reaction is initiated by the addition of the L-dopachrome methyl ester substrate.

    • The decrease in absorbance at 475 nm is measured over time.[5]

    • The IC50 value (the concentration of the compound required to inhibit 50% of the enzyme's activity) is calculated.

Comparative Performance: this compound Derivative vs. ISO-1

A key aspect of this guide is the objective comparison with an established alternative. ISO-1 is a well-characterized small molecule inhibitor of MIF and serves as an excellent benchmark.

ParameterThis compound Derivative (Hypothetical Data)ISO-1 (Literature Value)
MIF Tautomerase Inhibition (IC50) 5-20 µM~50 µM[5]
Target Engagement (CETSA Shift) Observable thermal stabilizationDemonstrable thermal stabilization
Cellular Activity Dependent on downstream effectsVaries with cell type and context

Note: The data for the this compound derivative is hypothetical and would need to be generated experimentally.

Phase 3: Elucidating Downstream Cellular Effects

Inhibiting a target like MIF is expected to have downstream consequences on cellular signaling pathways. A comprehensive MoA validation must investigate these effects.

Downstream_Analysis_Workflow cluster_0 Phosphoproteomics cluster_1 Reporter Gene Assays Start Treat cells with this compound derivative Phospho_Enrichment Phosphopeptide Enrichment Start->Phospho_Enrichment Transfection Transfect with Reporter Construct Start->Transfection LC_MS LC-MS/MS Analysis Phospho_Enrichment->LC_MS Bioinformatics Bioinformatics Analysis LC_MS->Bioinformatics Pathway_Conclusion Pathway_Conclusion Bioinformatics->Pathway_Conclusion Identified Dysregulated Pathways Treatment Compound Treatment Transfection->Treatment Measurement Measure Reporter Activity Treatment->Measurement Reporter_Conclusion Reporter_Conclusion Measurement->Reporter_Conclusion Quantified Pathway Modulation

Caption: Workflow for downstream signaling pathway analysis.

1. Phosphoproteomics for Unbiased Pathway Discovery

  • Principle: Phosphoproteomics provides a global snapshot of the phosphorylation state of thousands of proteins in a cell. Since protein phosphorylation is a key event in signal transduction, this technique can reveal which pathways are modulated by the compound.

  • Protocol:

    • Treat cancer cells with the this compound derivative or a control.

    • Lyse the cells and digest the proteins into peptides.

    • Enrich for phosphopeptides using techniques like immobilized metal affinity chromatography (IMAC) or titanium dioxide chromatography.

    • Analyze the phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use bioinformatics tools to identify and quantify changes in phosphorylation sites and to map these changes to specific signaling pathways.

2. Reporter Gene Assays for Specific Pathway Validation

  • Principle: Reporter gene assays are used to monitor the activity of specific transcription factors or signaling pathways. A reporter gene (e.g., luciferase or GFP) is placed under the control of a promoter that is responsive to a particular pathway. An increase or decrease in the reporter signal indicates modulation of that pathway.

  • Protocol for Apoptosis Induction:

    • Transfect cells with a reporter construct where the expression of a reporter gene is driven by a promoter containing response elements for apoptosis-related transcription factors (e.g., p53).

    • Treat the transfected cells with the this compound derivative.

    • Measure the reporter gene activity (e.g., luminescence or fluorescence). An increase in the reporter signal would suggest the induction of apoptosis.

Comparative Performance in a Cancer Context: this compound Derivative vs. Doxorubicin

For anticancer applications, it is essential to compare the cytotoxic effects of the novel compound with a standard-of-care chemotherapeutic agent like doxorubicin.

ParameterThis compound Derivative (Hypothetical Data)Doxorubicin (Literature Values)
Cell Line IC50 (µM) IC50 (µM)
MCF-7 (Breast Cancer)10-50~0.5 - 2[6][7][8][9]
HeLa (Cervical Cancer)15-60~0.1 - 1[9]
A549 (Lung Cancer)20-70~0.2 - 1.5[6]

Note: The data for the this compound derivative is hypothetical and would need to be generated experimentally. The IC50 values for doxorubicin can vary between studies and experimental conditions.

Conclusion and Future Directions

This guide outlines a systematic and rigorous approach to validating the mechanism of action of this compound-based compounds, with a focus on their potential as MIF inhibitors. By combining direct target engagement studies, functional enzymatic assays, and downstream signaling analysis, researchers can build a comprehensive and compelling case for their compound's MoA. The comparative framework presented here, using established molecules like ISO-1 and doxorubicin as benchmarks, is crucial for objectively assessing the therapeutic potential of this promising class of compounds. The insights gained from these validation studies are not only fundamental for advancing a specific drug discovery program but also contribute to the broader understanding of the therapeutic targeting of MIF.

References

Benchmarking the Efficacy of 5-Methyl-1-tetralone Analogues Against Known Drugs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern therapeutics, the quest for novel molecular entities with enhanced efficacy and reduced toxicity is a perpetual endeavor. The 1-tetralone scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities.[1] This guide provides a comprehensive benchmark of 5-Methyl-1-tetralone analogues against established drugs in two critical therapeutic areas: oncology and neurodegenerative disease. We will delve into a comparative analysis with Doxorubicin, a cornerstone of chemotherapy, and Donepezil, a leading treatment for Alzheimer's disease, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.

Section 1: Anticancer Potential of this compound Analogues vs. Doxorubicin

Doxorubicin, an anthracycline antibiotic, has been a stalwart in cancer treatment for decades. Its primary mechanism involves intercalation into DNA and inhibition of topoisomerase II, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[2] However, its clinical utility is often hampered by severe cardiotoxicity. This has spurred the search for new anticancer agents with improved safety profiles. Certain tetralone derivatives have shown promise as cytotoxic agents, making them intriguing candidates for comparison.[3]

Comparative Efficacy: In Vitro Cytotoxicity

The following table summarizes the available in vitro cytotoxicity data for select tetralone derivatives against various human cancer cell lines, juxtaposed with the known efficacy of Doxorubicin. It is important to note that direct head-to-head studies for this compound analogues are limited; therefore, data from broader tetralone derivatives are presented to infer potential efficacy.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Tetralone-based Chalcone (TMMD) MCF-7 (Breast)~15.6 (µg/mL)[1]
Thionaphthoquinone Derivative HL-60 (Leukemia)3x more cytotoxic than Doxorubicin[4]
Doxorubicin MCF-7 (Breast)2.5[5]
Doxorubicin A549 (Lung)> 20[5]
Doxorubicin HeLa (Cervical)2.9[5]
Doxorubicin BFTC-905 (Bladder)2.3[5]

Note: The IC50 value for TMMD is provided in µg/mL and direct molar comparison with Doxorubicin requires knowledge of its molecular weight. The data for the thionaphthoquinone derivative is presented as a relative cytotoxicity.

Mechanism of Action: The DNA Damage Response Pathway

Doxorubicin exerts its cytotoxic effects primarily by inducing DNA double-strand breaks (DSBs). This triggers a complex signaling cascade known as the DNA Damage Response (DDR). The DDR pathway is a critical cellular process that senses DNA lesions, signals their presence, and promotes their repair. In the context of cancer therapy, overwhelming the repair capacity of this pathway leads to apoptosis.

DNA_Damage_Response Doxorubicin Doxorubicin DNA_Damage DNA Double-Strand Breaks (DSBs) Doxorubicin->DNA_Damage Induces Tetralone_Analogue This compound Analogue (Hypothesized) Tetralone_Analogue->DNA_Damage Potentially Induces ATM_ATR ATM/ATR Kinases (Sensors) DNA_Damage->ATM_ATR Activates p53 p53 Activation ATM_ATR->p53 Phosphorylates & Stabilizes Apoptosis Apoptosis p53->Apoptosis Triggers

Doxorubicin-induced DNA Damage Response Pathway.

While the precise mechanism of many tetralone derivatives is still under investigation, it is hypothesized that their planar aromatic structures could also facilitate DNA intercalation and subsequent damage, thereby activating the same apoptotic pathway as Doxorubicin.

Section 2: Acetylcholinesterase Inhibition by this compound Analogues vs. Donepezil

Alzheimer's disease is characterized by a decline in cognitive function, which is partly attributed to a deficiency in the neurotransmitter acetylcholine. Donepezil, a reversible inhibitor of acetylcholinesterase (AChE), is a first-line treatment that increases the levels of acetylcholine in the synaptic cleft.[6] The development of novel AChE inhibitors with improved potency and selectivity is an active area of research.

Comparative Efficacy: In Vitro Acetylcholinesterase Inhibition

The following table presents a comparison of the in vitro AChE inhibitory activity of various Donepezil analogues and other cholinesterase inhibitors, providing a benchmark for the potential efficacy of novel this compound analogues.

Compound/DrugEnzyme SourceIC50 (nM)Reference
Donepezil EeAChE6.7[6]
Donepezil Analogue 8b EeAChE21[7]
Donepezil Analogue 8l EeAChE71[7]
Donepezil Analogue 4 hAChE4.11[8]
Physostigmine EeAChE0.67[6]
Rivastigmine EeAChE4.3[6]
Tacrine EeAChE77[6]

EeAChE: Acetylcholinesterase from Electrophorus electricus; hAChE: Human Acetylcholinesterase.

Mechanism of Action: The Cholinergic Signaling Pathway

Donepezil and other AChE inhibitors function by preventing the breakdown of acetylcholine (ACh) in the synapse, thereby enhancing cholinergic neurotransmission. This is crucial in Alzheimer's disease, where there is a significant loss of cholinergic neurons.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_release ACh Release ACh_synthesis->ACh_release ACh ACh ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Degraded by ACh_receptor ACh Receptor ACh->ACh_receptor Binds to Signal Signal Transduction ACh_receptor->Signal Donepezil Donepezil Donepezil->AChE Inhibits Tetralone_Analogue This compound Analogue Tetralone_Analogue->AChE Inhibits

Enhancement of Cholinergic Signaling by AChE Inhibitors.

This compound analogues, with their distinct chemical structures, could potentially interact with the active site of AChE, preventing the hydrolysis of acetylcholine and thereby offering a therapeutic benefit in Alzheimer's disease.

Section 3: Experimental Protocols for Efficacy Benchmarking

To ensure the validity and reproducibility of comparative efficacy studies, standardized and well-documented experimental protocols are paramount. The following are detailed, step-by-step methodologies for the key in vitro assays discussed in this guide.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow Diagram:

MTT_Assay_Workflow start Start seed_cells 1. Seed cells in a 96-well plate (e.g., 5,000 cells/well) start->seed_cells incubate1 2. Incubate for 24 hours (37°C, 5% CO2) seed_cells->incubate1 add_compounds 3. Add serially diluted compounds (this compound analogues & Doxorubicin) incubate1->add_compounds incubate2 4. Incubate for 48-72 hours add_compounds->incubate2 add_mtt 5. Add MTT reagent (0.5 mg/mL) to each well incubate2->add_mtt incubate3 6. Incubate for 4 hours add_mtt->incubate3 solubilize 7. Add solubilization solution (e.g., DMSO or SDS-HCl) incubate3->solubilize measure_absorbance 8. Measure absorbance at 570 nm using a microplate reader solubilize->measure_absorbance analyze_data 9. Calculate IC50 values measure_absorbance->analyze_data end End analyze_data->end

MTT Assay Experimental Workflow.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogues and the reference drug (Doxorubicin) in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used, simple, and reliable colorimetric assay to determine AChE activity.

Workflow Diagram:

AChE_Assay_Workflow start Start prepare_reagents 1. Prepare reagents: AChE, DTNB, ATCI, and buffer start->prepare_reagents add_reagents 2. Add buffer, inhibitor (or vehicle), and AChE to 96-well plate prepare_reagents->add_reagents preincubate 3. Pre-incubate for 15 minutes at 25°C add_reagents->preincubate start_reaction 4. Add DTNB and ATCI to initiate the reaction preincubate->start_reaction measure_kinetics 5. Measure absorbance at 412 nm kinetically for 5-10 minutes start_reaction->measure_kinetics analyze_data 6. Calculate reaction rates and percentage of inhibition measure_kinetics->analyze_data determine_ic50 7. Determine IC50 values analyze_data->determine_ic50 end End determine_ic50->end

AChE Inhibition Assay Experimental Workflow.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M phosphate buffer, pH 8.0.

    • DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.

    • ATCI Solution: 14 mM acetylthiocholine iodide in deionized water (prepare fresh).

    • AChE Solution: Acetylcholinesterase from Electrophorus electricus (electric eel) diluted in assay buffer to the desired concentration (e.g., 0.2 U/mL).

    • Inhibitor Solutions: Prepare serial dilutions of the this compound analogues and Donepezil in the assay buffer.

  • Assay Procedure (in a 96-well plate):

    • To each well, add 50 µL of the assay buffer.

    • Add 25 µL of the inhibitor solution (or vehicle for control).

    • Add 25 µL of the AChE solution.

    • Pre-incubate the plate at 25°C for 15 minutes.

    • Add 50 µL of the DTNB solution.

    • Initiate the reaction by adding 50 µL of the ATCI solution.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • The percentage of inhibition is calculated as: [1 - (Rate of sample / Rate of control)] x 100.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This guide provides a foundational framework for benchmarking the efficacy of this compound analogues against the established drugs Doxorubicin and Donepezil. The presented data, while not exhaustive for the specific this compound scaffold, strongly suggest that tetralone derivatives possess significant potential in both oncology and neurotherapeutics. The detailed experimental protocols offer a standardized approach for researchers to generate robust and comparable data. Further in-depth studies focusing specifically on this compound analogues are warranted to fully elucidate their therapeutic promise and to identify lead candidates for further development. The continued exploration of this chemical space may lead to the discovery of novel therapeutics with improved efficacy and safety profiles, addressing unmet needs in critical disease areas.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Methyl-1-tetralone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 5-Methyl-1-tetralone (CAS: 6939-35-1), a chemical intermediate common in research and development. Adherence to these protocols is essential not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The principle of "cradle-to-grave" management, where the generator of the waste retains ownership and responsibility until its final destruction, is the foundation of this guide.[1]

Hazard Assessment and Waste Characterization

Before any handling or disposal, a thorough understanding of the substance's properties and hazards is critical. This compound, an aromatic ketone, must be treated as a potentially hazardous substance. While some aggregated GHS data suggest it may not meet hazard criteria, this information can be inconsistent.[2] Prudent laboratory practice dictates treating substances with unknown or ambiguous toxicity with a high degree of caution. Therefore, it must be managed as regulated hazardous waste.

Key properties and hazards are summarized below:

PropertyValue / Information
Chemical Name 5-methyl-3,4-dihydro-2H-naphthalen-1-one
CAS Number 6939-35-1[2]
Molecular Formula C₁₁H₁₂O[3]
Molar Mass 160.21 g/mol [3]
Potential Hazards Based on related compounds and precautionary statements, may cause eye and skin irritation.[4][5]
Incompatibilities Strong acids, strong bases, and strong oxidizing agents.[4][6] Mixing with these can cause vigorous, exothermic, or otherwise hazardous reactions.
Decomposition Products Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).[6]

Based on this assessment, all waste containing this compound, including pure substance, reaction mixtures, and contaminated materials, must be characterized and disposed of as hazardous chemical waste in accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7]

Personal Protective Equipment (PPE) and Safe Handling

The causality behind PPE selection is to create a barrier between the researcher and the chemical, preventing exposure through all potential routes.

  • Eye Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][8] This is mandatory to protect against splashes.

  • Hand Protection : Use chemically impermeable gloves (e.g., nitrile) that are appropriate for handling organic ketones. Inspect gloves for tears or holes before each use.

  • Body Protection : A standard laboratory coat must be worn to protect the skin from accidental contact.

  • Ventilation : All handling and waste collection activities should be performed in a well-ventilated area, preferably inside a certified chemical fume hood, to prevent the inhalation of any vapors.[8][9]

Standard Operating Procedure for Waste Collection & Accumulation

Proper segregation and containment at the point of generation are the most critical steps in a safe disposal workflow. This prevents accidental chemical reactions and ensures the waste can be safely handled by disposal personnel.

Step-by-Step Protocol:

  • Waste Segregation :

    • Designate a specific waste stream for non-halogenated organic solids or liquids, depending on the form of the this compound waste.

    • Crucially, do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases.[4][10] This segregation is a primary control to prevent dangerous reactions within the waste container.

  • Container Selection :

    • Use a container made of a material chemically compatible with aromatic ketones (e.g., glass or high-density polyethylene).

    • The container must have a secure, leak-proof screw-top cap to prevent spills and vapor release.[7][11]

    • Ensure the container is appropriately sized for the expected volume of waste to avoid the hazards of storing excessive quantities.

  • Waste Labeling :

    • As soon as the first drop of waste is added, the container must be labeled.[11][12]

    • The label must include the words "Hazardous Waste" , the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Irritant").[12]

    • Maintain a running list of all components and their approximate concentrations if it is a mixed waste stream.

  • Waste Accumulation :

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of laboratory personnel.[10][12]

    • The container must be kept closed at all times except when actively adding waste.[11]

    • Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

Emergency Procedures: Spill Management

In the event of a spill, a systematic and immediate response is required to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill.[13]

  • Ventilate : Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper operating height. If outside a hood, increase ventilation if it is safe to do so without spreading vapors to other occupied areas.[13]

  • Don Appropriate PPE : Before re-entering the area, don the required PPE, including safety goggles, gloves, and a lab coat. For a large spill, a respirator may be necessary.[6]

  • Contain and Absorb : Cover the spill with an inert, non-combustible absorbent material such as sand, diatomite, or a universal chemical binder.[6][13] This prevents the spill from spreading and converts a liquid into a manageable solid.

  • Collect Waste : Carefully sweep or scoop the absorbed material and place it into a suitable, sealable container for disposal.[9] Label this container as "Hazardous Waste: this compound spill debris."

  • Decontaminate Area : Clean the spill surface thoroughly. A common and effective method is to scrub the area with alcohol, followed by a wash with soap and water.[13]

  • Dispose of Cleanup Materials : All contaminated items, including gloves, absorbent pads, and paper towels, must be placed in a sealed, vapor-tight bag and disposed of as hazardous waste along with the collected spill material.[13]

Final Disposal Pathway

The final disposal of this compound must be handled by professionals to ensure it is destroyed in a safe and environmentally sound manner.

  • Institutional Coordination : Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) department to transfer the waste from your laboratory's SAA to a Central Accumulation Area (CAA).

  • Licensed Disposal Vendor : The EHS office will arrange for a licensed and certified hazardous waste disposal company to transport the material off-site.[13][14]

  • Method of Destruction : The standard and most effective disposal method for organic compounds like this compound is high-temperature incineration at a permitted hazardous waste treatment, storage, and disposal facility (TSDF).[15] This process ensures the complete destruction of the aromatic structure, converting it to less harmful components like CO₂ and water.

The following diagram outlines the complete disposal workflow.

G Disposal Workflow for this compound generation Waste Generation (Lab Bench / Fume Hood) spill Spill Occurs generation->spill routine Routine Disposal generation->routine spill_cleanup Follow Emergency Spill Protocol spill->spill_cleanup Emergency Path segregate 1. Segregate Waste (Avoid Incompatibles) routine->segregate container 2. Use Labeled, Compatible, Sealed Container segregate->container saa 3. Accumulate in SAA (Secondary Containment) container->saa ehs_pickup 4. Schedule EHS Pickup saa->ehs_pickup spill_container Collect Debris in Sealed Container spill_cleanup->spill_container spill_container->saa vendor 5. Transfer to Licensed Waste Vendor ehs_pickup->vendor disposal 6. Final Disposal (High-Temp Incineration) vendor->disposal

Caption: Logical workflow for the proper disposal of this compound.

Disposal of Empty Containers

An "empty" container that previously held this compound is not considered non-hazardous until it has been properly decontaminated. The residual chemical can still pose a risk.

Protocol for Decontamination:

  • Triple Rinse : Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can effectively dissolve the residue.[11][16]

  • Collect Rinsate : Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous waste. [11] Add the rinsate to your non-halogenated organic solvent waste stream.

  • Final Preparation : Once triple-rinsed and air-dried in a ventilated area (fume hood), the original label must be completely removed or defaced.[16]

  • Final Disposal : The decontaminated container can now be disposed of as non-hazardous waste, either in the regular trash or a laboratory glass/plastic recycling bin, depending on the material and institutional policy.[4]

By adhering to this comprehensive guide, researchers can manage and dispose of this compound waste in a manner that is safe, responsible, and fully compliant with regulatory standards.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Methyl-1-tetralone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 5-Methyl-1-tetralone (CAS No. 6939-35-1). As drug development professionals, our commitment to safety is paramount. This document moves beyond mere compliance, offering a framework for risk assessment and operational excellence rooted in scientific principles. The causality behind each recommendation is explained to empower you, the researcher, to make informed safety decisions in your laboratory.

Understanding the Compound: A Prudent Approach to Hazard Assessment

This compound is a derivative of 1-tetralone, a bicyclic aromatic ketone.[1] While comprehensive toxicological data for this specific compound is limited, a conservative approach is mandated by established principles of laboratory safety. Information from aggregated GHS data is mixed, with many reports indicating it does not meet hazard criteria.[2] However, Safety Data Sheets (SDS) for structurally similar compounds, such as 2-Methyl-1-tetralone and the parent compound α-Tetralone, classify them as hazardous.[3][4] Therefore, it is prudent to treat this compound as possessing similar potential hazards.

Table 1: Hazard Profile based on Structural Analogs

Potential Hazard Description Rationale and Reference Compounds
Skin Irritation May cause skin irritation upon direct contact. SDS for 2-Methyl-1-tetralone explicitly lists "Causes skin irritation" as a hazard statement (Category 2).[3][5]
Serious Eye Irritation May cause serious eye irritation. SDS for 2-Methyl-1-tetralone lists "Causes serious eye irritation" (Category 2).[3][5]
Respiratory Irritation Vapors or aerosols may cause respiratory tract irritation. 2-Methyl-1-tetralone is classified with a specific target organ toxicity (single exposure) for the respiratory system (Category 3).[5][6]

| Harmful if Swallowed | May be harmful if ingested. | α-Tetralone is classified as "Harmful if swallowed" (Acute toxicity, Oral, Category 4).[4] |

Occupational Exposure Limits (OELs): There are no established OELs (e.g., OSHA PEL, NIOSH REL, or ACGIH TLV) for this compound.[4][7][8] In the absence of defined limits, all work should be conducted in a manner that minimizes any potential for exposure.

Core Directive: Selecting Personal Protective Equipment

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process dictated by the scale and nature of the procedure. The following recommendations provide a baseline for safe handling.

Hand Protection: The Primary Barrier

As a ketone, this compound requires specific glove materials for adequate protection. Not all standard laboratory gloves are suitable.

  • Primary Recommendation: Butyl Rubber Gloves. Butyl rubber offers superior resistance to ketones and esters.[9][10] It should be considered the default choice for any procedure involving significant quantities or prolonged handling.

  • Alternative for Low-Volume/Short-Duration Tasks: Nitrile Gloves. While less robust against ketones than butyl, nitrile gloves provide good general chemical resistance and can be suitable for incidental contact, such as handling small sample vials.[9] For added security, consider double-gloving.

  • Specialized Applications: PVA Gloves. Polyvinyl alcohol (PVA) gloves offer exceptional resistance to ketones and other aggressive organic solvents.[11] However, they degrade rapidly upon contact with water or water-based solutions and are therefore unsuitable for many common laboratory workflows.[11]

Table 2: Glove Material Comparison for Handling Ketones

Glove Material Recommended Use Case Advantages Limitations
Butyl Rubber All handling, especially direct contact, large volumes, and immersions. Excellent resistance to ketones, esters, and strong oxidizing agents.[9][10] Higher cost, may be thicker than nitrile.
Nitrile Incidental contact, small volumes, and as an inner glove when double-gloving. Good general chemical resistance, dexterity. Lower resistance to ketones compared to Butyl; for splash protection only.

| PVA (Polyvinyl Alcohol) | Handling pure ketones or aromatic solvents in an anhydrous environment. | Exceptional resistance to ketones, MEK, acetone, and toluene.[11] | Not suitable for use with water or aqueous solutions.[11] |

Eye and Face Protection
  • Standard Operations: At a minimum, wear tightly fitting chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[5][6][12]

  • Splash or Vapor Hazard: When handling larger quantities (>100 mL), heating the material, or performing operations that could generate splashes or significant vapor, a full-face shield should be worn in addition to safety goggles.

Body Protection
  • A standard, flame-resistant laboratory coat should be worn at all times, buttoned completely.

  • For large-scale operations or situations with a high risk of splashing, a chemically resistant apron or impervious clothing should be utilized.[12]

Respiratory Protection

Given the potential for respiratory irritation and the absence of an OEL, respiratory protection is a critical consideration.[5][12]

  • Mandatory Use: All handling of this compound powder or solutions should be performed within a certified chemical fume hood to ensure adequate ventilation.[3][13]

  • When a Respirator is Required: If engineering controls (like a fume hood) are not available or are insufficient to control vapor/aerosol generation, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended.[5][12] For situations with high vapor concentrations or in emergencies, a full-face respirator or a self-contained breathing apparatus (SCBA) should be used.[12]

Operational and Disposal Plans

Trustworthiness in safety protocols comes from clear, repeatable procedures.

Step-by-Step Handling Protocol
  • Pre-Operation Safety Check:

    • Confirm the chemical fume hood is functioning correctly.

    • Ensure an appropriate fire extinguisher (dry chemical, CO2, or alcohol-resistant foam) is accessible.[12]

    • Locate the nearest eyewash station and safety shower.[3]

    • Don all required PPE as outlined above. Inspect gloves for any signs of degradation before use.[12]

  • Weighing and Transfer:

    • Conduct all weighing and transfers of solid or liquid this compound within the fume hood.

    • Use non-sparking tools for transfers.[12]

    • Keep containers tightly closed when not in use to minimize vapor release.[3][13]

  • During the Procedure:

    • Avoid direct contact with skin and eyes.[12]

    • Wash hands thoroughly after handling, even if gloves were worn.[3]

    • If any skin contact occurs, immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3][6]

    • If eye contact occurs, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[3][6]

  • Post-Operation:

    • Decontaminate the work surface.

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).

    • Dispose of all contaminated materials as hazardous waste.

Spill and Disposal Protocol
  • Spill Containment:

    • Evacuate non-essential personnel from the immediate area.

    • Ensure adequate ventilation and remove all sources of ignition.[12]

    • Wearing full PPE (including respiratory protection if vapors are significant), contain the spill using an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup:

    • Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled, and closed container for disposal.[12]

  • Disposal:

    • All waste, including contaminated absorbent material, used gloves, and empty containers, must be treated as hazardous waste.

    • Dispose of contents and containers to an approved waste disposal plant, following all local, regional, and national regulations.[3][4] Chemical waste generators must ensure complete and accurate classification of the waste.[4]

Visualizing the PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_0 Task Assessment cluster_1 PPE Configuration start Define Experimental Task check_scale Scale > 1g or 10mL? start->check_scale check_heat Heating or Refluxing? check_scale->check_heat Yes check_scale->check_heat No ppe_face_shield Add Face Shield check_scale->ppe_face_shield Yes check_aerosol Risk of Aerosol/Dust? check_heat->check_aerosol Yes check_heat->check_aerosol No check_heat->ppe_face_shield Yes ppe_base Baseline PPE: - Chemical Fume Hood - Safety Goggles - Lab Coat - Butyl or Double Nitrile Gloves check_aerosol->ppe_base No ppe_respirator Add NIOSH-Approved Respirator (Organic Vapor) check_aerosol->ppe_respirator Yes ppe_face_shield->ppe_base ppe_respirator->ppe_base

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-1-tetralone
Reactant of Route 2
5-Methyl-1-tetralone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.